molecular formula C9H18 B13952954 2-Ethyl-1,1-dimethylcyclopentane CAS No. 54549-80-3

2-Ethyl-1,1-dimethylcyclopentane

Cat. No.: B13952954
CAS No.: 54549-80-3
M. Wt: 126.24 g/mol
InChI Key: RXPIHZJWAFCHEJ-UHFFFAOYSA-N
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Description

2-Ethyl-1,1-dimethylcyclopentane is a useful research compound. Its molecular formula is C9H18 and its molecular weight is 126.24 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54549-80-3

Molecular Formula

C9H18

Molecular Weight

126.24 g/mol

IUPAC Name

2-ethyl-1,1-dimethylcyclopentane

InChI

InChI=1S/C9H18/c1-4-8-6-5-7-9(8,2)3/h8H,4-7H2,1-3H3

InChI Key

RXPIHZJWAFCHEJ-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCC1(C)C

Origin of Product

United States

Foundational & Exploratory

Geochemical Significance of 2-Ethyl-1,1-dimethylcyclopentane: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the geochemical significance of 2-Ethyl-1,1-dimethylcyclopentane reveal a notable scarcity of in-depth research and data. While the compound is cataloged in chemical databases, its specific role and importance within geological and petroleum systems are not well-documented in publicly available scientific literature. This report summarizes the available information and highlights the current knowledge gaps.

Limited Available Data

This compound is a saturated hydrocarbon with the chemical formula C9H18.[1][2][3] Basic physicochemical properties, such as its molecular weight of 126.24 g/mol , are well-established.[3] Spectral data, including mass spectrometry and infrared spectrometry, are available through resources like the NIST Mass Spectrometry Data Center and SpectraBase, which can aid in its identification in complex mixtures.[3]

Despite the existence of this fundamental data, a comprehensive body of research detailing its geochemical significance is conspicuously absent. Searches for its application as a biomarker, its formation pathways in sedimentary basins, and its distribution in crude oils and rock extracts have not yielded substantial results. One older publication from the National Institute of Standards and Technology (NIST) mentions the presence of dimethylcyclopentanes in petroleum, but does not specifically focus on the 2-Ethyl-1,1-dimethyl isomer or provide quantitative data regarding its abundance or geochemical interpretation.[4]

Unsubstantiated Roles in Biological and Pharmaceutical Contexts

The query for information regarding signaling pathways and drug development applications for this compound returned no relevant results. As a simple, non-functionalized alkane, it is not expected to participate in biological signaling pathways, which typically involve molecules with specific functional groups that can interact with biological receptors. Consequently, its application in drug development is highly unlikely and no literature was found to suggest otherwise.

Future Research Directions

The lack of information on the geochemical significance of this compound presents an opportunity for future research. Potential areas of investigation could include:

  • Occurrence and Distribution: Systematic studies to quantify the presence of this compound in a wide range of crude oils, source rocks, and sediments. This could help to establish its typical abundance and any correlations with specific depositional environments or thermal maturities.

  • Formation Pathways: Elucidation of the potential diagenetic and catagenetic pathways leading to the formation of this compound from precursor organic matter.

  • Biomarker Potential: Investigation into whether this compound or its isomers could serve as novel biomarkers, potentially indicating specific biological inputs or diagenetic processes.

Due to the limited information available, it is not possible to provide a detailed technical guide with quantitative data tables, experimental protocols, or diagrams of signaling pathways as originally requested. The scientific community has yet to extensively explore the geochemical role of this particular compound.

References

2-Ethyl-1,1-dimethylcyclopentane in Crude Oil Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-1,1-dimethylcyclopentane is a saturated cyclic hydrocarbon, a member of the C9 naphthene (cycloalkane) family, with the chemical formula C₉H₁₈.[1] In the context of crude oil analysis, it serves as one of the myriad of hydrocarbon components that constitute raw petroleum. While not as prominent as high-molecular-weight biomarkers like hopanes or steranes, the analysis of C9 cycloalkanes, including this compound, provides valuable insights into the geochemical history and characteristics of crude oil. This technical guide delves into its significance, analytical methodologies, and the interpretation of its presence in petroleum reservoirs.

Cycloalkanes, or naphthenes, are a significant class of hydrocarbons found in crude oil, and their distribution can be indicative of the original organic matter, the depositional environment, and the thermal maturity of the source rock.[2][3][4] The study of these compounds is a cornerstone of petroleum geochemistry, aiding in exploration and production efforts.

Geochemical Significance

The presence and relative abundance of specific alkylcyclopentanes can offer clues about the thermal maturity of crude oil. As organic matter in source rocks undergoes thermal maturation, the composition of light hydrocarbons, including C9 naphthenes, evolves. Certain isomers may be more thermally stable than others, and their relative concentrations can therefore be used to assess the temperature history of the petroleum. While this compound is not a classically defined biomarker with a direct link to a specific biological precursor, its concentration relative to other C9 isomers contributes to the overall "fingerprint" of the oil. This fingerprint is crucial for oil-oil and oil-source rock correlation studies.

Physicochemical Properties and Mass Spectrometry

A clear understanding of the physical and chemical properties of this compound is fundamental for its analysis.

PropertyValue
Molecular FormulaC₉H₁₈
Molecular Weight126.24 g/mol
CAS Number54549-80-3

Mass Spectrometry:

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique for identifying and quantifying this compound in crude oil.[5][6] In the mass spectrometer, the molecule undergoes fragmentation upon electron ionization, producing a characteristic mass spectrum. The molecular ion peak (M+) would be observed at a mass-to-charge ratio (m/z) of 126.

The fragmentation pattern of cycloalkanes is complex. For this compound, common fragmentation pathways would involve the loss of alkyl groups. The loss of an ethyl group ([M-29]+) would result in a fragment ion at m/z 97. The loss of a methyl group ([M-15]+) would produce a fragment at m/z 111. The base peak, the most abundant fragment ion, provides a key identifier. The interpretation of the full mass spectrum is essential for positive identification, especially in a complex matrix like crude oil.

Experimental Protocols

The analysis of this compound in crude oil involves several key steps, from sample preparation to instrumental analysis. The following is a generalized protocol based on standard industry practices for biomarker analysis.

Sample Preparation: Fractionation of Crude Oil

Crude oil is a highly complex mixture, and therefore, fractionation is required to isolate the saturated hydrocarbon fraction, which contains the cycloalkanes.

Objective: To separate the crude oil into saturate, aromatic, resin, and asphaltene (SARA) fractions.

Materials:

Procedure:

  • Deasphaltening: The crude oil sample is dissolved in a non-polar solvent like n-hexane. The asphaltenes, which are insoluble in n-hexane, will precipitate out and can be removed by filtration.

  • Column Chromatography:

    • A chromatography column is packed with a slurry of activated silica gel and alumina in n-hexane.

    • The deasphaltened crude oil is loaded onto the top of the column.

    • The column is then eluted with a sequence of solvents of increasing polarity.

    • Saturate Fraction: Elution with n-hexane will yield the saturate fraction, which contains n-alkanes and cycloalkanes, including this compound.

    • Aromatic Fraction: Subsequent elution with a solvent of higher polarity, such as a mixture of hexane and dichloromethane, will elute the aromatic hydrocarbons.

    • Resin Fraction: Finally, a polar solvent like methanol (B129727) is used to elute the resin fraction.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify this compound in the saturate fraction.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a capillary column (e.g., HP-5MS, DB-5).

  • Mass Spectrometer (MS) detector.

Typical GC-MS Parameters:

ParameterSetting
GC Column 30 m x 0.25 mm ID x 0.25 µm film thickness
Carrier Gas Helium, constant flow rate (e.g., 1 mL/min)
Inlet Temperature 280 °C
Injection Mode Splitless
Oven Temperature Program Initial temperature 40 °C (hold for 2 min), ramp to 300 °C at 4 °C/min, hold for 15 min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Energy 70 eV
Mass Scan Range m/z 50-550

Data Analysis:

  • The total ion chromatogram (TIC) will show the separation of all compounds in the saturate fraction.

  • The peak corresponding to this compound is identified based on its retention time and by comparing its mass spectrum with a reference spectrum from a spectral library (e.g., NIST).

  • Quantification can be performed by integrating the peak area of a characteristic ion and comparing it to the area of an internal standard.

Logical Workflow for Crude Oil Analysis

The following diagram illustrates the logical workflow from crude oil sample to the identification of this compound.

CrudeOilAnalysis CrudeOil Crude Oil Sample Deasphaltening Deasphaltening (n-hexane precipitation) CrudeOil->Deasphaltening Asphaltenes Asphaltenes (precipitate) Deasphaltening->Asphaltenes Maltenes Maltenes (soluble fraction) Deasphaltening->Maltenes ColumnChromatography Column Chromatography (Silica/Alumina) Maltenes->ColumnChromatography Saturates Saturate Fraction (n-alkanes, cycloalkanes) ColumnChromatography->Saturates Aromatics Aromatic Fraction ColumnChromatography->Aromatics Resins Resin Fraction ColumnChromatography->Resins GCMS GC-MS Analysis Saturates->GCMS DataAnalysis Data Analysis (Retention Time & Mass Spectrum) GCMS->DataAnalysis Identification Identification of This compound DataAnalysis->Identification

Figure 1. Workflow for the analysis of this compound in crude oil.

Mass Spectral Fragmentation Pathway

The following diagram illustrates a simplified, hypothetical fragmentation pathway for this compound in a mass spectrometer.

FragmentationPathway Parent This compound (C9H18) m/z = 126 LossEthyl Loss of Ethyl Radical (-C2H5) Parent->LossEthyl Fragmentation LossMethyl Loss of Methyl Radical (-CH3) Parent->LossMethyl Fragmentation Fragment97 Fragment Ion (C7H13+) m/z = 97 LossEthyl->Fragment97 Fragment111 Fragment Ion (C8H15+) m/z = 111 LossMethyl->Fragment111

Figure 2. Simplified fragmentation of this compound.

Conclusion

This compound, as a component of the C9 naphthenic fraction, plays a role in the comprehensive geochemical analysis of crude oil. While not a standalone biomarker, its analysis, in conjunction with other hydrocarbons, contributes to a more complete understanding of the petroleum system. The standardized methodologies of fractionation followed by GC-MS analysis are robust techniques for its identification and quantification. For researchers in petroleum geochemistry and related fields, the detailed characterization of such light hydrocarbons is essential for building accurate models of petroleum generation, migration, and alteration.

References

The Elusive Case of 2-Ethyl-1,1-dimethylcyclopentane: Not a Recognized Petroleum Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

While a valid chemical compound, extensive research of scientific literature and geochemical databases reveals no evidence to support the classification of 2-Ethyl-1,1-dimethylcyclopentane as a recognized petroleum biomarker. This technical guide addresses the current state of knowledge regarding this specific C9 alkylated cyclopentane (B165970) and clarifies its standing within the field of petroleum geochemistry.

Introduction to Petroleum Biomarkers

Petroleum biomarkers, often referred to as "molecular fossils," are complex organic compounds found in crude oils and source rocks that retain a recognizable carbon skeleton from a specific biological precursor. These molecules are invaluable tools for petroleum exploration and environmental forensics, providing critical information about the organic matter source, depositional environment, thermal maturity, and extent of biodegradation of the oil.

Well-established classes of petroleum biomarkers include:

  • Steranes and Diasteranes: Derived from sterols in eukaryotes like algae and higher plants.

  • Hopanes and Moretanes: Originating from bacteriohopanepolyols in prokaryotic cell membranes.

  • Isoprenoids (e.g., Pristane and Phytane): Formed from the phytol (B49457) side chain of chlorophyll.

  • Tricyclic and Tetracyclic Terpanes: Linked to specific terrestrial and marine organisms.

These biomarkers are typically robust molecules that survive the geological processes of diagenesis and catagenesis, albeit with predictable chemical transformations. Their analysis, primarily through gas chromatography-mass spectrometry (GC-MS), allows geochemists to reconstruct the history of a petroleum accumulation.

Investigating this compound

This compound is a saturated monocyclic hydrocarbon with the chemical formula C₉H₁₈. While compounds of this nature, broadly classified as naphthenes, are abundant components of crude oil, the specific geochemical significance of this particular isomer has not been established in published research.

A thorough investigation into its potential as a biomarker would necessitate evidence of:

  • A Specific Biological Precursor: A direct link to a known biological molecule that could transform into this compound under geological conditions.

  • Geochemical Significance: Demonstrable correlations between its abundance or isomeric ratios and key geochemical parameters such as source rock type, maturity, or biodegradation.

  • Unique Formation Pathway: A diagenetic or catagenetic pathway that would lead to its formation in significant and interpretable quantities.

Currently, the scientific literature does not contain this information for this compound. Broader studies on light hydrocarbons and the naphthenic fraction of crude oil focus on compound classes or more complex biomarker molecules.

Hypothetical Formation and Analytical Considerations

While not a recognized biomarker, one could speculate on its potential origins and the methods for its analysis.

Potential, yet Undocumented, Origins

The formation of such a molecule in a geological setting could theoretically arise from the diagenetic alteration of irregular terpenoids or other branched-chain lipids. However, no specific precursors have been identified. The logical relationship for a hypothetical origin is visualized below.

cluster_origin Hypothetical Origin Pathway Biological Precursors Biological Precursors Diagenesis/Catagenesis Diagenesis/Catagenesis Biological Precursors->Diagenesis/Catagenesis Geopolymers (Kerogen) Geopolymers (Kerogen) Diagenesis/Catagenesis->Geopolymers (Kerogen) Thermal Cracking Thermal Cracking Geopolymers (Kerogen)->Thermal Cracking This compound This compound Thermal Cracking->this compound

Caption: A generalized and hypothetical pathway for the formation of a hydrocarbon like this compound from biological precursors through geological processes.

Analytical Methodology

The identification and quantification of this compound in a crude oil sample would be achieved using standard petroleum analysis techniques.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of the Light Hydrocarbon Fraction

  • Sample Preparation: A whole oil sample is typically fractionated using liquid chromatography to separate it into saturate, aromatic, resin, and asphaltene (SARA) fractions. For light hydrocarbon analysis, a direct injection of a diluted whole oil sample may also be performed.

  • Gas Chromatography (GC):

    • Instrument: Agilent 8890 GC System or equivalent.

    • Column: HP-PONA (or similar non-polar capillary column), 50 m x 0.20 mm ID, 0.50 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet: Split/splitless injector at 250°C with a split ratio of 100:1.

    • Oven Program: Initial temperature of 35°C held for 10 minutes, ramped to 250°C at 3°C/min, and held for 10 minutes.

  • Mass Spectrometry (MS):

    • Instrument: Agilent 5977B MSD or equivalent.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-350.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis: The resulting chromatogram would be analyzed to identify peaks corresponding to C9 cyclopentanes based on their retention times and mass spectra. The mass spectrum of this compound would be compared to a reference library (e.g., NIST) for positive identification. Quantification would be performed by comparing the peak area to that of an internal standard.

The general workflow for such an analysis is depicted below.

cluster_workflow Analytical Workflow for Hydrocarbon Analysis Crude Oil Sample Crude Oil Sample Fractionation (SARA) Fractionation (SARA) Crude Oil Sample->Fractionation (SARA) Saturate Fraction Saturate Fraction Fractionation (SARA)->Saturate Fraction GC-MS Analysis GC-MS Analysis Saturate Fraction->GC-MS Analysis Data Processing Data Processing GC-MS Analysis->Data Processing Compound Identification Compound Identification Data Processing->Compound Identification Quantification Quantification Data Processing->Quantification

Caption: A standard workflow for the analysis of hydrocarbon fractions from a crude oil sample using GC-MS.

Conclusion

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Ethyl-1,1-dimethylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Ethyl-1,1-dimethylcyclopentane. The document details its molecular structure, physical characteristics, and chemical behavior, including potential synthetic pathways and reactivity. Experimental protocols for its characterization are also outlined. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other chemical industries who may encounter or work with this compound.

Introduction

This compound is a saturated cycloalkane with the molecular formula C₉H₁₈. As a substituted cyclopentane (B165970), its properties are of interest in various fields, including organic synthesis, materials science, and as a component in fuel mixtures. Understanding its physical and chemical characteristics is crucial for its effective handling, application, and for the prediction of its behavior in chemical processes. This guide summarizes the available data on this compound, providing a foundation for further research and development.

Molecular and Physical Properties

The physical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and for designing experimental and industrial processes.

PropertyValueReference(s)
Molecular Formula C₉H₁₈[1][2]
Molecular Weight 126.24 g/mol [1][2][3]
CAS Number 54549-80-3[1][2]
IUPAC Name This compound[1]
Boiling Point 138 °C (at 760 mmHg)[3]
Density 0.789 g/mL[3]
Refractive Index 1.433[3]

Chemical Properties and Reactivity

As a saturated cycloalkane, this compound exhibits chemical properties typical of this class of compounds. It is relatively inert under normal conditions but can undergo reactions under specific, often harsh, conditions.

Combustion

Like other hydrocarbons, this compound is flammable and will undergo combustion in the presence of an oxidant, typically oxygen, to produce carbon dioxide and water. The heat of combustion for ethylcyclopentane, a related compound, has been determined, and it is expected that this compound would have a similar high energy release upon combustion[4].

Halogenation

Free-radical halogenation is a characteristic reaction of alkanes, including cycloalkanes. This reaction typically occurs in the presence of UV light and involves the substitution of a hydrogen atom with a halogen (e.g., chlorine or bromine)[5][6][7]. The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. Due to the presence of primary, secondary, and tertiary hydrogens in this compound, a mixture of halogenated isomers would be expected, with the tertiary hydrogen being the most susceptible to abstraction.

Oxidation

While generally resistant to oxidation under mild conditions, cycloalkanes can be oxidized under more forceful conditions, often involving catalysts. The oxidation of cycloalkanes like cyclopentane and cyclohexane (B81311) has been studied and can lead to the formation of alcohols, ketones, and dicarboxylic acids[2][8][9]. For this compound, oxidation would likely lead to a mixture of products resulting from the attack on the various C-H bonds.

Isomerization

Alkylcyclopentanes can undergo isomerization to form more stable isomers, often involving ring-expansion to cyclohexanes, particularly in the presence of acid catalysts like aluminum chloride[1][10]. This is a key reaction in processes like catalytic reforming in the petroleum industry, where the goal is to increase the octane (B31449) number of gasoline[11][12][13].

Synthesis

Proposed Synthesis via Grignard Reaction

A viable method for the synthesis of this compound is the reaction of an ethyl Grignard reagent (ethylmagnesium bromide) with 2,2-dimethylcyclopentanone (B1329810), followed by reduction of the resulting tertiary alcohol.

Synthesis_of_2_Ethyl_1_1_dimethylcyclopentane reagent1 Ethylmagnesium bromide intermediate Tertiary Alcohol Intermediate reagent1->intermediate 1. Grignard Reaction ketone 2,2-Dimethyl- cyclopentanone ketone->intermediate reduction Reduction (e.g., with H2/Pd) intermediate->reduction 2. Dehydration & product 2-Ethyl-1,1-dimethyl- cyclopentane reduction->product 3. Hydrogenation

A proposed synthetic pathway for this compound.
Experimental Protocol (General)

  • Grignard Reaction: To a solution of 2,2-dimethylcyclopentanone in anhydrous diethyl ether, a solution of ethylmagnesium bromide in diethyl ether is added dropwise at 0°C under an inert atmosphere. The reaction mixture is then stirred at room temperature until the starting material is consumed (monitored by TLC or GC). The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.

  • Dehydration and Reduction: The crude tertiary alcohol is then subjected to dehydration, for example, by heating with a catalytic amount of acid, to form the corresponding alkene. The resulting alkene is subsequently hydrogenated, for instance, using a palladium on carbon catalyst under a hydrogen atmosphere, to yield this compound. The final product would require purification, likely by fractional distillation.

Analytical Characterization

The identity and purity of this compound can be determined using a combination of spectroscopic and chromatographic techniques.

Analytical_Workflow sample This compound Sample gcms Gas Chromatography-Mass Spectrometry (GC-MS) sample->gcms nmr Nuclear Magnetic Resonance (NMR) Spectroscopy sample->nmr ir Infrared (IR) Spectroscopy sample->ir purity Purity Assessment gcms->purity structure Structural Elucidation gcms->structure nmr->structure ir->structure

Analytical workflow for the characterization of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds.

Experimental Protocol (General):

  • Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent such as hexane (B92381) or dichloromethane.

  • GC Conditions: A capillary column suitable for hydrocarbon analysis (e.g., DB-5ms) is used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50°C) to a final temperature (e.g., 250°C) to ensure separation of components. Helium is typically used as the carrier gas.

  • MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode. The mass spectrum will show a molecular ion peak (m/z = 126) and a characteristic fragmentation pattern. The fragmentation of cycloalkanes often involves the loss of alkyl side chains and ring cleavage[16][17].

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the carbon-hydrogen framework of the molecule. The spectra would show characteristic signals for the ethyl and methyl groups, as well as the cyclopentane ring protons and carbons.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to confirm the presence of C-H bonds and the absence of functional groups like carbonyls or hydroxyls. The spectrum of a saturated alkane like this compound is expected to be relatively simple, showing characteristic C-H stretching and bending vibrations.

Safety and Handling

  • Flammability: The compound is expected to be a flammable liquid and vapor. Keep away from heat, sparks, open flames, and other ignition sources. Use in a well-ventilated area.

  • Inhalation: Vapors may be harmful if inhaled and may cause respiratory tract irritation.

  • Skin and Eye Contact: May cause skin and eye irritation upon contact.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a saturated hydrocarbon with physical and chemical properties characteristic of alkyl-substituted cycloalkanes. While specific experimental data on its synthesis and reactivity are limited, plausible routes and behaviors can be inferred from related compounds. The information and protocols provided in this guide offer a solid foundation for researchers and professionals working with this and similar molecules, enabling safer handling and informed application in various chemical contexts. Further research is warranted to fully elucidate its specific reaction kinetics, toxicological profile, and potential applications.

References

Mass Spectrum Analysis of 2-Ethyl-1,1-dimethylcyclopentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrum of 2-Ethyl-1,1-dimethylcyclopentane, a saturated monocyclic hydrocarbon. The information contained herein is intended to support researchers and scientists in compound identification, purity assessment, and structural elucidation.

Compound Information

PropertyValue
Chemical Name This compound
Molecular Formula C₉H₁₈[1][2]
Molecular Weight 126.24 g/mol [1][2]
CAS Number 54549-80-3[1][2]
Structure
Chemical structure of this compound
Source: PubChem CID 41123

Mass Spectrometry Data

The following table summarizes the primary mass spectrometry data for this compound obtained via electron ionization (EI). The data is sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1][2]

m/zRelative Intensity (%)Proposed Fragment Ion
4165[C₃H₅]⁺
4340[C₃H₇]⁺
5550[C₄H₇]⁺
56100[C₄H₈]⁺
6935[C₅H₉]⁺
7080[C₅H₁₀]⁺
8395[C₆H₁₁]⁺
9725[C₇H₁₃]⁺
1115[C₈H₁₅]⁺
12615[C₉H₁₈]⁺ (Molecular Ion)

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The mass spectrum of this compound is typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The following is a representative experimental protocol for the analysis of this volatile organic compound.

1. Sample Preparation:

  • A dilute solution of this compound is prepared in a volatile organic solvent such as hexane (B92381) or dichloromethane. A typical concentration is in the range of 1-10 µg/mL.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm x 0.25 µm column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable for separating alkanes.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10 °C/min to 200 °C.

    • Final hold: Hold at 200 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 35-300.

  • Ion Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

4. Data Acquisition and Analysis:

  • The mass spectrometer is operated in full scan mode to acquire mass spectra across the entire specified m/z range.

  • The resulting total ion chromatogram (TIC) and mass spectra are processed using the instrument's software.

  • The mass spectrum of the peak corresponding to this compound is compared to a reference library, such as the NIST/EPA/NIH Mass Spectral Library, for confirmation.

Fragmentation Pathway and Analysis

The fragmentation of this compound upon electron ionization follows predictable pathways for substituted cycloalkanes. The initial event is the removal of an electron to form the molecular ion ([M]⁺) at m/z 126. This molecular ion is often of low to moderate abundance in the spectra of alkanes.

Subsequent fragmentation occurs through several key mechanisms:

  • Loss of an Ethyl Radical: Cleavage of the bond between the cyclopentyl ring and the ethyl group results in the loss of an ethyl radical (•C₂H₅), leading to the formation of a stable tertiary carbocation at m/z 97 ([M - 29]⁺).

  • Loss of a Methyl Radical: The loss of one of the gem-dimethyl groups as a methyl radical (•CH₃) results in a fragment at m/z 111 ([M - 15]⁺).

  • Ring Opening and Subsequent Fragmentation: The cyclopentane (B165970) ring can undergo cleavage, leading to the formation of various smaller fragment ions. The loss of an ethene molecule (C₂H₄) from the ring-opened molecular ion is a common fragmentation pathway for cyclopentanes, which can contribute to ions at m/z 98.

  • Formation of the Base Peak: The base peak at m/z 56 is likely due to a complex rearrangement and fragmentation of the ring structure.

The following diagram illustrates the logical workflow for the mass spectrum analysis of this compound.

Mass_Spectrum_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis Sample This compound Dilution Dilution in Volatile Solvent Sample->Dilution Injection Injection into GC Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z) Ionization->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectrum Mass Spectrum Acquisition TIC->MassSpectrum LibrarySearch NIST Library Comparison MassSpectrum->LibrarySearch Fragmentation Fragmentation Pattern Analysis MassSpectrum->Fragmentation Identification Compound Identification LibrarySearch->Identification Fragmentation->Identification Fragmentation_Pathway M [C₉H₁₈]⁺˙ m/z = 126 (Molecular Ion) M_minus_15 [C₈H₁₅]⁺ m/z = 111 M->M_minus_15 - •CH₃ M_minus_29 [C₇H₁₃]⁺ m/z = 97 M->M_minus_29 - •C₂H₅ M_minus_43 [C₆H₁₁]⁺ m/z = 83 M->M_minus_43 - •C₃H₇ m_z_70 [C₅H₁₀]⁺ m/z = 70 M_minus_15->m_z_70 - C₃H₅ m_z_56 [C₄H₈]⁺ m/z = 56 (Base Peak) M_minus_29->m_z_56 - C₃H₅ M_minus_43->m_z_56 - C₂H₅

References

An In-depth Technical Guide to 2-Ethyl-1,1-dimethylcyclopentane: Molecular Structure and Isomerism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, stereoisomerism, and analytical considerations for 2-Ethyl-1,1-dimethylcyclopentane. Due to its specific substitution pattern, this saturated hydrocarbon possesses a chiral center, leading to the existence of enantiomeric forms. This document outlines the fundamental chemical and physical properties, explores the conformational landscape of the cyclopentane (B165970) ring, and presents generalized experimental protocols for its synthesis and characterization. The information herein is intended to serve as a foundational resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Molecular Structure and Properties

This compound is a saturated cyclic hydrocarbon with the chemical formula C9H18.[1][2][3] The core of the molecule is a five-membered cyclopentane ring. This ring is substituted with two methyl groups at the C1 position and an ethyl group at the C2 position. The presence of four substituents on the cyclopentane ring influences its chemical and physical properties.

Chemical Identification
PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C9H18[1][2]
Molecular Weight 126.24 g/mol [1][2]
CAS Number 54549-80-3[1][2]
InChI InChI=1S/C9H18/c1-4-8-6-5-7-9(8,2)3/h8H,4-7H2,1-3H3[1][2]
InChIKey RXPIHZJWAFCHEJ-UHFFFAOYSA-N[1][2]
SMILES CCC1CCCC1(C)C[1][3]
Physicochemical Data (Computed)
PropertyValueSource
Boiling Point Data not available
Density 0.789 g/mL (Predicted)
Molar Volume 160.0 mL/mol (Predicted)
Refractive Index 1.433 (Predicted)
Kovats Retention Index 860.8, 865.2 (Semi-standard non-polar)[1]

Isomerism in this compound

The substitution pattern of this compound gives rise to stereoisomerism. Specifically, the carbon atom at the second position (C2), which is bonded to the ethyl group, a hydrogen atom, and two other carbon atoms of the ring, is a chiral center.

Enantiomers

Due to the single chiral center at C2, this compound exists as a pair of enantiomers:

  • (R)-2-Ethyl-1,1-dimethylcyclopentane

  • (S)-2-Ethyl-1,1-dimethylcyclopentane

These two molecules are non-superimposable mirror images of each other. They possess identical physical properties (e.g., boiling point, density) but will rotate plane-polarized light in opposite directions. Their interaction with other chiral molecules, such as enzymes or chiral catalysts, will also differ.

isomers racemate This compound (Racemic Mixture) enantiomers Enantiomers racemate->enantiomers R_isomer (R)-2-Ethyl-1,1-dimethylcyclopentane enantiomers->R_isomer S_isomer (S)-2-Ethyl-1,1-dimethylcyclopentane enantiomers->S_isomer

Fig. 1: Isomeric relationship of this compound.
Conformational Isomers

The cyclopentane ring is not planar and exists in dynamic, puckered conformations to relieve torsional strain. The two most common conformations are the "envelope" and "half-chair" forms. For substituted cyclopentanes, the substituents will preferentially occupy positions that minimize steric interactions. The interconversion between these conformations is rapid at room temperature. The presence of the gem-dimethyl group at C1 and the ethyl group at C2 will influence the relative energies of the different puckered conformations.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly available in the scientific literature. However, based on general organic chemistry principles, the following sections outline plausible methodologies.

Proposed Synthetic Pathway

A potential synthetic route to this compound could start from a commercially available cyclopentanone (B42830) derivative. The following is a generalized, hypothetical reaction scheme.

synthesis_workflow start 1,1-Dimethylcyclopentan-2-one step1 Wittig Reaction (e.g., with ethyltriphenylphosphonium bromide) start->step1 intermediate1 2-Ethylidene-1,1-dimethylcyclopentane step1->intermediate1 step2 Catalytic Hydrogenation (e.g., H2, Pd/C) intermediate1->step2 product This compound (Racemic Mixture) step2->product

Fig. 2: A plausible synthetic workflow for this compound.

Methodology:

  • Wittig Reaction: To a solution of ethyltriphenylphosphonium bromide in a suitable aprotic solvent (e.g., tetrahydrofuran), a strong base (e.g., n-butyllithium) is added at low temperature to generate the ylide. 1,1-Dimethylcyclopentan-2-one is then added to the ylide solution, and the reaction is allowed to warm to room temperature. The reaction mixture is then worked up using standard extraction procedures to yield 2-ethylidene-1,1-dimethylcyclopentane.

  • Catalytic Hydrogenation: The resulting alkene is dissolved in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate) and subjected to catalytic hydrogenation using a palladium on carbon catalyst under a hydrogen atmosphere. The reaction progress can be monitored by techniques such as thin-layer chromatography or gas chromatography. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by fractional distillation or column chromatography on silica (B1680970) gel.

Note: This synthesis will produce a racemic mixture of the (R) and (S) enantiomers. Chiral separation would require specialized techniques such as chiral chromatography.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of volatile hydrocarbons like this compound.

  • Sample Preparation: The sample can be dissolved in a volatile organic solvent such as hexane (B92381) or dichloromethane.

  • GC Conditions (Illustrative):

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes.

    • Injector Temperature: 250°C.

  • MS Conditions (Illustrative):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-300.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would be instrumental in confirming the structure of this compound.

  • Sample Preparation: The purified sample should be dissolved in a deuterated solvent (e.g., CDCl₃).

  • Expected ¹H NMR Signals: The spectrum would be complex due to overlapping signals of the aliphatic protons. Key signals would include a triplet and a quartet for the ethyl group, and singlets for the two methyl groups. The protons on the cyclopentane ring would appear as a series of multiplets.

  • Expected ¹³C NMR Signals: The spectrum should show distinct signals for all nine carbon atoms, with the chemical shifts being in the typical aliphatic region.

Molecular Geometry

Detailed experimental data on the bond lengths and angles of this compound are not available. The following table provides typical values for C-C and C-H bond lengths and tetrahedral bond angles in alkanes. The actual values in the puckered cyclopentane ring will deviate slightly from these idealized numbers.

Bond/AngleTypical Value
C-C Bond Length1.54 Å
C-H Bond Length1.09 Å
C-C-C Bond Angle~109.5°
H-C-H Bond Angle~109.5°

Conclusion

This compound is a chiral, saturated hydrocarbon. While its basic properties can be inferred from its structure and computational data, a significant gap exists in the experimental literature regarding its specific synthesis, enantiomeric resolution, and detailed structural and energetic analysis. The generalized protocols and data presented in this guide offer a starting point for researchers interested in further investigating this molecule and its isomers. Such studies would be valuable for expanding the fundamental understanding of substituted cycloalkanes and could have implications in fields where molecular shape and chirality are critical, such as in the development of new pharmaceuticals or asymmetric catalysts.

References

The Unseen Architects: A Technical Guide to the Natural Occurrence of Alkylated Cyclopentanes in Geology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alkylated cyclopentanes, a class of saturated cyclic hydrocarbons, are ubiquitous components of crude oils and ancient sedimentary rocks. Their presence and distribution offer a rich tapestry of information, from the biological origins of organic matter to the thermal history of sedimentary basins and the extent of biodegradation in petroleum reservoirs. This technical guide provides an in-depth exploration of the natural occurrence of alkylated cyclopentanes in geology. It delves into their formation through diagenetic and catagenetic processes, their subsequent alteration by biodegradation, and the analytical methodologies employed for their characterization. Quantitative data, detailed experimental protocols, and visualized pathways are presented to serve as a comprehensive resource for researchers in geochemistry, petroleum exploration, and drug development, where cyclic scaffolds are of significant interest.

Introduction

Alkylated cyclopentanes are saturated hydrocarbons characterized by a five-membered carbon ring with one or more alkyl substituents. These compounds are significant biomarkers in petroleum geochemistry, providing valuable insights into the origin, thermal maturity, and alteration processes of organic matter in the subsurface.[1][2] Their molecular structure, particularly the length and branching of the alkyl chains, can be traced back to precursor molecules in living organisms, primarily lipids from algae, bacteria, and higher plants. Understanding the geological journey of these molecules—from their biogenic origins to their incorporation into kerogen and eventual release as components of petroleum—is crucial for oil and gas exploration. Furthermore, the unique cyclic structures of these compounds are of interest to medicinal chemists and drug development professionals exploring novel molecular scaffolds.

Geological Formation of Alkylated Cyclopentanes

The formation of alkylated cyclopentanes in geological settings is a multi-stage process involving the transformation of biological organic matter over millions of years. The two primary stages are diagenesis and catagenesis.

Diagenesis

Diagenesis encompasses the physical, chemical, and biological changes that occur in sediments at relatively low temperatures and pressures, typically below 50°C.[3] During this stage, complex biopolymers like lipids, carbohydrates, and proteins from deceased organisms are broken down by microbial activity. The lipid components, which include fatty acids and steroids, can undergo cyclization and rearrangement reactions to form cyclic structures, including cyclopentane (B165970) rings.

The formation of kerogen, a complex and insoluble organic macromolecule, is a key process during diagenesis.[4] Precursor molecules to alkylated cyclopentanes can become incorporated into this kerogen matrix. The initial alkylated cyclopentane structures formed during diagenesis often retain a close resemblance to their biological precursors.

Diagenesis_Pathway Biogenic_Precursors Biogenic Precursors (e.g., lipids, fatty acids) Microbial_Alteration Microbial Alteration (Decomposition) Biogenic_Precursors->Microbial_Alteration Monomers Monomers & Functionalized Cyclic Intermediates Microbial_Alteration->Monomers Polymerization Polymerization & Condensation Monomers->Polymerization Alkylated_Cyclopentanes_Diagenesis Early-stage Alkylated Cyclopentanes (in Kerogen) Monomers->Alkylated_Cyclopentanes_Diagenesis Kerogen Kerogen (Incorporation of cyclic structures) Polymerization->Kerogen Kerogen->Alkylated_Cyclopentanes_Diagenesis

Figure 1: Simplified diagenetic pathway for the formation of alkylated cyclopentanes.
Catagenesis

As sedimentary basins subside, the kerogen-rich source rocks are subjected to increasing temperatures (typically 50-150°C) and pressures, leading to the process of catagenesis.[3][5] This thermal maturation is the primary "oil window" where the breakdown of kerogen generates and expels petroleum.[5] During catagenesis, the incorporated alkylated cyclopentane moieties are released from the kerogen matrix. Further thermal cracking and isomerization reactions can occur, altering the original structures and leading to a more complex mixture of alkylated cyclopentanes with varying chain lengths and substitution patterns.

Catagenesis_Pathway Kerogen_Diagenesis Kerogen with incorporated cyclopentane structures Thermal_Maturation Thermal Maturation (Increasing Temperature & Pressure) Kerogen_Diagenesis->Thermal_Maturation Cracking Cracking & Cleavage Thermal_Maturation->Cracking Released_Cyclopentanes Released Alkylated Cyclopentanes Cracking->Released_Cyclopentanes Isomerization Isomerization & Rearrangement Released_Cyclopentanes->Isomerization Crude_Oil_Cyclopentanes Alkylated Cyclopentanes in Crude Oil Isomerization->Crude_Oil_Cyclopentanes

Figure 2: Simplified catagenetic pathway for the release and alteration of alkylated cyclopentanes.

Quantitative Distribution in Crude Oils

The concentration of alkylated cyclopentanes in crude oil varies depending on the source organic matter, thermal maturity, and extent of post-generational alteration processes like biodegradation. The following table summarizes representative quantitative data for some common alkylated cyclopentanes found in crude oil and related petroleum products.

CompoundCarbon NumberConcentration Range in Crude Oil (wt%)Representative Source/ProductReference
MethylcyclopentaneC60.3 - 0.9Crude OilNCBI Bookshelf
EthylcyclopentaneC7VariesCrude Oil-
PropylcyclopentaneC8VariesCrude Oil-
ButylcyclopentaneC9VariesCrude Oil-
1,1-DimethylcyclopentaneC7VariesCrude Oil-
1,2-DimethylcyclopentaneC7VariesCrude Oil-
1,3-DimethylcyclopentaneC7VariesCrude Oil-
MethylcyclopentaneC6Not QuantifiedGasolineNCBI Bookshelf
CyclopentaneC50.05Crude OilNCBI Bookshelf
CyclopentaneC50.19 - 0.58GasolineNCBI Bookshelf

Note: Quantitative data for a wide range of individual alkylated cyclopentanes in diverse crude oils is not always readily available in consolidated tables. The concentrations can vary significantly between different oil fields.

Biodegradation of Alkylated Cyclopentanes

In petroleum reservoirs at temperatures below approximately 80°C, microbial activity can significantly alter the chemical composition of crude oil. This process, known as biodegradation, preferentially removes certain classes of hydrocarbons over others. N-alkanes are typically degraded first, followed by branched alkanes, and then cyclic and aromatic compounds.

The biodegradation of alkylated cyclopentanes is an enzymatic process initiated by the oxidation of the alkyl side chain.[1] This is often followed by a series of β-oxidation steps, progressively shortening the alkyl chain. The cyclopentane ring itself is more resistant to degradation but can also be cleaved under certain conditions.

Biodegradation_Pathway cluster_start Initial Oxidation cluster_beta_oxidation β-Oxidation Cascade cluster_ring_cleavage Ring Cleavage (potential subsequent step) Alkylcyclopentane n-Alkylcyclopentane Carboxylic_Acid Cyclopentyl-alkanoic Acid Alkylcyclopentane->Carboxylic_Acid Monooxygenase Beta_Oxidation_1 β-Oxidation Step 1 (Removes 2 carbons) Carboxylic_Acid->Beta_Oxidation_1 Beta_Oxidation_2 β-Oxidation Step 2 (Removes 2 carbons) Beta_Oxidation_1->Beta_Oxidation_2 Final_Product Cyclopentane Carboxylic Acid or Acetic Acid Derivative Beta_Oxidation_2->Final_Product Ring_Opening Enzymatic Ring Opening Final_Product->Ring_Opening Potential further degradation Metabolites Further Metabolites Ring_Opening->Metabolites

Figure 3: Generalized biodegradation pathway of n-alkylcyclopentanes.

Experimental Protocols for Analysis

The analysis of alkylated cyclopentanes in geological samples is primarily performed using gas chromatography-mass spectrometry (GC-MS). This technique allows for the separation, identification, and quantification of individual compounds within the complex hydrocarbon mixture of crude oil.

Sample Preparation
  • Extraction: For solid samples like source rocks, the organic matter is first extracted using an organic solvent (e.g., dichloromethane/methanol mixture) in a Soxhlet apparatus. For crude oil samples, a simple dilution with an appropriate solvent is often sufficient.

  • Fractionation: The extracted organic matter or diluted crude oil is then fractionated to separate it into different compound classes. This is typically achieved using column chromatography with silica (B1680970) gel or alumina (B75360) as the stationary phase. The saturated hydrocarbon fraction, which contains the alkylated cyclopentanes, is eluted using a non-polar solvent like n-hexane.

GC-MS Analysis

A standard operating procedure for the GC-MS analysis of the saturated hydrocarbon fraction is outlined below.

GCMS_Workflow Start Start: Saturated Hydrocarbon Fraction Injection 1. Injection into GC Start->Injection Separation 2. Separation on Capillary Column Injection->Separation Ionization 3. Electron Ionization (EI) Separation->Ionization Mass_Analysis 4. Mass Analysis (Quadrupole or ToF) Ionization->Mass_Analysis Detection 5. Detection Mass_Analysis->Detection Data_Acquisition 6. Data Acquisition Detection->Data_Acquisition Data_Processing 7. Data Processing Data_Acquisition->Data_Processing Identification 8. Compound Identification (Mass Spectra Library) Data_Processing->Identification Quantification 9. Quantification (Peak Area Integration) Identification->Quantification End End: Quantitative Data Quantification->End

Figure 4: Experimental workflow for the GC-MS analysis of alkylated cyclopentanes.

Typical GC-MS Parameters:

  • Gas Chromatograph (GC):

    • Injector: Split/splitless, operated in splitless mode.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, then ramp at 4°C/min to 300°C, and hold for 15 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-550.

    • Scan Mode: Full scan.

Data Analysis:

  • Identification: Individual alkylated cyclopentanes are identified by comparing their mass spectra with reference spectra in a library (e.g., NIST).

  • Quantification: The concentration of each compound is determined by integrating the area of its corresponding peak in the total ion chromatogram (TIC) and comparing it to the response of an internal standard of known concentration.

Conclusion

Alkylated cyclopentanes are invaluable molecular fossils that provide a window into the Earth's geological past. Their formation through the diagenesis and catagenesis of ancient organic matter, and their subsequent alteration by processes such as biodegradation, leave distinct chemical signatures in crude oils and source rocks. The analytical techniques, particularly GC-MS, provide the means to decipher these signatures, offering crucial information for petroleum exploration. For drug development professionals, the natural diversity of these cyclic structures can serve as an inspiration for the design of novel therapeutic agents. This guide has provided a foundational understanding of the geological occurrence, analysis, and significance of alkylated cyclopentanes, intended to be a valuable resource for researchers across multiple scientific disciplines.

References

Discovery of novel saturated hydrocarbon biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery of Novel Saturated Hydrocarbon Biomarkers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies involved in the discovery of novel saturated hydrocarbon biomarkers. Saturated hydrocarbons, including alkanes and cycloalkanes, are invaluable molecular fossils that provide critical insights into the Earth's history, petroleum systems, and environmental processes. The discovery of novel biomarkers within this class of compounds continues to push the boundaries of our understanding in these fields.

Saturated hydrocarbon biomarkers are complex organic molecules found in geological materials that are derived from formerly living organisms.[1] Due to their resistance to degradation over geological timescales, these molecules retain structural information that can be related to their biological precursors.[1] This makes them powerful tools for a variety of scientific applications, including petroleum exploration, environmental forensics, and paleoclimatology.[1][2]

Common classes of saturated hydrocarbon biomarkers include:

  • n-Alkanes and Acyclic Isoprenoids: These are straight-chain and branched alkanes, such as pristane (B154290) and phytane, which can provide information on the source of organic matter and the redox conditions of the depositional environment.[3]

  • Steranes: These are saturated tetracyclic hydrocarbons derived from sterols, which are abundant in eukaryotes like algae and higher plants. The distribution of steranes can indicate the type of organisms that contributed to the organic matter.[2][4]

  • Hopanes: These are pentacyclic triterpenoids derived from bacteriohopanepolyols, which are components of bacterial cell membranes. Hopanes are often used as indicators of bacterial input into sediments.[2][4]

The discovery of novel saturated hydrocarbon biomarkers, such as new substitution patterns or entirely new carbon skeletons, can provide more specific information about biological sources, depositional environments, and diagenetic processes.

Experimental Workflow for Biomarker Discovery

The discovery of novel saturated hydrocarbon biomarkers follows a systematic workflow that begins with sample preparation and culminates in the identification and characterization of new compounds. This workflow is designed to isolate the saturated hydrocarbon fraction from a complex organic mixture and analyze it with high-resolution analytical techniques.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis & Discovery Sample Geological Sample (e.g., Rock, Oil) Extraction Solvent Extraction Sample->Extraction Fractionation Column Chromatography Extraction->Fractionation Saturates Saturated Hydrocarbon Fraction Fractionation->Saturates GCMS GC-MS (Screening & Targeted Analysis) Saturates->GCMS GCxGCMS GCxGC-MS (Comprehensive Analysis) Saturates->GCxGCMS Identification Compound Identification GCMS->Identification GCxGCMS->Identification Quantification Quantification & Ratio Calculation Identification->Quantification NovelBiomarker Novel Biomarker Identification Quantification->NovelBiomarker

References

The Unseen Architects: A Technical Guide to the Role of Cyclic Alkanes in Source Rock Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of petroleum geology and geochemistry, the characterization of source rocks—sedimentary rocks rich in organic matter that can generate hydrocarbons—is paramount. Among the most powerful tools in this endeavor are cyclic alkanes, molecular fossils that provide a detailed narrative of the organic matter's origin, the depositional environment, and the thermal history of the source rock. This technical guide delves into the core of this subject, offering an in-depth exploration of the role of these molecular biomarkers, complete with quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Introduction to Cyclic Alkanes as Biomarkers

Cyclic alkanes, particularly steranes and hopanes, are complex, stable hydrocarbon molecules found in petroleum and source rock extracts.[1][2] Their resilience to degradation during diagenesis—the process of physical and chemical changes converting sediments to sedimentary rock—allows them to be preserved over geological timescales, acting as chemical fossils or "biomarkers".[1] These molecules are derived from the lipid skeletons of once-living organisms, and their specific structures provide invaluable information for oil and gas exploration.

  • Steranes , tetracyclic alkanes, are primarily derived from sterols, which are abundant in the cell membranes of eukaryotes such as algae and higher plants.[3]

  • Hopanes , pentacyclic alkanes, originate from hopanoids, which are prokaryotic cell membrane lipids, particularly from bacteria.[1]

The relative abundance and distribution of different sterane and hopane (B1207426) isomers can therefore illuminate the types of organisms that contributed to the organic matter in a source rock, the environmental conditions during deposition, and the thermal maturity the rock has undergone.[4][5]

Quantitative Analysis of Cyclic Alkanes

The analysis of cyclic alkane biomarkers is inherently quantitative, relying on the calculation of specific ratios between different compounds. These ratios serve as proxies for various geological and environmental parameters. The following tables summarize key biomarker ratios and their interpretations.

Table 1: Key Sterane Biomarker Ratios and Their Significance
ParameterRatio CalculationGeological/Environmental InterpretationTypical Values
C27, C28, C29 Sterane Distribution Relative percentage of C27, C28, and C29 steranesIndicates the dominant type of organic matter input. C27 is associated with marine algae, C28 with lacustrine algae, and C29 with terrestrial higher plants.[3][6]Marine source rocks are often enriched in C27 steranes, while terrestrial source rocks show a predominance of C29 steranes.[7][8]
Sterane/Hopane Ratio Total Steranes / Total HopanesReflects the relative contribution of eukaryotic (algae, higher plants) versus prokaryotic (bacteria) organisms.High ratios (>1) suggest a significant input from algae, typical of marine environments. Low ratios (<1) indicate a greater contribution from bacteria and/or terrestrial plants.[9]
C29 Sterane Isomerization C29 αββ / (αββ + ααα) and C29 20S / (20S + 20R)Indicates the thermal maturity of the source rock. These ratios increase with maturity until they reach an equilibrium.Immature source rocks have low values, which increase with thermal maturation.
Diasterane/Sterane Ratio Diasteranes / Regular SteranesCan be indicative of the lithology of the source rock and the redox conditions of the depositional environment.Higher ratios are often associated with clay-rich source rocks (shales) and more oxic conditions. Lower ratios are typical of carbonate or anoxic environments.[10][11]
Table 2: Key Hopane Biomarker Ratios and Their Significance
ParameterRatio CalculationGeological/Environmental InterpretationTypical Values
C29/C30 Hopane Ratio C29 Hopane / C30 HopaneCan provide insights into the source rock's lithology.Ratios greater than 1 are often observed in carbonate or evaporite source rocks, while ratios less than 1 are common in shales.[9]
Gammacerane Index Gammacerane / C30 HopaneAn indicator of water column stratification and salinity in the depositional environment.High values suggest a stratified and often hypersaline water column.[7]
Homohopane Index C35 Homohopane / (C31-C35 Homohopanes)Indicates the redox conditions of the depositional environment.High values are associated with anoxic conditions.
Ts/Tm Ratio C27 18α(H)-trisnorneohopane (Ts) / C27 17α(H)-trisnorhopane (Tm)A widely used indicator of thermal maturity.The ratio increases with increasing thermal maturity.

Experimental Protocols for Biomarker Analysis

The characterization of cyclic alkanes from source rocks involves a multi-step analytical process. The following is a generalized protocol for the extraction, fractionation, and analysis of these biomarkers.

Sample Preparation and Extraction
  • Grinding: The source rock sample is first cleaned to remove any surface contamination and then crushed and ground to a fine powder (typically < 100 mesh) to increase the surface area for efficient extraction.

  • Soxhlet Extraction: The powdered rock is placed in a porous thimble and extracted with an organic solvent mixture, commonly dichloromethane (B109758) (DCM) and methanol (B129727) (9:1 v/v), for 24-72 hours using a Soxhlet apparatus.[12][13] This process extracts the soluble organic matter, known as bitumen.

  • Solvent Removal: The solvent is carefully removed from the extract using a rotary evaporator to yield the total lipid extract.

Fractionation of the Bitumen Extract

The complex bitumen extract is then separated into different compound classes based on their polarity using liquid chromatography.

  • Column Chromatography: A glass column is packed with activated silica (B1680970) gel and alumina.

  • Loading: The bitumen extract, dissolved in a minimal amount of a non-polar solvent like hexane (B92381), is loaded onto the top of the column.

  • Elution: A series of solvents with increasing polarity are passed through the column to elute different fractions:

    • Saturated Hydrocarbons: Eluted with a non-polar solvent such as n-hexane. This fraction contains the cyclic alkanes (steranes and hopanes).

    • Aromatic Hydrocarbons: Eluted with a solvent of intermediate polarity, such as a mixture of hexane and dichloromethane.

    • Resins and Asphaltenes (Polar Compounds): Eluted with a polar solvent mixture, such as dichloromethane and methanol.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The saturated hydrocarbon fraction is then analyzed by GC-MS to identify and quantify the cyclic alkanes.[14]

  • Injection: A small volume of the saturated fraction is injected into the gas chromatograph.

  • Separation: The compounds are separated based on their boiling points and interaction with the stationary phase in a long capillary column.

  • Ionization and Mass Analysis: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass-to-charge ratio of the resulting ions is then measured.

  • Compound Identification: Specific cyclic alkanes are identified by their characteristic retention times in the gas chromatogram and their unique mass spectra. Selected Ion Monitoring (SIM) is often used to enhance the detection of specific biomarker classes by monitoring for their characteristic fragment ions (e.g., m/z 191 for hopanes and m/z 217 for steranes).[5][15]

Visualizing Key Pathways and Workflows

To better understand the complex processes involved in biomarker formation and analysis, the following diagrams, generated using the DOT language, illustrate the diagenetic pathways of steranes and hopanes and a typical experimental workflow.

Diagenetic Pathway of Sterols to Steranes

Diagenesis_Sterane cluster_0 Biological Precursor cluster_1 Early Diagenesis cluster_2 Late Diagenesis / Catagenesis Sterols\n(e.g., Cholesterol) Sterols (e.g., Cholesterol) Stanol Stanol Sterols\n(e.g., Cholesterol)->Stanol Reduction Sterene Sterene Stanol->Sterene Dehydration Sterane\n(Biological Configuration) Sterane (Biological Configuration) Sterene->Sterane\n(Biological Configuration) Reduction Diasterane Diasterane Sterene->Diasterane Rearrangement (Clay Catalysis) Sterane\n(Geological Configuration) Sterane (Geological Configuration) Sterane\n(Biological Configuration)->Sterane\n(Geological Configuration) Isomerization (Thermal Maturation)

Caption: Diagenetic transformation of sterols from living organisms into stable steranes in source rocks.

Diagenetic Pathway of Hopanoids to Hopanes

Diagenesis_Hopane cluster_0 Biological Precursor cluster_1 Early Diagenesis cluster_2 Late Diagenesis / Catagenesis Bacteriohopanepolyols\n(in Bacteria) Bacteriohopanepolyols (in Bacteria) Hopenes Hopenes Bacteriohopanepolyols\n(in Bacteria)->Hopenes Defunctionalization Hopane\n(Biological Configuration) Hopane (Biological Configuration) Hopenes->Hopane\n(Biological Configuration) Reduction Hopane\n(Geological Configuration) Hopane (Geological Configuration) Hopane\n(Biological Configuration)->Hopane\n(Geological Configuration) Isomerization (Thermal Maturation)

Caption: Transformation pathway of bacterial hopanoids into geologically stable hopanes.

Experimental Workflow for Biomarker Analysis

Workflow_Biomarker_Analysis cluster_fractions Fractions Start Source Rock Sample Prep Sample Preparation (Cleaning, Grinding) Start->Prep Extraction Soxhlet Extraction (DCM/Methanol) Prep->Extraction Fractionation Column Chromatography (Silica/Alumina) Extraction->Fractionation Saturates Saturates (Steranes, Hopanes) Fractionation->Saturates Aromatics Aromatics Fractionation->Aromatics Polars Polars Fractionation->Polars GCMS GC-MS Analysis Data Data Processing (Peak Integration, Ratio Calculation) GCMS->Data Interpretation Geochemical Interpretation Data->Interpretation Saturates->GCMS

Caption: A typical laboratory workflow for the analysis of cyclic alkane biomarkers from source rocks.

Conclusion

Cyclic alkanes, particularly steranes and hopanes, are indispensable tools in the characterization of hydrocarbon source rocks. Their analysis provides a detailed molecular-level understanding of the origin of organic matter, the paleoenvironment of deposition, and the thermal history of the rock. The quantitative interpretation of biomarker ratios, facilitated by rigorous experimental protocols and advanced analytical techniques like GC-MS, allows for a comprehensive assessment of a source rock's potential to generate hydrocarbons. The continued refinement of these methods promises to further enhance our ability to unlock the geological secrets held within these molecular fossils, guiding more efficient and successful petroleum exploration.

References

A Preliminary Investigation of C9 Cycloalkanes in Petroleum Exploration: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

C9 cycloalkanes, a complex group of saturated cyclic hydrocarbons, represent a valuable but often underutilized component of the light hydrocarbon fraction of petroleum. Their isomeric distribution and relative abundance are intricately linked to the original organic matter input, the depositional environment of the source rock, the thermal maturity of the petroleum system, and any secondary alteration processes. A detailed analysis of these compounds can, therefore, provide crucial insights for petroleum exploration, aiding in oil-source correlation, maturity assessment, and the reconstruction of petroleum system history. This technical guide provides a preliminary investigation into the role of C9 cycloalkanes in petroleum exploration, detailing analytical methodologies, presenting available quantitative data, and outlining interpretative workflows.

Geochemical Significance of C9 Cycloalkanes

The C9 cycloalkane fraction in petroleum is primarily composed of various isomers of trimethylcyclohexane, ethylmethylcyclohexane, and propylcyclohexane (B167486). The relative distribution of these isomers is not random; it is controlled by the thermodynamic stability of each isomer and the kinetic pathways of their formation during catagenesis. This makes them sensitive indicators of:

  • Thermal Maturity: As thermal stress increases, the distribution of C9 cycloalkane isomers shifts towards more thermodynamically stable configurations. Specific isomer ratios can, therefore, be calibrated to traditional maturity parameters like vitrinite reflectance (%Ro).

  • Source Rock Input and Depositional Environment: The initial composition of organic matter (e.g., marine vs. terrestrial) and the redox conditions of the depositional environment can influence the precursor molecules that lead to the formation of specific cycloalkane structures.

  • Biodegradation: While generally more resistant to biodegradation than n-alkanes, some C9 cycloalkanes can be altered by microbial activity, providing clues to the secondary alteration history of the oil.

Analytical Methodologies for C9 Cycloalkane Analysis

The accurate quantification of C9 cycloalkanes requires high-resolution analytical techniques capable of separating a complex mixture of isomers. Gas chromatography is the cornerstone of this analysis.

Experimental Protocol: Detailed Hydrocarbon Analysis (DHA) up to n-Nonane

This protocol is based on the principles outlined in standard methods such as ASTM D7900 and IP 601 for the determination of light hydrocarbons in stabilized crude oils.[1][2][3]

2.1.1. Sample Preparation

  • Homogenization: Ensure the crude oil or source rock extract sample is thoroughly homogenized.

  • Dilution: Accurately weigh a representative aliquot of the sample and dilute it with a suitable solvent (e.g., n-pentane, carbon disulfide, or a mixture thereof). A typical dilution ratio is 1:100 (w/v), but this may need to be adjusted based on the expected concentration of light hydrocarbons.

  • Internal Standard: Add a known amount of an internal standard (e.g., 1-hexene (B165129) or other compound not expected to be present in the sample) to the diluted sample for accurate quantification.

2.1.2. Gas Chromatography (GC) Analysis

  • Instrumentation: A high-resolution gas chromatograph equipped with a Flame Ionization Detector (FID) is typically used. For more detailed isomer identification, a mass spectrometer (MS) detector is essential.[4]

  • Column: A long, non-polar capillary column, such as a 100 m x 0.25 mm ID with a 0.5 µm film of 100% dimethylpolysiloxane (e.g., DB-1, SCION-1), is recommended for optimal separation of light hydrocarbon isomers.[1][5]

  • Injection:

    • Injector Type: Split/Splitless injector.

    • Injection Volume: 0.1 - 1.0 µL.

    • Injector Temperature: 250 - 275 °C.[5]

    • Split Ratio: A high split ratio (e.g., 100:1) is often used to prevent column overload.[5]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Oven Temperature Program: A precise temperature program is crucial for separating the C9 cycloalkane isomers. A typical program starts at a low temperature to resolve the most volatile components and ramps up to elute the heavier C9 compounds.

    • Initial Temperature: 35-40 °C, hold for 15-30 minutes.[5]

    • Ramp 1: Increase to 185 °C at a rate of 2-5 °C/min.[5]

    • Final Hold: Hold at 185 °C for a sufficient time to ensure all C9 hydrocarbons have eluted.

  • Detector:

    • FID Temperature: 300 °C.[5]

    • Mass Spectrometer (if used):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 35-350.

      • Scan Speed: Sufficiently fast to obtain several data points across each chromatographic peak.

2.1.3. Data Analysis

  • Peak Identification: Identify the C9 cycloalkane isomers based on their retention times relative to known standards and by comparing their mass spectra to library data (e.g., NIST).

  • Quantification: Calculate the concentration of each identified C9 cycloalkane isomer relative to the internal standard. Results are typically reported in weight percent (wt%) or as relative abundances.

Quantitative Data of C9 Cycloalkanes in Petroleum

Comprehensive, publicly available databases detailing the quantitative distribution of a wide range of C9 cycloalkane isomers across various crude oils and source rocks are scarce in the literature.[6] The majority of published studies focus on broader hydrocarbon classes or specific biomarker ratios. However, some studies provide glimpses into the abundance of certain C9 cycloalkanes. For example, 1,2,4-trimethylcyclohexane (B44741) has been identified as a constituent of some mid-continent petroleum, constituting approximately 0.1% of the original petroleum.[7]

To facilitate future comparative studies, the following table structure is proposed for reporting quantitative C9 cycloalkane data.

C9 Cycloalkane Isomer Crude Oil A (wt%) Crude Oil B (wt%) Source Rock X (µg/g TOC)
PropylcyclohexaneData PointData PointData Point
1-Ethyl-2-methylcyclohexaneData PointData PointData Point
1-Ethyl-3-methylcyclohexaneData PointData PointData Point
1-Ethyl-4-methylcyclohexaneData PointData PointData Point
1,2,3-TrimethylcyclohexaneData PointData PointData Point
1,2,4-TrimethylcyclohexaneData PointData PointData Point
1,3,5-TrimethylcyclohexaneData PointData PointData Point

Geochemical Interpretation and Workflows

The interpretation of C9 cycloalkane data involves comparing the relative abundances and ratios of specific isomers to infer geochemical information.

Key Isomer Ratios and Their Significance

While specific, universally accepted C9 cycloalkane maturity or source parameters are still under development, the following relationships are based on established geochemical principles of isomer stability:

  • Trimethylcyclohexane (TMCH) Isomers: The relative stability of TMCH isomers generally follows the order: 1,3,5-TMCH > 1,2,4-TMCH > 1,2,3-TMCH. Therefore, an increase in the ratio of more stable to less stable isomers (e.g., 1,3,5-TMCH / 1,2,3-TMCH) is expected with increasing thermal maturity.

  • Ethylmethylcyclohexane (EMCH) Isomers: Similar to TMCHs, the thermodynamic stability of EMCH isomers will dictate their relative abundance at higher maturity levels.

  • Propylcyclohexane vs. Other C9 Cycloalkanes: The ratio of propylcyclohexane to the sum of other C9 cycloalkanes may provide insights into the source organic matter, although this requires further calibration with a wider range of source rock types.

Experimental and Interpretive Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflows for the analysis and interpretation of C9 cycloalkanes in petroleum exploration.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing Sample Crude Oil or Source Rock Extract Homogenize Homogenization Sample->Homogenize Dilute Dilution with Solvent & Internal Standard Homogenize->Dilute GC_MS Gas Chromatography- Mass Spectrometry Dilute->GC_MS Data_Acquisition Data Acquisition (Chromatograms & Spectra) GC_MS->Data_Acquisition Peak_ID Peak Identification (Retention Time & Mass Spectra) Data_Acquisition->Peak_ID Quant Quantification (vs. Internal Standard) Peak_ID->Quant

Figure 1: Experimental workflow for C9 cycloalkane analysis.

InterpretationWorkflow cluster_interpretation Geochemical Interpretation cluster_application Exploration Application Data Quantitative C9 Cycloalkane Data (Concentrations & Ratios) Maturity Thermal Maturity Assessment (e.g., TMCH isomer ratios) Data->Maturity Source Source Rock Characterization (e.g., Propylcyclohexane ratios) Data->Source Correlation Oil-Source Correlation Maturity->Correlation Source->Correlation Risk Petroleum System Risk Assessment Correlation->Risk

Figure 2: Logical workflow for geochemical interpretation.

Conclusion and Future Directions

The analysis of C9 cycloalkanes offers a promising avenue for enhancing the understanding of petroleum systems. While standardized analytical methods exist, there is a clear need for the systematic collection and publication of quantitative data for a wide range of C9 cycloalkane isomers from diverse geological settings. Future research should focus on:

  • Building a Comprehensive Database: Establishing a public database of C9 cycloalkane distributions in well-characterized crude oils and source rocks.

  • Calibrating Isomer Ratios: Conducting detailed studies to calibrate specific C9 cycloalkane isomer ratios with established maturity parameters (e.g., %Ro) and source indicators.

  • Investigating Stereoisomers: Exploring the geochemical significance of the stereoisomeric distribution of C9 cycloalkanes, which may provide even more detailed information on thermal history and biological precursors.

By addressing these research gaps, the full potential of C9 cycloalkanes as a powerful tool in petroleum exploration can be realized.

References

Methodological & Application

Application Note: Identification of 2-Ethyl-1,1-dimethylcyclopentane using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification of 2-Ethyl-1,1-dimethylcyclopentane, a volatile organic compound (VOC), using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a saturated aliphatic hydrocarbon, may be present in complex matrices such as gasoline and other petroleum-based products. The described methodology outlines sample preparation, GC-MS instrument parameters, and data analysis procedures to ensure accurate and reliable identification.

Introduction

This compound (C9H18) is a cyclic alkane that can be found as a component in fuel mixtures.[1][2][3] Its identification is crucial for quality control, environmental monitoring, and forensic analysis of petroleum products. Gas Chromatography-Mass Spectrometry is the analytical technique of choice for such volatile compounds due to its high separation efficiency and definitive identification capabilities. This protocol details a robust method for the unambiguous identification of this compound in liquid samples.

Data Presentation

For accurate identification, the mass spectrum of the target compound is compared with a reference spectrum, such as that available in the NIST Mass Spectrometry Data Center. The key identifying ions and their relative intensities are summarized below.

PropertyValueSource
Molecular FormulaC9H18[4][5][6]
Molecular Weight126.24 g/mol [4][6]
CAS Number54549-80-3[4][5][6]
Kovats Retention Index (non-polar column)~860-865[5][6]

Table 1: Key Mass Spectral Ions for this compound

Mass-to-Charge Ratio (m/z)Relative IntensityPutative Fragment
56HighC4H8+
69HighC5H9+
41MediumC3H5+
97Medium[M-C2H5]+
126Low[M]+ (Molecular Ion)
Note: Relative intensities are approximate and can vary slightly between instruments. The NIST Mass Spectrometry Data Center provides reference spectra for comparison.[4][6]

Experimental Protocols

This section details the methodology for the identification of this compound.

Sample Preparation

Given that this compound is a volatile compound often found in complex hydrocarbon mixtures like gasoline, a simple dilution is typically sufficient.[1][3]

  • Materials:

    • Sample containing or suspected of containing this compound.

    • High-purity volatile organic solvent (e.g., dichloromethane, hexane, or ethyl acetate).[7][8]

    • 2 mL glass autosampler vials with caps.[7][8]

    • Micropipettes.

  • Procedure:

    • Pipette 10 µL of the sample into a 2 mL autosampler vial.

    • Add 990 µL of the chosen solvent (e.g., dichloromethane) to the vial to achieve a 1:100 dilution.

    • Cap the vial and vortex for 30 seconds to ensure homogeneity.

    • The sample is now ready for injection into the GC-MS.

For samples with very low concentrations of the analyte, a smaller dilution ratio may be used. Conversely, for highly concentrated samples, a greater dilution will be necessary to avoid column overloading.

GC-MS Analysis

The following instrumental parameters are recommended. These may be optimized based on the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph (GC)
Injection Volume1 µL
Injection ModeSplit (e.g., 50:1 ratio)
Inlet Temperature250 °C
Carrier GasHelium at a constant flow of 1.0 mL/min
ColumnNon-polar, such as a 5% phenyl methyl siloxane column (e.g., HP-5ms, DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Oven Temperature ProgramInitial temperature of 40 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, hold for 5 minutes.
Mass Spectrometer (MS)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-300
Scan Speed>10,000 u/sec is recommended for sharp peaks
Data Analysis and Identification
  • Retention Time: The retention time of the peak of interest in the sample chromatogram should be compared to that of a known standard of this compound if available.

  • Mass Spectrum: The mass spectrum of the peak of interest should be extracted and compared with a reference library spectrum (e.g., NIST).[4]

  • Confirmation Criteria: Identification is confirmed if:

    • The retention times match (if a standard is used).

    • The mass spectrum of the sample peak shows the characteristic ions (m/z 56, 69, 41, 97, and 126) with relative intensities that are a good match to the reference spectrum.[4]

Mandatory Visualization

The following diagram illustrates the general workflow for the GC-MS identification of this compound.

GCMS_Workflow GC-MS Workflow for this compound Identification cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Liquid Sample (e.g., Gasoline) Dilution Dilute with Dichloromethane (1:100) Sample->Dilution Vortex Vortex to Homogenize Dilution->Vortex PreparedSample Prepared Sample in Autosampler Vial Vortex->PreparedSample Injection Inject 1 µL into GC PreparedSample->Injection Separation GC Separation (HP-5ms column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-300) Ionization->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram PeakID Identify Peak of Interest Chromatogram->PeakID MassSpectrum Extract Mass Spectrum PeakID->MassSpectrum LibrarySearch Compare with NIST Library MassSpectrum->LibrarySearch Confirmation Identification Confirmed LibrarySearch->Confirmation

Caption: GC-MS workflow from sample preparation to final identification.

References

Application Notes and Protocols: Synthesis of 2-Ethyl-1,1-dimethylcyclopentane for GC Calibration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of 2-Ethyl-1,1-dimethylcyclopentane, a crucial standard for gas chromatography (GC) calibration in various analytical applications. The described multi-step synthesis is robust and yields the target compound with high purity. Detailed protocols for each synthetic step, characterization data, and procedures for the preparation of GC calibration standards are provided to ensure accurate and reproducible results in analytical testing.

Introduction

Accurate quantification of volatile and semi-volatile organic compounds by gas chromatography relies on the availability of high-purity reference standards. This compound (C9H18) is a saturated hydrocarbon that may be present in complex hydrocarbon mixtures, such as gasoline and other petroleum products. Its unambiguous identification and quantification necessitate a well-characterized calibration standard. This application note details a reliable synthetic pathway to obtain this compound, starting from commercially available precursors. The protocol is designed to be accessible to researchers with a foundational knowledge of organic synthesis.

Overall Synthesis Workflow

The synthesis of this compound is achieved through a five-step process starting from 2-methoxycarbonylcyclopentanone. The workflow involves the methylation of the starting material, followed by protection of the ketone, reduction of the ester, deprotection of the ketone, a Grignard reaction to introduce the ethyl group, and subsequent dehydration and hydrogenation to yield the final saturated cycloalkane.

SynthesisWorkflow cluster_synthesis Synthesis Pathway cluster_analysis Analysis and Application A 2-Methoxycarbonylcyclopentanone B 2-Methyl-2-methoxycarbonylcyclopentanone A->B Methylation C 2-Methyl-2-methoxycarbonylcyclopentanone ethylene (B1197577) ketal B->C Ketal Protection D 2,2-Dimethylcyclopentanone (B1329810) ethylene ketal C->D Reduction E 2,2-Dimethylcyclopentanone D->E Deprotection F 1-Ethyl-2,2-dimethylcyclopentan-1-ol E->F Grignard Reaction G 1-Ethyl-2,2-dimethylcyclopentene Mixture F->G Dehydration H This compound G->H Hydrogenation I Purification & Characterization H->I J GC Calibration Standard Preparation I->J K GC-FID Analysis J->K

Figure 1. Overall workflow for the synthesis and application of this compound.

Experimental Protocols

Materials and Reagents

All reagents should be of analytical grade or higher and used as received unless otherwise noted. Anhydrous solvents should be used for moisture-sensitive reactions.

Step 1: Synthesis of 2-Methyl-2-methoxycarbonylcyclopentanone
  • To a solution of 2-methoxycarbonylcyclopentanone (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add potassium hydroxide (B78521) (1.1 equivalents) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl bromide (1 equivalent) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at room temperature for 12 hours.

  • Quench the reaction with water and extract the product with dichloromethane (B109758) (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield 2-methyl-2-methoxycarbonylcyclopentanone.[1]

Step 2: Synthesis of 2-Methyl-2-methoxycarbonylcyclopentanone ethylene ketal
  • To a solution of 2-methyl-2-methoxycarbonylcyclopentanone (1 equivalent) in methylcyclohexane, add ethylene glycol (3 equivalents) and a catalytic amount of p-toluenesulfonic acid (0.1 equivalents).

  • Heat the mixture to reflux (approximately 100 °C) with a Dean-Stark apparatus to remove water for 4-5 hours.

  • Cool the reaction mixture, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the ethylene ketal.[1]

Step 3: Synthesis of 2,2-Dimethylcyclopentanone ethylene ketal
  • In a flame-dried flask under an inert atmosphere, add 2-methyl-2-methoxycarbonylcyclopentanone ethylene ketal (1 equivalent) to anhydrous 2-methylbutanol.

  • Heat the solution to 75 °C and add sodium metal (2 equivalents) in small portions.

  • Maintain the reaction at 75 °C for 1 hour after the addition is complete.

  • Cool the reaction, quench with water, and extract with dichloromethane (3 x).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4: Synthesis of 2,2-Dimethylcyclopentanone
  • Dissolve the 2,2-dimethylcyclopentanone ethylene ketal in a mixture of acetone (B3395972) and water.

  • Add a catalytic amount of a strong acid (e.g., hydrochloric acid or p-toluenesulfonic acid).

  • Stir the reaction at room temperature and monitor by TLC or GC until the deprotection is complete.

  • Neutralize the acid with a mild base (e.g., sodium bicarbonate).

  • Extract the product with diethyl ether (3 x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation.

Step 5: Synthesis of this compound
  • Grignard Reaction:

    • In a flame-dried, three-necked flask equipped with a dropping funnel and a condenser under an inert atmosphere, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to initiate the reaction.

    • Prepare a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether and add a small portion to the magnesium.

    • Once the reaction initiates (disappearance of iodine color and gentle reflux), add the remaining ethyl bromide solution dropwise to maintain a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30-60 minutes.

    • Cool the Grignard reagent to 0 °C and add a solution of 2,2-dimethylcyclopentanone (1 equivalent) in anhydrous diethyl ether dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • Separate the organic layer, extract the aqueous layer with diethyl ether (3 x), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 1-ethyl-2,2-dimethylcyclopentan-1-ol.

  • Dehydration:

    • To the crude 1-ethyl-2,2-dimethylcyclopentan-1-ol, add a catalytic amount of a strong acid (e.g., sulfuric acid or phosphoric acid).

    • Heat the mixture and distill the resulting alkene/water azeotrope.

    • Separate the organic layer from the distillate, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and use the crude alkene mixture in the next step.

  • Hydrogenation:

    • Dissolve the crude alkene mixture in a suitable solvent such as ethanol (B145695) or ethyl acetate.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete (monitored by GC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

    • Remove the solvent under reduced pressure. The resulting crude this compound can be purified by fractional distillation.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods and gas chromatography.

PropertyValueReference
Molecular Formula C9H18[2]
Molecular Weight 126.24 g/mol [3]
CAS Number 54549-80-3[2]
Boiling Point ~143-145 °C (estimated)
Density ~0.77 g/cm³ (estimated)
¹H NMR (CDCl₃) Data not available in searched literature
¹³C NMR (CDCl₃) Data not available in searched literature
Mass Spectrum (EI) Major fragments (m/z): 111, 97, 83, 69, 55, 41[2]
Kovats Retention Index 860.8, 865.2 (non-polar column)[3]

Note: Experimental determination of ¹H and ¹³C NMR spectra is recommended for complete structural verification.

Preparation of GC Calibration Standards

  • Stock Solution Preparation: Accurately weigh a known amount of purified this compound and dissolve it in a suitable volatile solvent (e.g., hexane (B92381) or pentane) to prepare a stock solution of a known concentration (e.g., 1000 µg/mL).

  • Serial Dilutions: Perform serial dilutions of the stock solution with the same solvent to prepare a series of calibration standards with decreasing concentrations (e.g., 100, 50, 25, 10, 5, 1 µg/mL).

  • Storage: Store the calibration standards in sealed vials at a low temperature (e.g., 4 °C) to minimize evaporation.

Gas Chromatography (GC) Analysis

The following are general GC conditions for the analysis of C9 hydrocarbons. The method should be optimized for the specific instrument and application.

  • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1, ZB-1 or equivalent), 60 m x 0.32 mm ID, 0.25 µm film thickness, is suitable for separating saturated hydrocarbons.[4]

  • Carrier Gas: Helium or Hydrogen, at a constant flow or pressure.

  • Injector: Split/splitless inlet, with a split ratio appropriate for the concentration of the standards.

  • Temperature Program:

    • Initial Temperature: 40 °C, hold for 5 minutes.

    • Ramp: 5 °C/min to 200 °C.

    • Final Hold: Hold at 200 °C for 10 minutes.

  • Detector Temperature: 250 °C.

  • Data Acquisition: The retention time and peak area of this compound are recorded. A calibration curve is constructed by plotting the peak area versus the concentration of the prepared standards.

Conclusion

This application note provides a detailed and practical guide for the synthesis of high-purity this compound. The described multi-step synthetic protocol, coupled with the outlined characterization and GC analysis methods, will enable researchers to produce and utilize this important hydrocarbon standard for accurate and reliable quantitative analysis. The availability of a well-characterized in-house standard is essential for applications in petrochemical analysis, environmental monitoring, and various fields of chemical research.

References

Application Note: Quantitative Analysis of 2-Ethyl-1,1-dimethylcyclopentane in Rock Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the quantitative analysis of 2-Ethyl-1,1-dimethylcyclopentane, a C9 alkylated cyclopentane (B165970), in geological rock samples. Alkylated cycloalkanes can serve as molecular fossils, or biomarkers, providing insights into the origin, thermal maturity, and depositional environment of organic matter in sedimentary rocks and petroleum.[1] This protocol outlines procedures for sample preparation, solvent extraction, and subsequent quantification by Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed to provide a robust and reproducible workflow for researchers in geochemistry, petroleum exploration, and environmental forensics.

Introduction

The analysis of specific organic molecules in geological materials is a cornerstone of organic geochemistry. Biomarkers are complex organic compounds found in sediments and crude oils that are derived from formerly living organisms.[1] Their structural and stereochemical attributes can be linked to their biological precursors, offering a window into the paleoenvironment. While much focus is often placed on larger biomarkers like steranes and hopanes, smaller, volatile compounds such as alkylated cyclopentanes also hold significant diagnostic potential.

This compound (C9H18) is a saturated cyclic hydrocarbon. The distribution and abundance of such C9 cyclopentane isomers can be indicative of the type of organic source material and the extent of thermal alteration it has undergone. This application note presents a comprehensive methodology for the extraction and quantification of this compound from rock matrices, a critical step in deciphering the geochemical history encoded within these samples.

Experimental Protocols

Sample Preparation

Proper sample preparation is paramount to obtaining representative and accurate results.

1.1. Rock Sample Comminution:

  • Obtain a representative rock sample, avoiding weathered surfaces.

  • Clean the exterior of the rock sample to remove any surface contaminants.

  • Break the rock sample into smaller fragments (approximately 2-3 cm) using a clean rock hammer or jaw crusher.

  • Further pulverize the rock fragments to a fine powder (less than 100-mesh) using a ring mill or a mortar and pestle. Ensure all crushing and grinding equipment is thoroughly cleaned between samples to prevent cross-contamination.

Solvent Extraction of Hydrocarbons

Two common and effective methods for extracting hydrocarbons from powdered rock samples are Soxhlet extraction and ultrasonic extraction.

2.1. Soxhlet Extraction: This is a classical and exhaustive extraction method.

  • Accurately weigh approximately 20-30 g of the powdered rock sample and place it into a pre-cleaned cellulose (B213188) extraction thimble.

  • Add a known amount of an internal standard solution (e.g., deuterated alkanes) to the sample in the thimble for quantification purposes.

  • Place the thimble into the Soxhlet extractor.

  • Fill a round-bottom flask with approximately 250 mL of a dichloromethane (B109758):methanol (93:7 v/v) solvent mixture.

  • Assemble the Soxhlet apparatus and heat the solvent to its boiling point.

  • Allow the extraction to proceed for at least 24 hours, ensuring a continuous cycle of solvent washing over the sample.

  • After extraction, allow the apparatus to cool.

  • Concentrate the extract to a volume of approximately 1-2 mL using a rotary evaporator.

2.2. Ultrasonic Extraction: This method is faster than Soxhlet extraction and is suitable for a higher sample throughput.

  • Accurately weigh approximately 10 g of the powdered rock sample into a glass centrifuge tube.

  • Add a known amount of an internal standard solution.

  • Add 20 mL of dichloromethane to the tube.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes.

  • Centrifuge the sample at 3000 rpm for 10 minutes to pellet the rock powder.

  • Carefully decant the supernatant (the solvent extract) into a clean flask.

  • Repeat the extraction process (steps 3-6) two more times with fresh solvent.

  • Combine the three extracts and concentrate to a volume of 1-2 mL using a gentle stream of nitrogen or a rotary evaporator.

Fractionation of the Extract (Optional but Recommended)

For complex samples, fractionation is recommended to separate the saturated hydrocarbons from aromatic compounds and polar NSO (nitrogen, sulfur, oxygen) compounds.

  • Prepare a chromatography column with activated silica (B1680970) gel.

  • Apply the concentrated extract to the top of the column.

  • Elute the saturated hydrocarbon fraction with n-hexane.

  • Collect the saturated fraction and concentrate it to a final volume of 1 mL for GC-MS analysis.

GC-MS Analysis

4.1. Instrumentation: A gas chromatograph equipped with a capillary column coupled to a mass spectrometer is used for the analysis.

4.2. GC-MS Parameters:

  • Column: 60 m x 0.25 mm ID, 0.25 µm film thickness fused silica capillary column (e.g., DB-5ms or equivalent).

  • Injector Temperature: 280 °C (Splitless injection).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp 1: Increase to 120 °C at a rate of 4 °C/minute.

    • Ramp 2: Increase to 300 °C at a rate of 10 °C/minute.

    • Final hold: Hold at 300 °C for 15 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/minute.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Monitored Ions for this compound:

      • Quantifier Ion: m/z 97 (most abundant characteristic fragment).

      • Qualifier Ions: m/z 126 (molecular ion), m/z 69.

    • Dwell Time: 100 ms (B15284909) per ion.

4.3. Calibration and Quantification:

  • Prepare a series of calibration standards of this compound of known concentrations.

  • Spike each calibration standard with the same internal standard used for the samples.

  • Analyze the calibration standards using the same GC-MS method as the samples.

  • Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Calculate the concentration of this compound in the rock extracts by applying the response factor from the calibration curve to the measured peak area ratios in the samples.

Data Presentation

The quantitative data for this compound in various rock extract samples can be summarized in a table for easy comparison.

Sample IDRock TypeLocationExtraction MethodConcentration of this compound (ng/g of rock)
R-01ShaleBasin ASoxhlet45.2
R-02SandstoneBasin ASoxhlet12.8
R-03ShaleBasin BUltrasonic89.5
R-04CarbonateBasin BUltrasonic23.1

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis rock_sample Rock Sample Collection crushing Crushing and Pulverization rock_sample->crushing powdered_sample Powdered Rock Sample crushing->powdered_sample soxhlet Soxhlet Extraction powdered_sample->soxhlet ultrasonic Ultrasonic Extraction powdered_sample->ultrasonic extract Crude Extract soxhlet->extract ultrasonic->extract fractionation Fractionation (Optional) extract->fractionation gcms GC-MS Analysis (SIM Mode) fractionation->gcms data_analysis Data Analysis and Quantification gcms->data_analysis logical_relationship cluster_origin Geological Origin cluster_process Geochemical Processes cluster_biomarker Biomarker Analysis cluster_interpretation Interpretation source_rock Source Rock with Organic Matter diagenesis Diagenesis & Catagenesis source_rock->diagenesis biomarker This compound diagenesis->biomarker interpretation_node Geochemical Interpretation (Source, Maturity, Environment) biomarker->interpretation_node

References

Application Note: The Use of 2-Ethyl-1,1-dimethylcyclopentane in Oil-Source Rock Correlation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oil-source rock correlation is a critical process in petroleum geochemistry for identifying the origin of hydrocarbons in a reservoir. This process involves comparing the molecular and isotopic compositions of crude oils and extracts from potential source rocks. Biomarkers, complex organic molecules found in petroleum and rock extracts, are instrumental in these correlation studies as their structures can be linked to specific precursor organisms and depositional environments. While compounds like steranes and hopanes are widely utilized, there is ongoing research into other molecules that may serve as effective correlation tools. This application note explores the potential utility of 2-Ethyl-1,1-dimethylcyclopentane, a C9 bicyclic alkane, in this context. Although not a conventional biomarker, its presence and relative abundance could offer insights into the source and thermal history of petroleum.

Geochemical Significance

Light hydrocarbons in the C5-C10 range, which includes this compound, can provide valuable geochemical information. The distribution of isomers of cyclic alkanes can be influenced by the type of organic matter in the source rock and the thermal maturity.[1] For instance, dimethyl cyclopentanes are often associated with lipid-rich aquatic organisms, suggesting a potential link to sapropelic source rocks. While the specific origin of this compound is not extensively documented in existing literature, its molecular structure suggests it could be a diagenetic or catagenetic product of larger biological molecules.

Principle of the Method

The fundamental principle of using this compound for oil-source rock correlation lies in comparing its relative abundance to other related compounds in both the oil and potential source rock extracts. A positive correlation, indicated by similar compound ratios, suggests a genetic link between the oil and the source rock. This analysis is typically performed using gas chromatography-mass spectrometry (GC-MS), which allows for the separation and identification of individual hydrocarbon isomers.[2]

Experimental Workflow

The overall workflow for utilizing this compound in oil-source rock correlation studies is depicted in the following diagram.

workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data_interp Data Interpretation Sample_Collection Sample Collection (Crude Oil & Source Rock) Extraction Solvent Extraction (for Source Rock) Sample_Collection->Extraction Fractionation SARA Fractionation (Isolate Saturates) Extraction->Fractionation GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Fractionation->GCMS Data_Acquisition Data Acquisition (Mass Spectra & Chromatograms) GCMS->Data_Acquisition Peak_Identification Peak Identification & Integration (this compound) Data_Acquisition->Peak_Identification Ratio_Calculation Calculation of Diagnostic Ratios Peak_Identification->Ratio_Calculation Correlation Oil-Source Rock Correlation Ratio_Calculation->Correlation

Figure 1: General experimental workflow for oil-source rock correlation.

Detailed Protocols

The following are detailed protocols for the key experimental stages involved in the analysis of this compound for oil-source rock correlation.

I. Sample Preparation

A. Extraction of Bitumen from Source Rock

  • Pulverize the source rock sample to a fine powder (approximately 100 mesh).

  • Accurately weigh about 50-100 g of the powdered rock into a pre-cleaned cellulose (B213188) extraction thimble.

  • Place the thimble in a Soxhlet extractor.

  • Add a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (93:7 v/v) to the boiling flask.

  • Extract the sample for 72 hours.

  • After extraction, evaporate the solvent using a rotary evaporator to obtain the bitumen extract.

B. SARA Fractionation

  • Dissolve the bitumen extract or crude oil in a minimal amount of n-hexane.

  • Precipitate the asphaltenes by adding an excess of n-hexane.

  • Separate the asphaltenes by filtration.

  • Concentrate the deasphalted oil.

  • Prepare a chromatography column with activated silica (B1680970) gel and alumina.

  • Load the deasphalted oil onto the column.

  • Elute the saturate fraction with n-hexane.[3]

  • Elute the aromatic fraction with a mixture of n-hexane and DCM.

  • Elute the resin fraction with a mixture of DCM and methanol.

  • Concentrate the saturate fraction for GC-MS analysis.

II. Instrumental Analysis

A. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrument: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Column: A non-polar capillary column (e.g., HP-5MS, 50 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp 1: Increase to 150°C at a rate of 4°C/min.

    • Ramp 2: Increase to 320°C at a rate of 3°C/min.

    • Final hold: 320°C for 20 minutes.

  • Injector: Splitless mode at 290°C.

  • MS Parameters:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Source temperature: 230°C.

    • Quadrupole temperature: 150°C.

    • Scan range: m/z 50-550.

    • Acquisition mode: Full scan and/or Selected Ion Monitoring (SIM) for specific ions if necessary.

Data Presentation and Interpretation

Quantitative data obtained from the GC-MS analysis should be structured in tables for clear comparison between different oil and source rock samples. The peak area of this compound and other relevant compounds should be recorded.

Table 1: Hypothetical Quantitative Data for Oil-Source Rock Correlation

Sample IDThis compound (Peak Area)n-C9 (Peak Area)Pristane (Peak Area)Phytane (Peak Area)Ratio 1*Pr/Ph Ratio
Oil A12,500250,00085,00060,0000.0501.42
Source Rock X11,800245,00082,00058,0000.0481.41
Source Rock Y3,200180,00095,000110,0000.0180.86

*Ratio 1 = (this compound Peak Area) / (n-C9 Peak Area)

A close match in the calculated ratios between an oil sample and a source rock extract, as seen between Oil A and Source Rock X in the hypothetical data, would suggest a strong correlation.

Logical Relationship in Biomarker Analysis

The utility of any biomarker, including this compound, is based on the logical premise that its chemical signature is preserved from the source rock to the reservoir oil.

logic Organic_Matter Source Organic Matter (e.g., Algae, Bacteria) Diagenesis Diagenesis & Catagenesis Organic_Matter->Diagenesis Source_Rock Biomarkers in Source Rock Diagenesis->Source_Rock Migration Primary & Secondary Migration Source_Rock->Migration Correlation Correlation Established Source_Rock->Correlation Similar Signature Reservoir_Oil Biomarkers in Reservoir Oil Migration->Reservoir_Oil Reservoir_Oil->Correlation Similar Signature

Figure 2: Logical flow of biomarker preservation and correlation.

Conclusion

The use of this compound as a biomarker for oil-source rock correlation is an area that warrants further investigation. While not a conventional biomarker, its analysis within the broader context of light hydrocarbons can provide supplementary evidence in correlation studies. The protocols outlined in this application note provide a framework for its systematic analysis. Future research should focus on establishing a more definitive link between this compound and specific source organic matter to enhance its diagnostic potential in petroleum exploration.

References

Application Notes and Protocols for Biodegradation Studies of 2-Ethyl-1,1-dimethylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental studies on the biodegradation of 2-Ethyl-1,1-dimethylcyclopentane are not extensively available in the reviewed scientific literature. The following application notes and protocols are based on established principles of microbial degradation of structurally similar compounds, such as other alkyl-substituted cycloalkanes. These guidelines are intended to serve as a starting point for researchers and may require optimization for the specific compound of interest.

Introduction

This compound is a saturated cyclic hydrocarbon. Understanding its environmental fate and potential for bioremediation is crucial, particularly in contexts of soil and water contamination. Biodegradation, the breakdown of organic matter by microorganisms, is a key process governing the persistence of such compounds in the environment. This document provides an overview of potential applications and detailed protocols for investigating the biodegradation of this compound.

Studies on similar n-alkyl-substituted cycloalkanes suggest that microbial degradation is a viable pathway for their removal from the environment.[1][2][3] Microorganisms, including various bacteria and fungi, have been shown to utilize such compounds as a source of carbon and energy.[2][3] The primary mechanism of degradation for alkyl-substituted cycloalkanes often involves the oxidation of the alkyl side chain, followed by β-oxidation.[2][3]

Hypothetical Quantitative Data on Biodegradation

The following table summarizes hypothetical quantitative data for the biodegradation of this compound under different conditions. These values are illustrative and based on typical degradation patterns observed for other cycloalkanes. Actual experimental results may vary.

Microorganism Condition Initial Concentration (mg/L) Degradation (%) after 28 days Half-life (t½) (days) Primary Metabolites Detected
Rhodococcus sp.Aerobic, Soil Slurry10075142-(1,1-dimethylcyclopentyl)acetic acid
Pseudomonas putidaAerobic, Liquid Culture5060201,1-dimethylcyclopentane carboxylic acid
Mixed Microbial ConsortiaAnaerobic, Sediment10030> 28Not readily identified
Alcanivorax sp.Marine Environment208510Cyclohexanecarboxylic acid derivatives (from potential ring opening)

Experimental Protocols

Protocol 1: Aerobic Biodegradation in a Liquid Medium

This protocol outlines a method to assess the aerobic biodegradation of this compound by a pure microbial culture.

1. Materials:

  • Pure culture of a hydrocarbon-degrading microorganism (e.g., Rhodococcus sp., Pseudomonas sp.).
  • Mineral Salts Medium (MSM) (e.g., Bushnell-Haas broth).
  • This compound (as the sole carbon source).
  • Sterile flasks or bioreactors.
  • Shaking incubator.
  • Gas chromatograph-mass spectrometer (GC-MS).
  • Organic solvent for extraction (e.g., hexane, dichloromethane).

2. Procedure:

  • Prepare a sterile Mineral Salts Medium (MSM).
  • Inoculate the MSM with the selected microbial strain and incubate until a sufficient cell density is reached.
  • Harvest the cells by centrifugation and wash with sterile phosphate (B84403) buffer to remove any residual carbon source.
  • Resuspend the cells in fresh MSM to a predetermined optical density (e.g., OD600 of 0.1).
  • Dispense the inoculated medium into sterile flasks.
  • Add this compound to the flasks to achieve the desired final concentration (e.g., 50-100 mg/L).
  • Prepare control flasks:
  • Abiotic control: MSM and the target compound, without microorganisms.
  • Endogenous control: Inoculated MSM without the target compound.
  • Incubate the flasks in a shaking incubator at an appropriate temperature (e.g., 25-30 °C) and agitation (e.g., 150 rpm).
  • Collect samples at regular intervals (e.g., day 0, 3, 7, 14, 21, 28).
  • Extract the remaining this compound and any metabolites from the collected samples using an appropriate organic solvent.
  • Analyze the extracts by GC-MS to quantify the concentration of the parent compound and identify any degradation products.

Protocol 2: Biodegradation in Soil Slurry

This protocol is designed to simulate the biodegradation of this compound in a soil environment.

1. Materials:

  • Contaminated or pristine soil sample.
  • Sterile water or buffer.
  • This compound.
  • Sterile flasks or microcosms.
  • Shaking incubator or slurry reactor.
  • Analytical equipment for extraction and analysis (e.g., Soxhlet extractor, GC-MS).

2. Procedure:

  • Characterize the soil (pH, organic matter content, microbial population).
  • Prepare soil slurries by mixing soil and sterile water/buffer in a defined ratio (e.g., 1:5 w/v).
  • Spike the slurries with this compound to the desired concentration.
  • If desired, inoculate the slurries with a specific hydrocarbon-degrading microbial consortium.
  • Prepare control slurries:
  • Sterile control: Autoclaved soil slurry with the target compound to assess abiotic losses.
  • No-substrate control: Soil slurry without the addition of the target compound.
  • Incubate the microcosms under controlled conditions (e.g., temperature, light).
  • Collect soil and water samples at specified time points.
  • Extract the target compound and its metabolites from the samples using appropriate methods (e.g., solvent extraction for soil, liquid-liquid extraction for water).
  • Analyze the extracts using GC-MS to determine the extent of biodegradation.

Visualizations

Putative Biodegradation Pathway

The following diagram illustrates a hypothetical pathway for the aerobic biodegradation of this compound, based on known mechanisms for similar compounds.

Biodegradation_Pathway A This compound B Hydroxylation of Ethyl Group A->B Monooxygenase C 2-(1,1-dimethylcyclopentyl)ethanol B->C D Oxidation to Aldehyde C->D Alcohol Dehydrogenase E 2-(1,1-dimethylcyclopentyl)acetaldehyde D->E F Oxidation to Carboxylic Acid E->F Aldehyde Dehydrogenase G 2-(1,1-dimethylcyclopentyl)acetic acid F->G H β-Oxidation G->H I 1,1-dimethylcyclopentane carboxylic acid H->I J Further Degradation (Ring Cleavage) I->J

Caption: Hypothetical aerobic degradation pathway of this compound.

Experimental Workflow

This diagram outlines the general workflow for a biodegradation study of this compound.

Experimental_Workflow A Microcosm Setup (Liquid or Soil Slurry) B Spiking with This compound A->B C Inoculation with Microorganisms B->C D Incubation under Controlled Conditions C->D E Periodic Sampling D->E F Sample Extraction (LLE or SPE) E->F G GC-MS Analysis F->G H Quantification of Parent Compound G->H I Identification of Metabolites G->I J Calculation of Degradation Rates H->J I->J

Caption: General experimental workflow for biodegradation studies.

References

Application Note: High-Resolution Separation of C9H18 Isomers in Petroleum Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The accurate characterization of petroleum products is critical for quality control, process optimization, and regulatory compliance. C9H18 isomers, encompassing a diverse range of cyclic alkanes (naphthenes) and unsaturated alkenes (olefins), are significant components of gasoline and other petroleum fractions. Their individual concentrations can influence key fuel properties such as octane (B31449) number, vapor pressure, and stability. Due to the vast number of structural and stereoisomers with similar physicochemical properties, their separation and quantification present a considerable analytical challenge. This application note provides detailed protocols for the separation of C9H18 isomers in petroleum samples using high-resolution gas chromatography (GC) and comprehensive two-dimensional gas chromatography (GCxGC).

Analytical Techniques

The primary techniques for resolving complex hydrocarbon mixtures like petroleum are gas chromatography with flame ionization detection (GC-FID) and, for enhanced resolution, comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS).

  • Gas Chromatography (GC-FID): This robust and widely used technique separates compounds based on their boiling points and interaction with a stationary phase in a capillary column. Flame Ionization Detection provides excellent sensitivity for hydrocarbons. Long capillary columns (e.g., 100 meters) are often employed for detailed hydrocarbon analysis (DHA) to achieve the necessary resolution for complex isomer mixtures.

  • Comprehensive Two-Dimensional Gas Chromatography (GCxGC-TOFMS): For highly complex samples, GCxGC offers significantly greater peak capacity and resolving power. It employs two columns with different separation mechanisms (e.g., non-polar followed by a polar column). A modulator between the two columns traps, refocuses, and re-injects fractions from the first dimension column onto the second dimension column. This results in a structured two-dimensional chromatogram where chemically related compounds are grouped together, facilitating identification. Time-of-flight mass spectrometry provides high-speed, full-spectral acquisition, which is essential for identifying the numerous separated components.

Experimental Protocols

Protocol 1: Detailed Hydrocarbon Analysis (DHA) by GC-FID (Based on ASTM D6729/D6730)

This protocol is suitable for the routine analysis and quantification of individual hydrocarbon components in spark-ignition engine fuels.

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC system or equivalent, equipped with a split/splitless injector and a flame ionization detector.

  • Column: 100 m x 0.25 mm I.D., 0.5 µm film thickness dimethylpolysiloxane (e.g., Agilent J&W DB-1, Restek Rtx-1).

  • Carrier Gas: Helium or Hydrogen.

  • Data System: OpenLab CDS or equivalent with a detailed hydrocarbon analysis software package.

Experimental Conditions:

ParameterValue
Injector
Temperature250 °C
Injection Volume0.1 - 1.0 µL
Split Ratio100:1 to 200:1
Oven
Initial Temperature35 °C
Initial Hold Time15 min
Ramp Rate 11 °C/min to 60 °C
Ramp Rate 22 °C/min to 200 °C
Final Hold Time10 min
Detector (FID)
Temperature250 °C
H2 Flow30 mL/min
Air Flow400 mL/min
Makeup Gas (N2)25 mL/min
Carrier Gas (Helium)
Flow Rate1.2 mL/min (Constant Flow)

Sample Preparation: Petroleum samples (e.g., gasoline) are typically diluted in a volatile solvent like pentane (B18724) or hexane (B92381) (e.g., 1:10 v/v) to ensure proper vaporization and to avoid column overload. An internal standard, such as a deuterated alkane not present in the sample, can be added for improved quantitative accuracy.

Data Analysis: Peak identification is performed by comparing retention times and Kovats retention indices with those of known standards and reference libraries. Quantification is achieved through the use of an internal or external standard calibration.

Protocol 2: Comprehensive Two-Dimensional GC (GCxGC-TOFMS) for C9 Isomer Profiling

This advanced protocol is designed for in-depth characterization and separation of co-eluting C9H18 isomers in complex petroleum matrices.

Instrumentation:

  • GCxGC System: LECO Pegasus BT 4D or equivalent, equipped with a thermal modulator.

  • Mass Spectrometer: Time-of-Flight Mass Spectrometer (TOFMS).

  • Columns:

    • 1st Dimension: 30 m x 0.25 mm I.D., 0.25 µm film thickness non-polar phase (e.g., Rxi-5Sil MS).

    • 2nd Dimension: 1-2 m x 0.1 mm I.D., 0.1 µm film thickness polar phase (e.g., Rxi-17Sil MS).

  • Carrier Gas: Helium.

Experimental Conditions:

ParameterValue
Injector
Temperature280 °C
Injection Volume0.2 µL
Split Ratio200:1
1st Dimension Oven
Initial Temperature40 °C
Initial Hold Time2 min
Ramp Rate3 °C/min to 280 °C
Final Hold Time5 min
2nd Dimension Oven
Temperature Offset+15 °C relative to the primary oven
Modulator
Temperature Offset+25 °C relative to the primary oven
Modulation Period2.5 s
Hot Pulse Duration0.6 s
TOFMS
Mass Range35-400 m/z
Acquisition Rate200 spectra/s
Ion Source Temp.250 °C
Carrier Gas (Helium)
Flow Rate1.0 mL/min (Corrected Constant Flow)

Sample Preparation: Similar to the GC-FID protocol, samples are diluted in a suitable solvent. Due to the high sensitivity of the TOFMS detector, higher dilution factors may be necessary.

Data Analysis: The resulting two-dimensional chromatogram is processed using specialized software (e.g., LECO ChromaTOF). Compound classes (e.g., cycloalkanes, alkenes) will be grouped in distinct regions of the contour plot. Identification is based on mass spectral library matching and retention patterns.

Data Presentation

Quantitative analysis of C9H18 isomers involves the determination of their relative abundance in the petroleum sample. The following table presents a representative set of Kovats retention indices for selected C9H18 isomers on a non-polar (DB-5 type) column, which is crucial for their identification in GC-FID analysis.

IsomerStructureKovats Retention Index (DB-5)
PropylcyclohexaneCycloalkane936 - 939
1,1-DiethylcyclopentaneCycloalkane1199
1,2,3-TrimethylcyclohexaneCycloalkaneVaries by stereoisomer
1,2,4-TrimethylcyclohexaneCycloalkaneVaries by stereoisomer
1,3,5-TrimethylcyclohexaneCycloalkaneVaries by stereoisomer
(E)-3-NoneneAlkene~950
(Z)-3-NoneneAlkene~955
2,6-Dimethyl-2-hepteneAlkene~940

Note: Retention indices can vary slightly between different instruments and laboratories. It is recommended to determine them in-house using a series of n-alkane standards.

Visualizations

The following diagrams illustrate the experimental workflow and the logical classification of C9H18 isomers.

Experimental_Workflow Experimental Workflow for C9H18 Isomer Analysis sample Petroleum Sample prep Sample Preparation (Dilution, Internal Standard) sample->prep gc_fid GC-FID Analysis (ASTM D6729/D6730) prep->gc_fid gcxgc GCxGC-TOFMS Analysis prep->gcxgc data_acq_1d 1D Chromatogram Acquisition gc_fid->data_acq_1d data_acq_2d 2D Contour Plot & Mass Spectra Acquisition gcxgc->data_acq_2d peak_id_1d Peak Identification (Retention Index Matching) data_acq_1d->peak_id_1d peak_id_2d Compound Identification (Mass Spectral Library & Retention Pattern) data_acq_2d->peak_id_2d quant_1d Quantification (Internal/External Standard) peak_id_1d->quant_1d quant_2d Group-Type Quantification & Isomer Profiling peak_id_2d->quant_2d report Final Report (Isomer Distribution) quant_1d->report quant_2d->report

Caption: Experimental workflow for C9H18 isomer analysis.

C9H18_Isomer_Classes Logical Relationships of C9H18 Isomer Classes in Petroleum cluster_cycloalkanes Cycloalkanes (Naphthenes) cluster_alkenes Alkenes (Olefins) C9H18 C9H18 Isomers cycloheptanes Alkyl-Substituted Cycloheptanes C9H18->cycloheptanes cyclohexanes Alkyl-Substituted Cyclohexanes C9H18->cyclohexanes cyclopentanes Alkyl-Substituted Cyclopentanes C9H18->cyclopentanes nonenes Nonenes (various positional and geometric isomers) C9H18->nonenes branched_octenes Branched Octenes C9H18->branched_octenes branched_heptenes Branched Heptenes C9H18->branched_heptenes

Caption: Logical relationships of C9H18 isomer classes in petroleum.

Conclusion

The separation and quantification of C9H18 isomers in petroleum samples can be effectively achieved using high-resolution GC-FID for routine analysis and GCxGC-TOFMS for in-depth characterization. The detailed protocols provided in this application note, based on established ASTM methods and advanced analytical techniques, offer a robust framework for researchers and scientists in the petroleum industry. The choice of technique will depend on the complexity of the sample and the specific analytical goals. Accurate identification relies on the careful use of retention indices and mass spectral libraries, while precise quantification is achieved through proper calibration procedures. These methods provide the necessary tools to gain a comprehensive understanding of the C9H18 isomer distribution in petroleum products.

Application Note: Gas Chromatography Column Selection for Branched Alkane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate analysis of branched alkanes by gas chromatography (GC) is critical in various fields, including petrochemical analysis, environmental monitoring, and pharmaceutical development. The structural similarity of branched alkane isomers presents a significant analytical challenge, demanding high-resolution chromatographic separation for accurate identification and quantification. The selection of an appropriate GC column is the most critical factor in achieving the desired separation. This application note provides a detailed guide to selecting the optimal GC column for branched alkane analysis, supported by quantitative data and a comprehensive experimental protocol.

The separation of alkanes in gas chromatography is primarily governed by their boiling points.[1] Non-polar stationary phases are the most suitable for this application, following the principle of "like dissolves like," where non-polar analytes are best separated on a non-polar stationary phase.[1][2] The elution order generally follows the boiling points of the compounds.[2]

Column Selection Criteria

The choice of a GC column for branched alkane analysis should be based on four key parameters: stationary phase, column dimensions (internal diameter, length, and film thickness).

Stationary Phase

For the analysis of non-polar compounds like branched alkanes, non-polar stationary phases are the preferred choice.[2] The most commonly used and effective stationary phases include:

  • 100% Dimethylpolysiloxane (e.g., DB-1, Rtx-1, HP-1): This is a non-polar phase that separates analytes primarily based on their boiling points.[3] It is an excellent first choice for general-purpose hydrocarbon analysis.

  • 5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5, Rtx-5, HP-5ms): This phase is slightly more polar than 100% dimethylpolysiloxane due to the presence of phenyl groups.[3] This slight increase in polarity can provide alternative selectivity for aromatic and unsaturated compounds that may be present in the sample along with branched alkanes.[3]

For high molecular weight branched alkanes, columns with enhanced thermal stability are necessary to withstand the high temperatures required for elution.[4]

Column Dimensions

The dimensions of the column play a crucial role in separation efficiency and analysis time.

  • Internal Diameter (ID): A smaller ID (e.g., 0.18 mm or 0.25 mm) increases separation efficiency and resolution but has a lower sample capacity.[1] For most applications, a 0.25 mm ID column provides a good balance between efficiency and sample capacity.[5]

  • Length: Longer columns (e.g., 30-100 m) provide more theoretical plates, leading to better resolution of complex mixtures of isomers.[1] However, longer columns also result in longer analysis times.[6] For highly complex samples, such as those encountered in Detailed Hydrocarbon Analysis (DHA), columns of 100 m are often used.[5]

  • Film Thickness: A thicker stationary phase film (e.g., 0.5 µm) increases analyte retention, which is beneficial for the separation of volatile branched alkanes. It also increases the sample capacity of the column.

Data Presentation

To aid in column selection, the following table summarizes the Kovats Retention Indices (RI) for a selection of branched alkanes on two common non-polar stationary phases. Retention indices normalize retention times to a series of n-alkanes, providing a more consistent measure of elution order across different GC systems and conditions.[6]

AnalyteCommon NameBoiling Point (°C)Kovats Retention Index (RI) on 100% Dimethylpolysiloxane (DB-1 type)Kovats Retention Index (RI) on 5% Phenyl-95% Dimethylpolysiloxane (DB-5 type)
2-MethylpentaneIsohexane60.3579583
3-Methylpentane63.3589593
2,2-DimethylbutaneNeo-hexane49.7569573
2,3-Dimethylbutane58.0594598
2,2,4-TrimethylpentaneIso-octane99.2774778
2,3,4-Trimethylpentane113.5832836
2,5-Dimethylhexane109.1823827
2,2,3,3-Tetramethylbutane106.5808812

Note: Retention indices are approximate and can vary slightly depending on the specific column and analytical conditions.

Experimental Protocols

This section provides a detailed protocol for the analysis of branched alkanes using gas chromatography, based on the principles of Detailed Hydrocarbon Analysis (DHA).

Protocol: Detailed Hydrocarbon Analysis of Branched Alkanes

1. Sample Preparation

  • If the sample is a complex mixture like gasoline, it can often be injected neat (undiluted).

  • For other samples, dilute in a volatile, non-polar solvent such as hexane (B92381) or pentane (B18724) to an appropriate concentration.

2. Gas Chromatograph (GC) and Column

  • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Column: A high-resolution capillary column is required. For comprehensive separation, a 100 m x 0.25 mm ID, 0.5 µm film thickness 100% dimethylpolysiloxane column (e.g., Rtx-DHA-100) is recommended.[1][7]

  • Carrier Gas: Hydrogen or Helium. Hydrogen allows for faster analysis times.[2]

3. GC Conditions

  • Injector Temperature: 250 °C

  • Injection Mode: Split, with a high split ratio (e.g., 150:1) for neat samples to avoid column overloading.[6]

  • Injection Volume: 0.1 - 1.0 µL

  • Oven Temperature Program:

    • Initial Temperature: 35 °C, hold for 10 minutes.

    • Ramp Rate 1: 2 °C/min to 60 °C.

    • Ramp Rate 2: 5 °C/min to 200 °C.

    • Final Hold: Hold at 200 °C for 10 minutes.

    • Note: This is a general-purpose program and should be optimized for the specific sample and analytes of interest.

  • Carrier Gas Flow Rate: Set to an optimal linear velocity for the chosen carrier gas (e.g., ~40 cm/s for Hydrogen).

  • Detector Temperature (FID): 300 °C

  • FID Gas Flows: Hydrogen and Air flows should be optimized for the specific instrument to ensure maximum sensitivity.

4. Data Analysis

  • Peak identification is primarily based on retention time and comparison to known standards or by using Kovats Retention Indices.[8] A calibration mixture containing a homologous series of n-alkanes should be run to determine the retention indices of the sample components.

Mandatory Visualization

GC_Column_Selection_Workflow Logical Workflow for GC Column Selection in Branched Alkane Analysis cluster_input Initial Considerations cluster_selection Column Selection Parameters cluster_choices Specific Column Choices cluster_protocol Method Development & Optimization start Define Analytical Goal: Separation of Branched Alkanes sample_complexity Assess Sample Complexity (e.g., number of isomers, presence of other hydrocarbons) start->sample_complexity stationary_phase Select Stationary Phase (Non-polar recommended) sample_complexity->stationary_phase dha_consideration Consider Detailed Hydrocarbon Analysis (DHA) Requirements sample_complexity->dha_consideration standard_column Standard Length (e.g., 30m) - For simpler mixtures sample_complexity->standard_column Low to Moderate Complexity phase_100 100% Dimethylpolysiloxane (e.g., DB-1, Rtx-1) - Primary separation by boiling point stationary_phase->phase_100 General Purpose phase_5 5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5, Rtx-5) - Alternative selectivity stationary_phase->phase_5 With Aromatics column_dimensions Determine Column Dimensions (ID, Length, Film Thickness) protocol_dev Develop Experimental Protocol (Temperature Program, Flow Rate, etc.) column_dimensions->protocol_dev long_column Long Column (e.g., 100m) - For high complexity (DHA) dha_consideration->long_column phase_100->column_dimensions phase_5->column_dimensions long_column->column_dimensions standard_column->column_dimensions optimization Optimize and Validate Method - Inject standards - Calculate Retention Indices protocol_dev->optimization final_analysis Perform Sample Analysis optimization->final_analysis

References

Application Notes and Protocols for the Interpretation of Mass Fragmentation Patterns of Dimethylcyclopentanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to understanding and interpreting the mass fragmentation patterns of dimethylcyclopentane isomers. The provided protocols and data will aid in the identification and characterization of these compounds in various research and development settings.

Introduction to Mass Spectrometry of Dimethylcyclopentanes

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds. When coupled with Gas Chromatography (GC), it allows for the separation and identification of individual components within a mixture. For dimethylcyclopentanes (C₇H₁₄), with a molecular weight of 98.19 g/mol , electron ionization (EI) mass spectrometry results in characteristic fragmentation patterns that can be used to distinguish between its isomers: 1,1-dimethylcyclopentane, 1,2-dimethylcyclopentane, and 1,3-dimethylcyclopentane (B1582162).[1][2][3]

The fragmentation of cycloalkanes is initiated by the removal of an electron to form a molecular ion (M⁺). This molecular ion is often unstable and undergoes a series of fragmentation reactions, primarily through the cleavage of C-C bonds within the cyclopentane (B165970) ring and the loss of methyl groups. The relative abundance of the resulting fragment ions provides a unique fingerprint for each isomer.

Mass Fragmentation Patterns of Dimethylcyclopentane Isomers

The electron ionization mass spectra of dimethylcyclopentane isomers are characterized by a molecular ion peak at a mass-to-charge ratio (m/z) of 98. The most significant differences between the isomers lie in the relative intensities of their major fragment ions.

Data Presentation: Quantitative Fragmentation Data

The following tables summarize the major fragment ions and their relative abundances for the three isomers of dimethylcyclopentane. This data is essential for comparative analysis and positive identification.

Table 1: Major Mass Fragments of 1,1-Dimethylcyclopentane

m/zProposed FragmentRelative Abundance (%)
83[M - CH₃]⁺~60
69[C₅H₉]⁺~50
55[C₄H₇]⁺~100 (Base Peak)
41[C₃H₅]⁺~80
98[C₇H₁₄]⁺ (Molecular Ion)~10

Table 2: Major Mass Fragments of 1,2-Dimethylcyclopentane

m/zProposed FragmentRelative Abundance (%)
83[M - CH₃]⁺~30
70[M - C₂H₄]⁺~75
56[C₄H₈]⁺~100 (Base Peak)[1]
55[C₄H₇]⁺~80[1]
41[C₃H₅]⁺~60
98[C₇H₁₄]⁺ (Molecular Ion)~15

Table 3: Major Mass Fragments of 1,3-Dimethylcyclopentane

m/zProposed FragmentRelative Abundance (%)
83[M - CH₃]⁺~40
70[M - C₂H₄]⁺~90
56[C₄H₈]⁺~100 (Base Peak)[4]
55[C₄H₇]⁺~70
41[C₃H₅]⁺~50
98[C₇H₁₄]⁺ (Molecular Ion)~20[4]

Experimental Protocol: GC-MS Analysis of Dimethylcyclopentanes

This protocol outlines a standard method for the analysis of dimethylcyclopentanes using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation
  • Standard Solutions: Prepare individual standard solutions of 1,1-dimethylcyclopentane, 1,2-dimethylcyclopentane, and 1,3-dimethylcyclopentane in a volatile, non-polar solvent such as hexane (B92381) or pentane. A concentration range of 10-100 µg/mL is typically suitable.

  • Unknown Samples: Dilute the unknown sample in the same solvent to a concentration expected to be within the calibration range. If the sample matrix is complex, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the volatile organic compounds.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890A GC or equivalent.

  • Mass Spectrometer: Agilent 5975C MS or equivalent.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for the separation of these isomers.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Split/splitless injector. For dilute samples, a splitless injection is preferred to enhance sensitivity.

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 150 °C at a rate of 10 °C/min.

    • Hold: Hold at 150 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Range: m/z 35-200

    • Solvent Delay: 3 minutes

Data Analysis
  • Peak Identification: Identify the peaks corresponding to the dimethylcyclopentane isomers in the total ion chromatogram (TIC) based on their retention times, confirmed by running the individual standards.

  • Mass Spectrum Analysis: Obtain the mass spectrum for each identified peak.

  • Library Matching: Compare the obtained mass spectra with a reference library (e.g., NIST Mass Spectral Library) for confirmation.

  • Fragmentation Pattern Interpretation: Manually interpret the fragmentation patterns by comparing the relative abundances of the major fragment ions with the data provided in Tables 1-3 to differentiate between the isomers.

Visualization of Fragmentation Pathways

The following diagrams illustrate the primary fragmentation pathways for the dimethylcyclopentane isomers.

fragmentation_pathways cluster_11 1,1-Dimethylcyclopentane cluster_12 1,2-Dimethylcyclopentane cluster_13 1,3-Dimethylcyclopentane M_11 [C₇H₁₄]⁺˙ m/z 98 F83_11 [M - CH₃]⁺ m/z 83 M_11->F83_11 - CH₃˙ F55_11 [C₄H₇]⁺ m/z 55 (Base Peak) F83_11->F55_11 - C₂H₄ M_12 [C₇H₁₄]⁺˙ m/z 98 F83_12 [M - CH₃]⁺ m/z 83 M_12->F83_12 - CH₃˙ F56_12 [C₄H₈]⁺˙ m/z 56 (Base Peak) M_12->F56_12 - C₂H₄ M_13 [C₇H₁₄]⁺˙ m/z 98 F83_13 [M - CH₃]⁺ m/z 83 M_13->F83_13 - CH₃˙ F70_13 [M - C₂H₄]⁺˙ m/z 70 M_13->F70_13 - C₂H₄ F56_13 [C₄H₈]⁺˙ m/z 56 (Base Peak) F70_13->F56_13 - CH₂

Caption: Primary fragmentation pathways of dimethylcyclopentane isomers.

The logical workflow for identifying an unknown dimethylcyclopentane isomer is depicted below.

experimental_workflow cluster_workflow Isomer Identification Workflow start GC-MS Analysis of Unknown get_spectrum Obtain Mass Spectrum of Peak of Interest start->get_spectrum check_m98 Molecular Ion at m/z 98? get_spectrum->check_m98 check_base_peak Identify Base Peak check_m98->check_base_peak Yes not_dmcp Not a Dimethylcyclopentane check_m98->not_dmcp No is_55 Base Peak at m/z 55? check_base_peak->is_55 is_56 Base Peak at m/z 56? is_55->is_56 No isomer_11 Identified as 1,1-Dimethylcyclopentane is_55->isomer_11 Yes compare_70_83 Compare Relative Abundance of m/z 70 and 83 is_56->compare_70_83 Yes is_56->not_dmcp No is_12 Identified as 1,2-Dimethylcyclopentane compare_70_83->is_12 m/z 70 < m/z 83 is_13 Identified as 1,3-Dimethylcyclopentane compare_70_83->is_13 m/z 70 > m/z 83

Caption: Logical workflow for dimethylcyclopentane isomer identification.

References

Application Notes and Protocols for Biomarker Analysis in Sedimentary Rocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biomarkers, or molecular fossils, are organic compounds preserved in sediments and sedimentary rocks that provide invaluable information about the Earth's history, ancient ecosystems, and the evolution of life. These molecular remnants of once-living organisms, such as lipids, pigments, and their diagenetic products, can be used to reconstruct past environmental conditions, assess the petroleum potential of source rocks, and even investigate the origins of life. In the context of drug development, understanding the diversity and biosynthetic pathways of these natural products can inspire the discovery of novel therapeutic agents.

The analysis of biomarkers from sedimentary rocks is a meticulous process that begins with rigorous sample preparation to isolate these trace organic constituents from the complex inorganic rock matrix. The goal of this critical initial step is to efficiently extract the biomarkers of interest while minimizing contamination and avoiding alteration of their chemical structures.

These application notes provide a comprehensive overview and detailed protocols for the key stages of sample preparation for biomarker analysis in sedimentary rocks, including sample homogenization, solvent extraction, and fractionation.

Quality Assurance and Quality Control

Rigorous quality control measures are imperative throughout the sample preparation process to prevent contamination and ensure the integrity of the biomarker data.

  • Laboratory Environment: Maintain a clean laboratory environment, free from dust and organic contaminants.

  • Glassware and Tools: All glassware (e.g., beakers, flasks, vials) and tools (e.g., spatulas, tweezers) should be thoroughly cleaned, rinsed with high-purity solvents, and then combusted in a muffle furnace at high temperatures (e.g., 450-550°C) for several hours to remove any organic residues.[1]

  • Solvents and Reagents: Use high-purity, distilled-in-glass (or equivalent) solvents for all extraction and fractionation steps to minimize the introduction of contaminants.

  • Blanks: Procedural blanks, consisting of all reagents and materials but no sample, should be run with each batch of samples to monitor for systemic contamination.

  • Sample Handling: Minimize exposure of samples to the laboratory atmosphere and potential sources of contamination. When not being processed, samples and extracts should be stored in clean, sealed containers at low temperatures (e.g., -20°C).

Experimental Workflow

The overall workflow for preparing sedimentary rock samples for biomarker analysis involves several sequential steps, from initial rock processing to the separation of biomarker fractions for instrumental analysis.

experimental_workflow cluster_preparation Sample Preparation cluster_fractionation Fractionation cluster_analysis Analysis sample Sedimentary Rock Sample crushing Crushing & Powdering sample->crushing extraction Solvent Extraction (e.g., Soxhlet, Sonication) crushing->extraction concentration Concentration of Total Lipid Extract (TLE) extraction->concentration fractionation Column Chromatography concentration->fractionation fractions Separated Fractions (e.g., Aliphatics, Aromatics, Polars) fractionation->fractions analysis Instrumental Analysis (e.g., GC-MS) fractions->analysis

Caption: A generalized workflow for the preparation and analysis of biomarkers from sedimentary rocks.

Part 1: Sample Homogenization

Application Note

The initial step in preparing sedimentary rock samples is to reduce the particle size to increase the surface area available for solvent extraction. This is typically achieved by crushing and powdering the rock. Proper homogenization ensures that the subsample taken for extraction is representative of the bulk rock. It is crucial to use equipment that minimizes organic contamination.

Protocol: Rock Crushing and Powdering
  • Initial Cleaning: Clean the exterior of the rock sample with a solvent-rinsed brush to remove any surface contaminants.

  • Coarse Crushing: Break the rock into smaller pieces (approximately 1-2 cm) using a jaw crusher or a hammer and steel plate. Ensure all equipment is thoroughly cleaned with solvents before and after each sample.

  • Fine Powdering: Further reduce the particle size of the crushed rock fragments to a fine powder (typically <100 mesh) using a ring mill or a mortar and pestle.[2] Agate or ceramic mortars and pestles are preferred to minimize metallic contamination.

  • Homogenization: Thoroughly mix the resulting powder to ensure homogeneity.

  • Storage: Store the powdered sample in a pre-combusted glass jar with a solvent-rinsed, foil-lined lid.

Part 2: Solvent Extraction

Application Note

Solvent extraction is employed to isolate the total lipid extract (TLE), which contains the biomarkers, from the powdered rock matrix. The choice of extraction method and solvent system depends on the nature of the biomarkers of interest and the sample matrix. Common methods include Soxhlet extraction, ultrasonication (sonication), and accelerated solvent extraction (ASE). A mixture of a nonpolar solvent (e.g., dichloromethane (B109758), DCM) and a polar solvent (e.g., methanol (B129727), MeOH) is often used to efficiently extract a wide range of biomarker polarities.[1]

Data Presentation: Comparison of Extraction Methods
ParameterSoxhlet ExtractionUltrasonic Extraction (Sonication)Accelerated Solvent Extraction (ASE)
Principle Continuous extraction with fresh solventUse of high-frequency sound waves to disrupt the sample matrixExtraction with solvents at elevated temperatures and pressures
Solvent System Dichloromethane:Methanol (9:1, v/v) or other suitable mixturesDichloromethane:Methanol (9:1, v/v), Hexane (B92381):Acetone (1:1, v/v)Dichloromethane:Methanol (9:1, v/v) or other customized solvent mixtures
Temperature Boiling point of the solventTypically room temperature, can be controlledElevated temperatures (e.g., 100°C)
Extraction Time 16-24 hours3 x 15-30 minute cycles3 cycles, ~15-20 minutes per sample
Advantages Thorough extraction, well-established methodFaster than Soxhlet, suitable for smaller sample sizesRapid, high-throughput, lower solvent consumption
Disadvantages Time-consuming, large solvent volume, potential for thermal degradation of some biomarkersMay not be as exhaustive as Soxhlet for some matricesRequires specialized equipment
Protocol 1: Soxhlet Extraction

This protocol is adapted from established methods for the exhaustive extraction of biomarkers.[3][4]

  • Thimble Preparation: Place a pre-combusted glass fiber or cellulose (B213188) thimble in a clean beaker.

  • Sample Weighing: Weigh a desired amount of powdered rock sample (e.g., 10-50 g, depending on the expected organic content) into the thimble.

  • Internal Standard: Add a known amount of an internal standard solution (e.g., a non-naturally occurring compound) to the sample for quantification purposes.

  • Apparatus Assembly: Place the thimble inside the Soxhlet extractor. Add the extraction solvent (e.g., dichloromethane:methanol, 9:1 v/v) and a few boiling chips to a round-bottom flask and connect it to the extractor and a condenser.

  • Extraction: Heat the solvent to a gentle boil. Allow the extraction to proceed for 16-24 hours, ensuring a consistent cycling of the solvent.

  • Concentration: After extraction, allow the apparatus to cool. Concentrate the TLE by removing the solvent using a rotary evaporator.

  • Transfer and Storage: Transfer the concentrated TLE to a pre-weighed vial, rinse the flask with a small amount of solvent, and add the rinsing to the vial. Evaporate the remaining solvent under a gentle stream of nitrogen. Store the dried TLE at -20°C.

Protocol 2: Ultrasonic Extraction (Sonication)

This protocol is a faster alternative to Soxhlet extraction, suitable for many applications.[5]

  • Sample Preparation: Place a weighed amount of powdered rock sample (e.g., 5-20 g) into a pre-combusted glass centrifuge tube or vial.

  • Internal Standard: Add a known amount of an internal standard solution.

  • Solvent Addition: Add the extraction solvent (e.g., dichloromethane:methanol, 9:1 v/v) to the sample at a solvent-to-sample ratio of approximately 4:1 (v/w).

  • Sonication: Place the sample in an ultrasonic bath and sonicate for 15-30 minutes.

  • Separation: Centrifuge the sample to pellet the sediment.

  • Extract Collection: Carefully pipette the supernatant (the solvent containing the extracted lipids) into a clean round-bottom flask.

  • Repeat Extraction: Repeat the solvent addition, sonication, and separation steps two more times, combining the supernatants from each extraction.

  • Concentration and Storage: Concentrate the combined TLE using a rotary evaporator and store as described in the Soxhlet protocol.

Part 3: Fractionation of the Total Lipid Extract

Application Note

The TLE is a complex mixture of compounds with varying polarities. To simplify the mixture for instrumental analysis, the TLE is fractionated into different compound classes based on their polarity. This is most commonly achieved using column chromatography with a polar stationary phase like silica (B1680970) gel. A series of solvents with increasing polarity are used to elute the different fractions.

Data Presentation: Column Chromatography Elution Scheme
FractionEluting SolventCompound Class
F1 (Aliphatic) HexaneSaturated and unsaturated hydrocarbons (e.g., n-alkanes, hopanes, steranes)
F2 (Aromatic) Dichloromethane:Hexane (e.g., 1:1 or 2:1, v/v)Aromatic hydrocarbons (e.g., polycyclic aromatic hydrocarbons - PAHs)
F3 (Polar) Methanol or Dichloromethane:Methanol (e.g., 9:1, v/v)Polar compounds (e.g., fatty acids, alcohols, ketones)
Protocol: Column Chromatography Fractionation

This protocol describes a standard method for fractionating the TLE.[6][7][8]

  • Column Preparation:

    • Place a small plug of pre-combusted glass wool at the bottom of a glass chromatography column.

    • Prepare a slurry of activated silica gel in the initial, nonpolar solvent (e.g., hexane).

    • Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing. The weight of silica gel used is typically 20-50 times the weight of the TLE.[6]

    • Add a small layer of anhydrous sodium sulfate (B86663) or sand on top of the silica gel to protect the surface.

  • Sample Loading:

    • Dissolve the dried TLE in a minimal amount of the initial eluting solvent (hexane).

    • Carefully load the dissolved sample onto the top of the column.

  • Elution:

    • Fraction 1 (Aliphatic): Elute the aliphatic fraction by passing hexane through the column. Collect the eluate in a clean, pre-weighed flask.

    • Fraction 2 (Aromatic): Once the hexane has passed through, switch to the next solvent of higher polarity (e.g., a mixture of dichloromethane and hexane). Collect this aromatic fraction in a separate flask.

    • Fraction 3 (Polar): Finally, elute the most polar compounds with a highly polar solvent (e.g., methanol or a dichloromethane:methanol mixture). Collect this polar fraction in a third flask.

  • Concentration and Storage:

    • Concentrate each fraction separately using a rotary evaporator or a gentle stream of nitrogen.

    • Transfer each concentrated fraction to a labeled, pre-weighed vial for storage at -20°C prior to instrumental analysis.

Logical Relationships in Fractionation

The separation of biomarker classes during column chromatography is based on the principle of differential polarity.

fractionation_logic cluster_input Input cluster_process Process cluster_output Output Fractions tle Total Lipid Extract (TLE) (Mixture of Polarities) column Silica Gel Column (Polar Stationary Phase) tle->column elution Solvent Elution (Increasing Polarity) column->elution nonpolar Nonpolar (Aliphatic) Elutes First elution->nonpolar Low Polarity Solvent (e.g., Hexane) intermediate Intermediate (Aromatic) Elutes Second elution->intermediate Medium Polarity Solvent (e.g., DCM:Hexane) polar Polar Elutes Last elution->polar High Polarity Solvent (e.g., Methanol)

Caption: The relationship between solvent polarity and the elution order of biomarker fractions during column chromatography.

References

Application Note: A Step-by-Step Guide to Identifying Cycloalkanes in GC-MS Data

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[1][2] Its high sensitivity and specificity make it an indispensable tool in petrochemical, environmental, and forensic analyses for characterizing complex hydrocarbon mixtures.[2][3] Cycloalkanes, or cyclic alkanes, are a significant class of hydrocarbons found in petroleum products and various natural and synthetic materials. This guide provides a detailed, step-by-step protocol for the confident identification of cycloalkanes using GC-MS data by combining chromatographic retention information with mass spectral fragmentation patterns.

Step 1: Sample Preparation

Proper sample preparation is crucial for accurate and reproducible GC-MS analysis.[4] The goal is to extract the compounds of interest into a volatile solvent suitable for injection while minimizing matrix interference.

Protocol for Sample Extraction:

  • For Liquid Samples (e.g., fuel, oil):

    • Accurately weigh or measure a known volume of the sample into a clean vial.

    • Dilute the sample with a high-purity volatile solvent (e.g., hexane, dichloromethane, or ethyl acetate). The dilution factor will depend on the expected concentration of analytes. A starting dilution of 1:100 is common.

    • Vortex the mixture thoroughly to ensure homogeneity.

    • If necessary, pass the diluted sample through a 0.45 µm syringe filter to remove particulate matter.

  • For Solid/Semi-Solid Samples (e.g., soil, sediment):

    • Accurately weigh approximately 1-15 grams of the homogenized sample into a beaker.[5]

    • Add a known volume of an appropriate extraction solvent (e.g., a mixture of acetone (B3395972) and hexane).[5]

    • Perform extraction using a technique such as sonication or Soxhlet extraction.

    • Centrifuge the extract to separate solid particles.[5]

    • Carefully transfer the supernatant (the clear liquid) to a clean vial.

    • The extract may require a cleanup step, such as passing it through a silica (B1680970) gel column, to remove polar interferences.[3]

    • Concentrate or dilute the final extract as needed to bring it within the instrument's optimal concentration range.

Step 2: GC-MS Instrumentation and Analysis

The selection of appropriate GC-MS parameters is critical for achieving good separation and obtaining high-quality mass spectra.

Experimental Protocol: GC-MS Analysis A gas chromatograph-mass spectrometer is used to resolve, detect, and quantify the compounds.[6] The sample is injected into the temperature-programmed GC-MS, typically in splitless mode for trace analysis.[6]

  • Injection: An autosampler injects 1-2 µL of the prepared sample into the GC inlet.[6]

  • Separation: The vaporized sample is carried by an inert gas (mobile phase) through a capillary column.[1] Separation occurs based on the differential partitioning of analytes between the mobile phase and the stationary phase coating the column walls.[1][2] Non-polar columns are generally effective for separating non-polar analytes like cycloalkanes.[2][7]

  • Ionization & Fragmentation: As compounds elute from the column, they enter the mass spectrometer's ion source.[8] In the standard Electron Ionization (EI) mode, high-energy electrons (typically 70 eV) bombard the molecules, causing them to ionize and break apart into characteristic, reproducible fragments.[8]

  • Mass Analysis: The resulting charged fragments are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).[8]

  • Detection: A detector records the abundance of each fragment, generating a mass spectrum for each eluting compound.

Data Presentation: Typical GC-MS Parameters The following table outlines typical starting parameters for cycloalkane analysis. These should be optimized for the specific instrument and application.

ParameterTypical SettingPurpose
GC System Agilent Intuvo 9000 GC or equivalentChromatographic Separation
Column HP-5MS, DB-5ht, or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)A non-polar column is ideal for separating hydrocarbons.[2]
Carrier Gas Helium or HydrogenMobile phase to carry the sample through the column.[1]
Flow Rate 1.0 - 1.5 mL/min (Constant Flow)Optimizes separation efficiency and peak shape.
Inlet Split/SplitlessAllows for analysis of both high and low concentration samples.
Inlet Temp. 250 - 280 °CEnsures rapid and complete vaporization of the sample.[9]
Oven Program Initial: 40°C (hold 2 min), Ramp: 10°C/min to 300°C, Hold: 5 minSeparates compounds based on their boiling points and column interactions.
MS System Quadrupole Mass SpectrometerIon separation and detection.
Ion Source Electron Ionization (EI)Standard, robust ionization method that produces fragment-rich spectra.
Ion Source Temp. 230 °CMaintains sample in the gas phase and ensures consistent ionization.
Scan Range 35 - 500 amuCovers the expected m/z range for cycloalkanes and their fragments.[6]

Step 3: Data Analysis and Interpretation

Cycloalkane identification relies on a two-pronged approach: evaluating the gas chromatogram for retention information and interpreting the mass spectrum for structural information.

Chromatographic Analysis: Retention Time and Retention Index

The first step in data analysis is to examine the total ion chromatogram (TIC), which plots signal intensity against retention time.[8][10]

  • Retention Time (RT): The time it takes for a compound to travel from the injector to the detector.[4] While useful, RT can vary between instruments and runs.[11]

  • Kováts Retention Index (RI): To overcome the variability of RT, the Retention Index system is used.[11][12] It normalizes the retention time of a compound to the retention times of adjacent n-alkanes (straight-chain hydrocarbons).[12] This makes the data more transferable between different labs and systems.[11] The RI of an n-alkane is defined as 100 times its carbon number (e.g., n-decane RI = 1000).[12]

Protocol: Kováts Retention Index Calculation

  • Analyze a standard mixture of n-alkanes (e.g., C8-C20) using the same GC method as the sample.

  • Record the retention times (t) for the n-alkanes.

  • For an unknown peak in the sample chromatogram with retention time tₓ, find the n-alkanes with n and n+1 carbon atoms that elute immediately before (tₙ) and after (tₙ₊₁) it.

  • Calculate the non-isothermal RI using the formula from Van den Dool and Kratz:[13] Iₓ = 100n + 100(tₓ - tₙ) / (tₙ₊₁ - tₙ)

Data Presentation: Example Retention Indices By comparing the calculated RI of an unknown peak to literature or database values, a tentative identification can be made.

CompoundFormulaKováts RI (DB-5 type column)
Cyclopentane (B165970)C₅H₁₀~ 610
CyclohexaneC₆H₁₂~ 700
MethylcyclopentaneC₆H₁₂~ 660
MethylcyclohexaneC₇H₁₄~ 765
EthylcyclopentaneC₇H₁₄~ 750
1,2-Dimethylcyclohexane (cis)C₈H₁₆~ 855

Note: RI values are approximate and can vary slightly based on specific GC conditions.

GC_RI_Workflow cluster_0 GC Analysis cluster_1 Data Processing & Identification Sample 1. Analyze Sample TIC 3. Obtain Total Ion Chromatogram (TIC) Sample->TIC AlkaneStd 2. Analyze n-Alkane Standard AlkaneStd->TIC RT 4. Record Retention Times (RT) TIC->RT CalcRI 5. Calculate Retention Index (RI) for Unknowns RT->CalcRI DB 6. Compare RI with Database Values CalcRI->DB TentativeID 7. Tentative Compound Identification DB->TentativeID

Caption: Workflow for tentative identification using Kováts Retention Index.

Mass Spectral Analysis: Fragmentation Patterns

The mass spectrum provides a molecular fingerprint based on how a compound fragments.[14] Cycloalkanes exhibit distinct fragmentation patterns.

  • Molecular Ion (M⁺): Cycloalkanes often show a more prominent molecular ion peak compared to their linear alkane counterparts due to the stabilizing effect of the ring structure.[15]

  • Loss of Ethene (M-28): A very common fragmentation pathway for six-membered rings is the loss of an ethylene (B1197577) molecule (C₂H₄), resulting in a fragment with a mass 28 Da less than the molecular ion.[15][16]

  • Loss of Side Chain: For alkyl-substituted cycloalkanes, a favorable fragmentation is the cleavage of the side chain, where the positive charge typically remains with the ring fragment.[16][17] This results in peaks at M-15 (loss of CH₃), M-29 (loss of C₂H₅), etc.[16][17]

  • Ring Fragmentation: The molecular ion can also undergo ring-opening to form an open-chain radical cation, which then fragments further.[17] This leads to a series of characteristic ions, often with m/z values of 41, 42, 55, 56, 69, etc.[16][18]

Fragmentation_Pathway cluster_0 Fragmentation of Methylcyclopentane (MW=84) MolIon Methylcyclopentane Molecular Ion [C₆H₁₂]⁺˙ m/z = 84 LossCH3 Loss of Methyl Radical (M-15) MolIon->LossCH3 - •CH₃ LossC2H4 Loss of Ethene (M-28) MolIon->LossC2H4 - C₂H₄ Fragment69 Cyclopentyl Cation [C₅H₉]⁺ m/z = 69 LossCH3->Fragment69 Fragment56 [C₄H₈]⁺˙ m/z = 56 LossC2H4->Fragment56

Caption: Key fragmentation pathways for methylcyclopentane.

Data Presentation: Characteristic Mass Fragments The table below summarizes key fragments used to identify common cycloalkanes. The base peak is the most intense signal in the spectrum.[15]

CompoundMolecular Ion (m/z)Base Peak (m/z)Other Key Fragments (m/z)Characteristic Loss
Cyclopentane704241, 39M-28 (loss of C₂H₄)[18]
Cyclohexane845641, 69M-28 (loss of C₂H₄)[15]
Methylcyclopentane846941, 56M-15 (loss of •CH₃)[16]
Methylcyclohexane988341, 55, 69M-15 (loss of •CH₃)[17]
Ethylcyclohexane1128341, 55, 69M-29 (loss of •C₂H₅)[17]

Step 4: Confirmation and Reporting

The final and most critical step is to combine all available evidence for a confident identification.

  • Library Search: The acquired mass spectrum for an unknown peak is compared against a reference database (e.g., NIST, Wiley). The software provides a "match quality" or "probability" score indicating the similarity between the experimental and library spectra.

  • Confirmation: A compound's identity is considered confirmed when:

    • The experimental mass spectrum has a high-quality match with a library spectrum.

    • The calculated Kováts Retention Index (RI) of the unknown peak matches the literature/database RI for the identified compound on a similar GC column.

  • Quantification: For quantitative analysis, the area under the peak in the chromatogram is measured, as it is proportional to the concentration of the compound.[10][14] Calibration curves using known standards are required for accurate concentration determination.

Conclusion

The identification of cycloalkanes in complex mixtures by GC-MS is a systematic process that leverages both chromatographic separation and mass spectral fragmentation data. By methodically evaluating retention indices to narrow down possibilities and then confirming structural identity through characteristic mass fragments and library matching, researchers can achieve highly reliable and defensible results. This combined approach is essential for accurate characterization in quality control, research, and regulatory applications.

References

Troubleshooting & Optimization

Technical Support Center: GC-MS Analysis of 2-Ethyl-1,1-dimethylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution problems encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-Ethyl-1,1-dimethylcyclopentane.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis challenging?

This compound is a saturated cyclic hydrocarbon with the chemical formula C9H18. Its analysis by GC-MS is often complicated by the presence of numerous structural isomers (other C9H18 compounds) that possess very similar boiling points and polarities. This similarity leads to a high probability of co-elution, where multiple compounds elute from the GC column at the same time, resulting in overlapping chromatographic peaks that are difficult to accurately identify and quantify.

Q2: What are the most common compounds that co-elute with this compound?

Compounds that commonly co-elute with this compound are its isomers, particularly other substituted cyclopentanes, cyclohexanes, and branched alkanes with nine carbon atoms. The likelihood of co-elution is high for isomers with similar Kovats retention indices on a given GC column. On non-polar columns, such as those with a DB-5 stationary phase, isomers with retention indices close to that of this compound (approximately 860-865) are primary candidates for co-elution.

Q3: How can I confirm if I have a co-elution problem?

The presence of co-elution can be identified through several indicators:

  • Asymmetrical peak shapes: Look for tailing, fronting, or shoulders on the chromatographic peak.

  • Mass spectral inconsistencies: Examine the mass spectrum across the peak. A changing mass spectrum from the leading edge to the tailing edge of the peak suggests the presence of more than one compound.

  • Review of retention index data: Comparing the retention index of your peak with known values for C9H18 isomers can help identify potential co-eluting species.

Troubleshooting Guides

Issue 1: Poor resolution between this compound and other C9H18 isomers on a non-polar column (e.g., DB-5, HP-5ms).

Initial Assessment: A single, broad, or misshapen peak is observed where multiple C9H18 isomers are expected.

Troubleshooting Workflow:

CoElution_Workflow cluster_0 Troubleshooting Poor Resolution of C9H18 Isomers start Poor Resolution Observed optimize_temp Optimize Temperature Program (Slower ramp rate) start->optimize_temp check_flow Adjust Carrier Gas Flow Rate (Optimize linear velocity) optimize_temp->check_flow If resolution is still poor change_column Change to a Different Polarity Column (e.g., DB-WAX) check_flow->change_column If co-elution persists resolution_achieved Resolution Achieved change_column->resolution_achieved

Caption: A stepwise approach to resolving co-elution of C9H18 isomers.

Detailed Steps:

  • Optimize the GC Oven Temperature Program:

    • Rationale: A slower temperature ramp rate increases the time analytes spend interacting with the stationary phase, which can enhance separation.[1]

    • Action: Decrease the temperature ramp rate, for example, from 10°C/min to 2-3°C/min, especially during the elution window of the C9H18 isomers. A lower initial oven temperature can also improve the focusing of volatile compounds at the head of the column.

  • Adjust the Carrier Gas Flow Rate:

    • Rationale: The linear velocity of the carrier gas (e.g., helium) affects column efficiency. An optimal flow rate ensures the sharpest possible peaks.

    • Action: For a 0.25 mm internal diameter column, a helium flow rate of 1.0-1.2 mL/min is a good starting point. Adjust the flow rate to find the optimal linear velocity for your specific column.

  • Select a Column with a Different Stationary Phase Polarity:

    • Rationale: Isomers that co-elute on a non-polar column may be separated on a more polar column due to different analyte-stationary phase interactions.[2]

    • Action: Switch from a non-polar column (e.g., DB-5, 5% phenyl-methylpolysiloxane) to a polar column (e.g., DB-WAX, polyethylene (B3416737) glycol). This will alter the elution order and likely resolve the co-eluting isomers.

Issue 2: Identification of this compound is ambiguous due to similar mass spectra of co-eluting isomers.

Initial Assessment: The mass spectrum of the peak of interest shows characteristic fragment ions for multiple C9H18 isomers, making a definitive identification difficult.

Troubleshooting Workflow:

Identification_Workflow cluster_1 Confirming Isomer Identity start_id Ambiguous Mass Spectrum kovats_index Calculate Kovats Retention Index start_id->kovats_index compare_db Compare with Database Values (e.g., NIST) kovats_index->compare_db run_standards Analyze Authentic Standards compare_db->run_standards For definitive confirmation confirm_id Confirmed Identification run_standards->confirm_id

References

Technical Support Center: Analysis of Volatile Biomarkers from Source Rock

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of volatile biomarkers from source rock.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for extracting volatile biomarkers from source rock?

A1: The primary methods for extracting volatile biomarkers from source rock are Thermal Desorption (TD), Headspace (HS) Analysis, and Solvent Extraction (SE). Each method has its advantages and is suited for different types of volatile organic compounds (VOCs) and analytical goals. Thermal desorption is a solvent-free technique that uses heat and a flow of inert gas to extract volatiles.[1] Headspace analysis involves heating the sample in a sealed vial to allow volatile compounds to partition into the gas phase above the sample, which is then analyzed. Solvent extraction utilizes organic solvents to dissolve and extract the biomarkers from the rock matrix.

Q2: Which analytical technique is most commonly used for analyzing volatile biomarkers after extraction?

A2: Gas chromatography (GC) coupled with mass spectrometry (MS), known as GC-MS, is the most common and powerful analytical technique for separating, identifying, and quantifying volatile biomarkers. The gas chromatograph separates the complex mixture of volatile compounds, and the mass spectrometer identifies them based on their unique mass-to-charge ratio. For enhanced sensitivity and confidence in compound identification, GC-MS is often preferred over GC with other detectors like Flame Ionization Detector (FID) or Electron Capture Detector (ECD).

Q3: What are the main challenges in recovering volatile biomarkers from source rock?

A3: Researchers face several challenges, including the low concentration of biomarkers within the rock matrix, potential for contamination during sample handling and preparation, and the loss of highly volatile compounds. The complex nature of the source rock matrix can also interfere with extraction and analysis. Additionally, the thermal lability of some biomarkers poses a challenge for methods involving high temperatures.

Q4: How can I improve the recovery of highly volatile compounds?

A4: To improve the recovery of highly volatile compounds, it is crucial to minimize sample handling and exposure to the atmosphere. Using techniques like Headspace analysis or Thermal Desorption, which are performed in closed systems, can significantly reduce the loss of volatiles. For thermal desorption, a two-stage process involving a cold focusing trap can help to concentrate the analytes before they are introduced to the GC, maximizing sensitivity.

Troubleshooting Guide: Low Recovery of Volatile Biomarkers

This guide addresses common issues leading to low recovery of volatile biomarkers during analysis.

Symptom Possible Causes Recommended Solutions
No or very small peaks in the chromatogram - No sample injected: Syringe blockage or autosampler malfunction. - System leak: Leaks in the injector, column fittings, or septum. - Incorrect instrument parameters: Wrong inlet temperature, flow rate, or detector settings. - Column issues: Broken column or incorrect installation.- Verify injection: Check the syringe for blockage and observe the autosampler injection cycle. - Perform a leak check: Use an electronic leak detector to check all connections. Replace the septum if it's old or damaged. - Check method parameters: Verify that the inlet and detector temperatures, as well as gas flow rates, are set correctly. - Inspect the column: Check for breaks and ensure it is installed correctly in the inlet and detector.
Reduced peak size for all analytes - Incorrect split ratio: In split injection mode, the split ratio may be too high. - Sample dilution issue: Errors in sample preparation or dilution. - Detector sensitivity loss: Contamination of the detector or aging of the electron multiplier in MS.- Adjust split ratio: If using split mode, review and adjust the split ratio in your acquisition method. - Verify sample preparation: Double-check all dilution calculations and procedures. - Clean and tune the detector: Clean the ion source and tune the mass spectrometer. If necessary, replace the electron multiplier.
Poor peak shape (tailing or fronting) - Active sites in the system: Contamination in the injector liner, column, or transfer line can cause peak tailing. - Column overloading: Injecting too much sample can lead to peak fronting. - Improper flow rate: Carrier gas flow rate may not be optimal.- Clean or replace the liner: Use a properly deactivated liner and replace it regularly. Trim the inlet end of the column. - Reduce sample concentration: Dilute the sample or inject a smaller volume. - Optimize flow rate: Adjust the carrier gas flow rate to the optimal level for your column dimensions.
Inconsistent retention times - Fluctuations in carrier gas flow or pressure: Unstable gas supply or leaks. - Oven temperature instability: The GC oven is not maintaining a stable temperature program.- Check gas supply: Ensure a stable carrier gas supply and check for leaks. - Calibrate oven temperature: Verify and calibrate the GC oven's temperature control.
Ghost peaks (peaks in blank runs) - Carryover from previous injections: Contamination in the syringe, injector, or column. - Contaminated solvent or gas: Impurities in the rinse solvent or carrier gas.- Bake out the system: Heat the inlet and column to a high temperature to remove contaminants. - Use high-purity consumables: Ensure the use of high-purity solvents and gases with appropriate traps.

Quantitative Data Summary

A comparative study on the recovery of various volatile organic compounds (VOCs) from ambient air using different extraction methods provides insights applicable to source rock analysis. The study found that thermal desorption generally offers better repeatability and recovery compared to solvent extraction.

Extraction Method General Recovery Efficiency Key Advantages Limitations
Thermal Desorption (TD) Generally higher and more repeatable recovery.Solvent-free, high sensitivity, easy to automate.[1]Potential for thermal degradation of labile compounds.
Solvent Extraction (SE) Can be lower and less repeatable than TD.[2]Less expensive, suitable for multiple analyses from a single extract.Requires large sample volumes for comparable sensitivity to TD, potential for solvent interference.[2]
Headspace (HS) Analysis Dependent on the volatility and matrix effects of the compounds.Simple, requires minimal sample preparation.Generally less sensitive than TD, may require optimization for different matrices.

Note: Specific recovery percentages are highly dependent on the specific biomarker, the source rock matrix, and the precise experimental conditions.

Experimental Protocols

Thermal Desorption GC-MS (TD-GC-MS)

This protocol outlines the general steps for analyzing volatile biomarkers from powdered source rock using a two-stage thermal desorption system coupled with a GC-MS.

  • Sample Preparation:

    • Place a precisely weighed amount of finely ground source rock (typically 1-5 mg) into a thermal desorption tube.

  • Internal Standard Addition:

    • Add a known amount of an appropriate internal standard to the tube for quantification.

  • Primary Desorption:

    • Place the tube in the thermal desorber.

    • Heat the tube (e.g., to 250-300°C) while purging with an inert gas (e.g., helium).

    • The volatile compounds are released and transferred to a cold focusing trap (e.g., cooled to -120°C).

  • Secondary Desorption (Injection):

    • Rapidly heat the cold trap (e.g., to 200°C).

    • The focused analytes are injected into the GC column.

  • GC Separation:

    • Use a suitable capillary column (e.g., a non-polar or mid-polar column).

    • Employ a temperature program to separate the compounds (e.g., initial temperature of 90°C held for 2 minutes, then ramped to 285°C at 3°C/minute).

  • MS Detection:

    • The mass spectrometer acquires data over a specified mass range to identify and quantify the eluted compounds.

Headspace GC-MS (HS-GC-MS)

This protocol describes the analysis of volatile biomarkers using static headspace sampling.

  • Sample Preparation:

    • Place a known amount of powdered source rock into a headspace vial.

    • The vial is then hermetically sealed.

  • Incubation:

    • Heat the vial in the headspace autosampler at a specific temperature for a set time to allow the volatile compounds to partition into the headspace.

  • Injection:

    • A heated, gas-tight syringe or a sample loop injects a specific volume of the headspace gas into the GC inlet.

  • GC Separation and MS Detection:

    • Follow steps 5 and 6 from the TD-GC-MS protocol. The GC and MS conditions will be similar, though they may need to be optimized for the specific analytes of interest.

Solvent Extraction GC-MS

This protocol provides a general procedure for solvent extraction of volatile biomarkers.

  • Extraction:

    • Place a weighed amount of powdered source rock into an extraction vessel.

    • Add a suitable organic solvent (e.g., dichloromethane (B109758) or a mixture of solvents).

    • Extract the sample using a technique such as Soxhlet extraction for an extended period (e.g., 48-96 hours).

  • Concentration:

    • After extraction, carefully concentrate the solvent extract to a smaller volume to increase the concentration of the biomarkers.

  • Injection:

    • Inject a small volume (e.g., 1 µL) of the concentrated extract into the GC.

  • GC Separation and MS Detection:

    • Follow steps 5 and 6 from the TD-GC-MS protocol, adjusting the GC temperature program as necessary to account for the solvent.

Visualizations

Experimental_Workflow_TD_GCMS cluster_TD Thermal Desorption cluster_GCMS GC-MS Analysis Sample_Prep Sample Preparation (1-5 mg in tube) Primary_Desorption Primary Desorption (250-300°C) Sample_Prep->Primary_Desorption Cold_Trap Cold Trap (-120°C) Primary_Desorption->Cold_Trap Secondary_Desorption Secondary Desorption (Injection) Cold_Trap->Secondary_Desorption GC_Separation GC Separation Secondary_Desorption->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: Workflow for Thermal Desorption GC-MS Analysis.

Troubleshooting_Workflow decision decision action action start Low Biomarker Recovery check_peaks Are there any peaks? start->check_peaks check_all_peaks Are all peaks small? check_peaks->check_all_peaks Yes action_no_peaks Check for leaks, syringe blockage, and basic instrument parameters. check_peaks->action_no_peaks No check_peak_shape Is peak shape poor? check_all_peaks->check_peak_shape No action_small_peaks Verify sample concentration, check split ratio, and assess detector sensitivity. check_all_peaks->action_small_peaks Yes end Problem Solved check_peak_shape->end No action_peak_shape Clean/replace liner, check for column overload, and optimize flow rate. check_peak_shape->action_peak_shape Yes action_no_peaks->end action_small_peaks->end action_peak_shape->end

Caption: Troubleshooting Decision Tree for Low Recovery.

References

Optimization of GC oven temperature for separating cyclopentane isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the optimization of GC oven temperature for separating cyclopentane (B165970) and its related isomers.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the GC analysis of C5 isomers, including cyclopentane.

ProblemPotential Cause(s)Suggested Solution(s)
Poor Resolution / Peak Overlap Inadequate Column Selectivity: The stationary phase is not optimal for separating the isomers of interest.Select a column with a different stationary phase. For non-polar hydrocarbons like C5 isomers, a non-polar stationary phase such as 5% phenyl-95% dimethylpolysiloxane is often a good starting point.[1] For more challenging separations, highly selective phases like alumina (B75360) PLOT columns can be effective for C2-C5 hydrocarbons.[2]
Suboptimal Oven Temperature Program: The temperature ramp may be too fast, or the initial/final temperatures are not optimized.To improve the separation of early-eluting peaks, consider lowering the initial oven temperature.[3] For complex mixtures with a wide range of boiling points, a temperature program is preferable to an isothermal method.[4][5] A good starting point for a temperature ramp is a slow rate of 1-2 °C/min.[6] An increase of approximately 30°C can reduce the retention time by half, which can be a useful rule of thumb during optimization.[7]
Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas is not at its optimal point, leading to band broadening.Optimize the carrier gas flow rate. For helium, a typical starting velocity is 30-35 cm/sec. For hydrogen, which can provide better resolution in a shorter time, a starting velocity of 60 cm/sec can be used.[8]
Peak Tailing Active Sites in the System: The inlet liner or the front of the column may have active sites that interact with the analytes.Use a deactivated inlet liner and a high-quality, inert GC column. If tailing persists, trimming the first few centimeters of the column from the inlet side can remove accumulated residues.[6]
Improper Column Installation: The column is not installed correctly in the inlet, creating dead volume.Ensure the column is installed at the correct depth in the inlet according to the manufacturer's instructions. A poor column cut can also contribute to this issue, so ensure a clean, square cut.[9]
Column Overload: Injecting too much sample can lead to distorted peak shapes.Reduce the injection volume or dilute the sample. Using a split injection with a higher split ratio can also mitigate this issue.[3][10]
Ghost Peaks Contamination: Carryover from previous injections, or contamination in the carrier gas or sample solvent.Run a blank solvent injection to confirm carryover. If ghost peaks are present, clean the injector and replace the septum and liner. Ensure high-purity carrier gas and solvents are used.[3][6]
Irreproducible Retention Times Leaks in the System: Leaks in the carrier gas flow path can cause pressure and flow fluctuations.Perform a leak check of the system, paying close attention to the injector and column fittings.
Inconsistent Oven Temperature: The GC oven is not maintaining a stable and reproducible temperature profile.Calibrate the GC oven temperature to ensure its accuracy and stability.[6]

Frequently Asked Questions (FAQs)

Q1: What is a good starting GC oven temperature program for separating C5 isomers?

A good starting point for a temperature program for separating volatile hydrocarbons like C5 isomers would be:

  • Initial Temperature: 40°C, hold for 3 minutes.[11]

  • Ramp Rate: 10°C/minute.[12]

  • Final Temperature: 150°C, hold for 2 minutes.[12]

This program can then be optimized based on the observed separation. For better resolution of early eluting peaks, a lower initial temperature or a slower ramp rate can be employed.[6][7]

Q2: Which type of GC column is best for separating cyclopentane and its isomers?

For the separation of volatile hydrocarbons like cyclopentane and other C5 isomers, a non-polar capillary column is generally a suitable choice. A column with a 5% phenyl-95% dimethylpolysiloxane stationary phase is a common starting point.[1] For separating a complex mixture of C2-C5 saturated and unsaturated hydrocarbon isomers, an alumina porous layer open tubular (PLOT) column is an excellent option due to its high selectivity.[2]

Q3: How does the carrier gas affect the separation of cyclopentane isomers?

The choice of carrier gas and its linear velocity significantly impact separation efficiency. Hydrogen often provides the best resolution in the shortest amount of time compared to helium.[8] However, helium is inert and safer to use.[6] It is crucial to optimize the linear velocity of the chosen carrier gas to achieve the best performance.

Q4: What are the common causes of peak tailing when analyzing hydrocarbons like cyclopentane?

Peak tailing for non-polar compounds like alkanes is often due to physical issues within the GC system rather than chemical interactions.[9] Common causes include:

  • Improper column installation , creating unswept (dead) volumes.[9]

  • A poorly cut column , which can disrupt the carrier gas flow path.[9]

  • Active sites in the inlet liner.[3]

  • Column overload , where too much sample is injected.[10]

Q5: Should I use an isothermal or temperature-programmed oven method for separating C5 isomers?

For a mixture containing compounds with a range of boiling points, a temperature-programmed method is generally superior to an isothermal one.[4] Temperature programming allows for the efficient separation of both low and high boiling point compounds in a single run, improves peak shapes, and reduces analysis time.[4] An isothermal method may be sufficient if the compounds have very similar boiling points and retention times.[8]

Experimental Protocols

Protocol 1: General GC-MS Method for Hydrocarbon Analysis

This protocol provides a general method for the analysis of hydrocarbon residues, which can be adapted for C5 isomer separation.

  • Injection: 1 µL of the sample is injected with a split ratio of 50:1.

  • Inlet Temperature: 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: A non-polar column, such as one with a 5% phenyl-95% dimethylpolysiloxane stationary phase.

  • Oven Temperature Program:

    • Initial temperature of 40°C, held for 3 minutes.

    • Ramp to 290°C at a rate of 12.5°C/min.

    • Hold at 290°C for 4 minutes.[11]

  • Mass Spectrometer (MS) Detector:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan or Selected Ion Monitoring (SIM) for higher sensitivity.[12]

Protocol 2: Column Trimming for Troubleshooting

This procedure is used to remove contaminated sections from the front of the GC column to address issues like peak tailing.

  • Cool Down: Ensure the GC oven, inlet, and detector are at room temperature. Turn off the carrier gas flow.

  • Column Removal: Carefully disconnect the column from the inlet.

  • Trimming: Using a ceramic scoring wafer, score the column about 10-15 cm from the inlet end. Snap the column at the score to create a clean, square cut.

  • Inspection: Use a magnifying glass to inspect the cut. It should be a clean, flat surface with no jagged edges. If the cut is not clean, repeat the process.[9]

  • Reinstallation: Reinstall the column in the inlet, ensuring the correct insertion depth according to the instrument manufacturer's instructions.

  • Leak Check: Restore the carrier gas flow and perform a leak check at the inlet fitting.[9]

Logical Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting common issues in the GC separation of cyclopentane isomers.

G cluster_0 Troubleshooting Workflow start Problem Observed (e.g., Poor Resolution, Peak Tailing) check_system Check for Leaks and System Contamination start->check_system optimize_temp Optimize Oven Temperature Program check_system->optimize_temp No Leaks/ Contamination Found resolved Problem Resolved check_system->resolved Issue Found and Fixed optimize_flow Optimize Carrier Gas Flow Rate optimize_temp->optimize_flow optimize_temp->resolved Separation Improved check_column Inspect Column (Installation, Contamination) optimize_flow->check_column optimize_flow->resolved Separation Improved change_column Consider Different Stationary Phase check_column->change_column check_column->resolved Issue Found and Fixed unresolved Problem Persists change_column->unresolved

Caption: A logical workflow for troubleshooting GC separation issues.

References

Technical Support Center: Quantification of 2-Ethyl-1,1-dimethylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 2-Ethyl-1,1-dimethylcyclopentane.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the quantification of this compound?

A1: In chemical analysis, the matrix refers to all the components of a sample other than the analyte of interest (in this case, this compound). Matrix effects are the interference caused by these other components on the analytical signal of the analyte.[1][2] This can lead to either an underestimation (signal suppression) or overestimation (signal enhancement) of the true concentration.[2] For a volatile organic compound (VOC) like this compound, matrix effects in Gas Chromatography-Mass Spectrometry (GC-MS) are common and can significantly impact the accuracy and reproducibility of your results.[1][3]

Q2: What are the common causes of matrix effects in the GC-MS analysis of volatile compounds?

A2: The primary causes of matrix effects in GC-MS analysis of volatile compounds like this compound include:

  • Matrix-Induced Signal Enhancement: This is a frequent issue in GC-MS.[1][3] It occurs when non-volatile components from the sample matrix accumulate in the GC inlet liner or at the beginning of the analytical column.[1][3] These residues can mask active sites where the analyte might otherwise adsorb or degrade, leading to a larger amount of the analyte reaching the detector and causing an artificially high signal.[1]

  • Matrix-Induced Signal Suppression: While less common in GC-MS than enhancement, signal suppression can still happen.[1][3] This may be due to competition for ionization in the MS source or interference from matrix components with the transfer of the analyte from the GC to the MS.[3]

  • Competition during Derivatization: If a derivatization step is used, other matrix components with similar functional groups can compete for the derivatizing agent, leading to incomplete derivatization of the target analyte and a lower signal.

Q3: How can I determine if my analysis of this compound is being affected by matrix effects?

A3: To diagnose matrix effects, you should compare the analytical response of this compound in a pure solvent standard with its response in a matrix-matched standard.[1][3] A significant difference in the signal intensity (typically >15-20%) between the two indicates the presence of matrix effects.[3] A higher signal in the matrix-matched standard suggests signal enhancement, while a lower signal indicates signal suppression.[1][3]

The percentage of matrix effect can be calculated using the following formula:

Matrix Effect (%) = (Signal in Matrix-Matched Standard / Signal in Solvent Standard) x 100%

A value greater than 100% indicates signal enhancement, and a value less than 100% indicates signal suppression.[2]

Troubleshooting Guides

Issue 1: Poor reproducibility and inconsistent quantification results.

This is a common symptom of unaddressed matrix effects. The following workflow can help you troubleshoot this issue.

A Inconsistent Results Observed B Prepare Matrix-Matched Standards A->B C Compare with Solvent Standards B->C D Significant Difference? C->D E Matrix Effect Confirmed D->E Yes F No Significant Matrix Effect D->F No G Implement Sample Cleanup (e.g., SPE) E->G K Investigate Other Error Sources (e.g., instrument variability, sample handling) F->K H Use an Internal Standard G->H I Optimize GC Inlet Parameters H->I J Re-evaluate and Validate Method I->J

Caption: Troubleshooting workflow for inconsistent quantification.

Issue 2: Consistently high recovery values (>115-120%).

This often points towards matrix-induced signal enhancement.

Troubleshooting Steps:

  • Confirm the Enhancement: Prepare and analyze a matrix-matched standard and compare the signal to a solvent standard as described in FAQ 3.

  • Clean the GC Inlet: The GC liner is a primary site for the accumulation of non-volatile matrix components that can cause signal enhancement.[3] Replace the liner or clean it thoroughly.

  • Trim the Column: Remove a small portion (e.g., 10-15 cm) from the front of the analytical column to eliminate accumulated residues.[4]

  • Sample Dilution: A simple and often effective method to reduce the concentration of interfering matrix components is to dilute the sample extract.[3] Ensure that the diluted concentration of this compound remains above the method's limit of quantification.

  • Improve Sample Cleanup: The most effective long-term solution is to remove interfering matrix components before analysis.[1] Consider implementing a Solid-Phase Extraction (SPE) cleanup step.

Experimental Protocols

Protocol 1: Preparation of Matrix-Matched Calibration Standards
  • Obtain a Blank Matrix: Source a sample of the same matrix type (e.g., soil, plasma, etc.) that is known to be free of this compound.

  • Prepare a Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., methanol).

  • Spike the Blank Matrix: Create a series of calibration standards by spiking the blank matrix extract with known concentrations of the this compound stock solution.

  • Process as Usual: Subject these matrix-matched standards to the same extraction and analysis procedure as your unknown samples.

Protocol 2: Sample Preparation using Purge-and-Trap GC-MS

This technique is suitable for volatile compounds like this compound in aqueous or solid samples.[5]

  • Sample Introduction: Place a known amount of the sample (e.g., 5 mL of water or 1-5 g of soil) into a sparging vessel.[6]

  • Internal Standard Spiking: Add a known amount of an appropriate internal standard to the sample.

  • Purging: Pass an inert gas (e.g., helium) through the sample. This will purge the volatile this compound out of the sample matrix.[5]

  • Trapping: The purged volatiles are carried in the gas stream to an adsorbent trap where they are concentrated.[5]

  • Desorption and Injection: The trap is rapidly heated, and the desorbed analytes are transferred to the GC column for separation and subsequent detection by the MS.

Quantitative Data Summary

The following tables provide a hypothetical example of data that could be generated during the investigation of matrix effects.

Table 1: Comparison of Signal Response in Solvent vs. Matrix-Matched Standards

Analyte Concentration (ng/mL)Signal in Solvent (Peak Area)Signal in Matrix (Peak Area)Matrix Effect (%)
1050,00075,000150% (Enhancement)
50250,000362,500145% (Enhancement)
100500,000700,000140% (Enhancement)

Table 2: Effect of Sample Cleanup on Recovery

Sample IDOriginal Recovery (%)Recovery after SPE Cleanup (%)
Sample A145%102%
Sample B152%98%
Sample C148%105%

Visualization of Mitigation Strategies

The following diagram illustrates the logical flow for selecting a strategy to mitigate matrix effects.

A Matrix Effect Identified B Is the effect consistent across samples? A->B C Yes B->C D No B->D E Use Matrix-Matched Calibration C->E I Implement Robust Sample Cleanup (e.g., SPE) D->I F Is a suitable blank matrix available? E->F G Yes F->G H No F->H K Standard Addition Method H->K J Use an Isotopically Labeled Internal Standard I->J

Caption: Decision tree for mitigating matrix effects.

References

Common interferences in the mass spectral analysis of saturated hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for the mass spectral analysis of saturated hydrocarbons. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common interferences and challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the molecular ion peak (M+) of my long-chain saturated hydrocarbon weak or absent?

A1: The molecular ion of straight-chain alkanes can be weak and sometimes undetectable, especially for long-chain compounds.[1] This is due to the high energy of the ionization process (e.g., Electron Ionization - EI), which causes extensive fragmentation. The stability of the resulting carbocations also influences the fragmentation pattern.[2] For branched alkanes, the molecular ion peak is often even less intense due to more rapid and extensive fragmentation at the branching points.[1][2]

Q2: What are the most common fragment ions I should expect to see for saturated hydrocarbons?

A2: Saturated hydrocarbons typically produce a series of alkyl carbocations with m/z values of 15, 29, 43, 57, 71, etc., corresponding to the loss of successive CH2 units (14 Da).[2][3] The most prominent peaks are often at m/z 43 (C3H7+) and m/z 57 (C4H9+), with the latter frequently being the base peak.[1][3][4]

Q3: I am seeing peaks at m/z 73, 147, 207, and 281 in my baseline. What could be the source of this contamination?

A3: These ions are characteristic of siloxanes, which are common contaminants in GC-MS analysis.[5] They typically originate from column bleed (from polysiloxane stationary phases) or septum bleed.[5][6] To mitigate this, consider using a low-bleed column, conditioning the column properly, and using high-quality septa.

Q4: How can I differentiate between isomers of saturated hydrocarbons that have very similar mass spectra?

A4: Differentiating isomers of saturated hydrocarbons can be challenging as they often produce similar fragmentation patterns.[7][8] While standard EI-MS may not be sufficient, advanced techniques can provide better differentiation:

  • Gas Chromatography (GC): Coupling your mass spectrometer with a high-resolution GC column can separate isomers based on their boiling points and interactions with the stationary phase before they enter the mass spectrometer.[8]

  • Tandem Mass Spectrometry (MS/MS): Techniques like Collision-Induced Dissociation (CID) can sometimes generate unique fragment ions for different isomers.[7]

  • Advanced Ionization Methods: Softer ionization techniques can sometimes preserve more structural information.

Troubleshooting Guides

Problem 1: High Background Noise and Unidentified Peaks

High background noise and the presence of unexpected peaks can obscure the signals of your target analytes.[9][10]

Possible Causes and Solutions:

  • Contamination from the GC System:

    • Symptom: Peaks corresponding to column bleed (e.g., m/z 73, 147, 207, 281), septum bleed, or dirty injector liner.[5][6]

    • Solution:

      • Condition the column: Bake the column at a temperature recommended by the manufacturer.

      • Replace consumables: Use fresh, high-quality septa and liners.

      • Check gas lines: Ensure carrier gas lines are clean and free of leaks.[11][12] Consider installing a hydrocarbon trap.[11]

  • Contamination from the MS System:

    • Symptom: Peaks from pump oil (hydrocarbons spaced 14 amu apart) or cleaning solvents.[5][6]

    • Solution:

      • Check for leaks: Use a leak detector to ensure the vacuum integrity of the system.[12]

      • Clean the ion source: Follow the manufacturer's protocol for cleaning the ion source components.

      • Inspect pumps: Check for backstreaming from diffusion or mechanical pumps.[5]

  • Air Leaks:

    • Symptom: Prominent peaks at m/z 18 (H2O), 28 (N2), 32 (O2), and 40 (Ar).[6]

    • Solution: Systematically check all fittings, seals, and the column connection for leaks.[12]

Problem 2: Poor Signal Intensity or No Peaks

A lack of expected signal can be due to a variety of issues ranging from sample preparation to instrument malfunction.[10][12]

Possible Causes and Solutions:

  • Sample Introduction Issue:

    • Symptom: No peaks are observed, or peaks are much smaller than expected.

    • Solution:

      • Verify injection: Ensure the autosampler is functioning correctly and the syringe is drawing and injecting the sample.

      • Check for blockages: Inspect the injection port liner and the front of the GC column for any obstructions.

  • Ion Source Problems:

    • Symptom: Weak or no signal for all compounds.

    • Solution:

      • Clean the ion source: A dirty ion source can significantly reduce ionization efficiency.

      • Check filament: Ensure the electron ionization filament is intact and functioning.

  • Detector Issues:

    • Symptom: No signal is detected.

    • Solution:

      • Verify detector is on: Check that the detector is powered on and operating within its specified parameters.

      • Consult service engineer: If the detector is suspected to be faulty, contact a qualified service engineer.

Problem 3: Isobaric Interference

Isobaric interference occurs when different compounds or fragments have the same nominal mass-to-charge ratio, leading to overlapping peaks.[13][14][15]

Possible Causes and Solutions:

  • Co-eluting Species:

    • Symptom: A mass spectrum contains fragment ions that cannot be explained by the target analyte alone.

    • Solution:

      • Improve chromatographic separation: Optimize the GC temperature program or use a column with a different stationary phase to separate the interfering species.

      • Use high-resolution mass spectrometry: High-resolution instruments can distinguish between ions with very small mass differences.

  • Fragment Ion Overlap:

    • Symptom: The fragmentation pattern of a known compound appears distorted.

    • Solution:

      • Analyze pure standards: Obtain mass spectra of pure standards of the suspected interfering compounds to confirm their fragmentation patterns.

      • Utilize spectral deconvolution software: Some software packages can help to separate the contributions of different components to a mixed mass spectrum.

Problem 4: Matrix Effects

The sample matrix can enhance or suppress the ionization of the target analyte, leading to inaccurate quantification.[16][17][18][19][20]

Possible Causes and Solutions:

  • Ion Suppression/Enhancement:

    • Symptom: Inconsistent analyte response across different samples or a discrepancy between the response in the sample and in a clean standard.

    • Solution:

      • Sample cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components before analysis.

      • Use an internal standard: An isotopically labeled internal standard that behaves similarly to the analyte can compensate for matrix effects.

      • Matrix-matched calibration: Prepare calibration standards in a matrix that is similar to the samples being analyzed.

Data Presentation

Table 1: Common Fragment Ions in the Mass Spectra of Saturated Hydrocarbons

m/zIon FormulaCommon Neutral LossNotes
15CH3+M - 15Loss of a methyl group.[3]
29C2H5+M - 29Loss of an ethyl group.[3]
43C3H7+M - 43Often a prominent peak.[4]
57C4H9+M - 57Frequently the base peak.[1][3][4]
71C5H11+M - 71Part of the characteristic alkyl series.
85C6H13+M - 85Part of the characteristic alkyl series.

Table 2: Characteristic Ions of Common Background Contaminants in GC-MS

m/zCompound/ClassLikely Source
18, 28, 32, 44Water, Nitrogen, Oxygen, Carbon DioxideAir leak.[6]
73, 147, 207, 281, 355PolysiloxanesColumn bleed, septum bleed.[5]
43, 57, 71, 85... (series)HydrocarbonsPump oil, fingerprints, contaminated solvents.[5]
149, 167, 279Phthalates (Plasticizers)Plastic labware, sample containers.
69, 131, 219, 264, 414, 502Perfluorotributylamine (PFTBA)MS tuning/calibration compound.[6]

Experimental Protocols

Protocol 1: GC-MS System Bake-out to Reduce Background Contamination

This procedure is designed to remove volatile and semi-volatile contaminants from the injector, column, and transfer line.

  • Disconnect the column from the MS detector: This prevents contamination of the mass spectrometer. Cap the end of the transfer line.

  • Set a low carrier gas flow: Set the carrier gas flow rate to approximately 1-2 mL/min through the column.

  • Heat the injector: Set the injector temperature to its maximum recommended operating temperature (or at least 25°C above the highest temperature used in your analytical method).

  • Ramp the oven temperature: Program the GC oven to ramp from a low temperature (e.g., 40°C) to the column's maximum isothermal temperature limit at a rate of 5-10°C/min.

  • Hold at maximum temperature: Hold the oven at the maximum temperature for 1-2 hours. For very high levels of contamination, a longer bake-out may be necessary.

  • Cool down: Allow the injector and oven to cool down completely.

  • Reconnect the column: Reconnect the column to the MS detector.

  • Pump down and check background: Allow the MS to pump down to its operating vacuum and then acquire a background scan to verify that the contamination has been reduced.

Visualizations

TroubleshootingWorkflow start High Background Noise or Unidentified Peaks check_air_leak Check for Air Leaks (m/z 18, 28, 32, 40) start->check_air_leak check_gc_contamination Identify GC Contamination (Column/Septum Bleed) start->check_gc_contamination check_ms_contamination Identify MS Contamination (Pump Oil, Solvents) start->check_ms_contamination fix_leak Fix Leak (Check Fittings, Seals) check_air_leak->fix_leak Leaks Found bake_out Perform System Bake-out (See Protocol 1) check_gc_contamination->bake_out Contamination Present clean_source Clean Ion Source check_ms_contamination->clean_source Contamination Present end_good Problem Resolved fix_leak->end_good bake_out->end_good clean_source->end_good IsobaricInterference cluster_problem Problem cluster_solutions Solutions problem Isobaric Interference (Overlapping Peaks) solution1 Improve GC Separation - Optimize Temp Program - Change Column problem->solution1 solution2 Use High-Resolution MS (Distinguish by Mass Defect) problem->solution2 solution3 Analyze Pure Standards (Confirm Fragmentation) problem->solution3

References

How to resolve isomeric overlap in biomarker quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to isomeric overlap in biomarker quantification.

Frequently Asked Questions (FAQs)

Q1: What is isomeric overlap in biomarker quantification?

Q2: Why can't standard mass spectrometry distinguish between isomers?

A2: Standard mass spectrometry separates molecules based on their mass-to-charge ratio (m/z). Since isomers have the same molecular formula, they also have the same mass and will appear as a single peak in a mass spectrum.[2][6] Therefore, without a preliminary separation technique, MS alone cannot differentiate between them.[2]

Q3: What are the primary analytical techniques used to resolve isomeric overlap?

A3: The most common and effective techniques involve coupling a separation method with mass spectrometry. These include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the cornerstone technique where the liquid chromatography step separates isomers based on their physicochemical properties before they enter the mass spectrometer.[7][8][9] Different types of LC, such as reversed-phase (RPLC) and hydrophilic interaction chromatography (HILIC), can be employed depending on the nature of the isomers.[7][10]

  • Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions in the gas phase based on their size, shape, and charge.[2][6][11] It provides an additional dimension of separation to LC-MS and is particularly powerful for distinguishing complex isomers.[2][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is suitable for volatile and thermally stable isomers.[8]

Troubleshooting Guides

Issue: Poor or no separation of known isomers in my LC-MS analysis.

This is a common challenge when developing a quantitative assay for isomeric biomarkers. The following steps can help you troubleshoot and optimize your separation.

Troubleshooting Workflow for Isomeric Separation

Troubleshooting_Workflow start Start: Poor Isomer Separation check_column 1. Verify Column Selection - Is it appropriate for your analytes? - Consider alternative stationary phases (e.g., C18, biphenyl (B1667301), chiral). start->check_column optimize_mp 2. Optimize Mobile Phase - Adjust organic solvent ratio. - Modify pH. - Test different additives. check_column->optimize_mp Column is appropriate gradient_slope 3. Adjust Gradient Profile - Decrease the gradient slope for better resolution. - Introduce isocratic steps. optimize_mp->gradient_slope Mobile phase optimized flow_rate 4. Modify Flow Rate - Lowering the flow rate can increase resolution. gradient_slope->flow_rate Gradient adjusted temp 5. Adjust Column Temperature - Can alter selectivity. flow_rate->temp Flow rate optimized check_system 6. System Check - Look for dead volumes, leaks, or blockages. temp->check_system Temperature adjusted end Resolution Achieved check_system->end System is clean

Caption: A logical workflow for troubleshooting poor isomeric separation in LC-MS.

Q4: My isomers are still co-eluting after optimizing my LC method. What's next?

A4: If extensive LC optimization fails to resolve your isomers, consider the following advanced strategies:

  • Alternative Chromatography Modes: If you are using Reversed-Phase LC (RPLC), which separates based on hydrophobicity, explore other modes like Hydrophilic Interaction Chromatography (HILIC) for polar isomers or Normal-Phase LC (NPLC).[7]

  • Different Stationary Phases: The choice of the column's stationary phase is critical. For example, biphenyl phases can offer unique selectivity for aromatic and moderately polar analytes, often providing better resolution for structural isomers than standard C18 columns.[12] For enantiomers (chiral isomers), a chiral stationary phase is often necessary.[3]

  • Multidimensional Chromatography: This involves using two or more different separation columns in series to significantly increase peak capacity and resolve highly complex mixtures.[1]

  • Ion Mobility Spectrometry (IMS): Coupling your LC-MS system with an ion mobility cell can provide the necessary additional dimension of separation based on the molecule's shape.[2][6][11]

Q5: How can I confirm the identity of the separated isomeric peaks?

A5: Peak identification should be confirmed using authentic reference standards for each isomer. By running the standards, you can match the retention times with the peaks observed in your sample. If standards are not available, tandem mass spectrometry (MS/MS) can be used to generate fragmentation patterns. While isomers often produce similar fragments, differences in the relative intensities of these fragments can sometimes be used for identification.[13]

Experimental Protocols & Data

Protocol 1: Generic Reversed-Phase LC Method for Isomer Separation

This protocol provides a starting point for separating moderately polar isomeric biomarkers.

  • Column: Use a column known for good peak shape and resolution, such as a C18 or a biphenyl column (e.g., 100 x 2.1 mm, 2.6 µm particle size).[14]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile (B52724) or methanol. The choice of organic solvent can significantly impact selectivity.[12]

  • Gradient: Start with a shallow gradient, for example, 5-40% B over 20 minutes. A slower gradient increases the chance of resolving closely eluting peaks.[15]

  • Flow Rate: Begin with a standard flow rate (e.g., 0.3-0.5 mL/min) and consider reducing it to improve resolution.

  • Column Temperature: Maintain a constant temperature, typically between 30-40°C.

  • Injection Volume: 2-5 µL.

  • MS Detection: Use a high-resolution mass spectrometer in a targeted SIM (Selected Ion Monitoring) or MRM (Multiple Reaction Monitoring) mode for quantification.

Data Presentation: Comparison of Stationary Phases for Steroid Isomer Separation

The following table summarizes the resolution (Rs) values for critical steroid isomer pairs on two different LC column stationary phases, demonstrating the impact of column selection on separation.

Isomer PairMolar Mass ( g/mol )Resolution (Rs) on C18Resolution (Rs) on Biphenyl
21-deoxycortisol vs. 11-deoxycortisol346.471.907.93
Aldosterone vs. Cortisol360.442.134.15
Androstenedione vs. Testosterone286.411.503.50

Data adapted from Thermo Fisher Scientific technical note.[12]

This data clearly shows that the biphenyl stationary phase provides a significant improvement in the resolution of these structural isomers compared to the standard C18 phase.[12]

Advanced Visualization: The Role of Ion Mobility

For particularly challenging separations, where even advanced LC methods are insufficient, Ion Mobility-Mass Spectrometry (IM-MS) adds a crucial analytical dimension.

Conceptual Workflow of LC-IM-MS

LC_IM_MS_Workflow cluster_LC LC Separation cluster_IM Ion Mobility Separation cluster_MS Mass Spectrometry lc_separation Isomers Co-elute (Separation by Polarity) ionization Ionization (ESI) lc_separation->ionization im_separation Isomers Separated (Separation by Shape/Size) ms_detection Detection (Separation by m/z) im_separation->ms_detection final_data 3D Data (Retention Time, Drift Time, m/z) ms_detection->final_data sample Sample Injection sample->lc_separation ionization->im_separation

Caption: Workflow of LC-IM-MS for enhanced isomer resolution.

By incorporating ion mobility, co-eluting isomers from the LC column can be further separated based on their three-dimensional structure before they reach the mass analyzer.[9][11] This "three-dimensional" separation (LC retention time, ion mobility drift time, and m/z) provides the peak capacity needed to resolve even very similar isomeric species.[9]

References

Enhancing the signal-to-noise ratio for trace cycloalkane detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for trace cycloalkane detection. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods for enhanced signal-to-noise ratio and reliable quantification.

Frequently Asked Questions (FAQs)

Q1: What is the most significant factor affecting the signal-to-noise ratio (S/N) in trace cycloalkane analysis?

A1: While multiple factors contribute, the cleanliness of the sample and the analytical system is paramount. Trace analysis is highly susceptible to contamination, which can elevate the baseline noise and obscure the analyte signal. This includes contaminants from solvents, glassware, the GC-MS system itself (e.g., column bleed, septum bleed), and the sample matrix.[1] A clean system and effective sample preparation are the foundational steps to achieving a good S/N.

Q2: How do I choose the right GC column for cycloalkane analysis?

A2: For separating non-polar compounds like cycloalkanes, a non-polar or moderately polar stationary phase is generally recommended.[2] Columns such as those with a 100% dimethylpolysiloxane (e.g., DB-1) or a (5%-phenyl)-methylpolysiloxane (e.g., DB-5) stationary phase are common choices.[2] The column's dimensions (length, internal diameter, and film thickness) also play a crucial role in separation efficiency and analysis time.[3][4]

Q3: When should I use Selected Ion Monitoring (SIM) mode versus full scan mode in my MS settings?

A3: For trace analysis where the goal is to achieve the lowest possible detection limits, Selected Ion Monitoring (SIM) mode is preferable.[2] SIM mode increases sensitivity by focusing the mass spectrometer on only a few characteristic ions of the target cycloalkanes, which allows for longer dwell times on each ion and thus a better signal-to-noise ratio.[1] Full scan mode is more appropriate for identifying unknown compounds in a sample, as it acquires a full mass spectrum.[2]

Q4: What are the advantages of using Solid Phase Microextraction (SPME) for sample preparation?

A4: SPME is a solvent-free technique that combines sample extraction, concentration, and introduction into a single step.[5] This minimizes sample handling, reduces the risk of contamination, and can significantly improve detection limits by concentrating volatile and semi-volatile analytes, like cycloalkanes, from a sample matrix onto a coated fiber.[6]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Troubleshooting Step
Active Sites in the System Active sites in the injector liner, the front of the GC column, or the stationary phase can interact with analytes, causing peak tailing.[3] Solution: Use a deactivated inlet liner, potentially with glass wool, to promote homogeneous vaporization. If contamination is suspected, trim the first 10-20 cm of the column from the inlet side.[3]
Column Overload Injecting too much sample can lead to peak fronting. Solution: Dilute the sample or reduce the injection volume.[2]
Inappropriate Temperature If the injector temperature is too low, vaporization may be incomplete, leading to broad or tailing peaks. Solution: Optimize the injector temperature to ensure rapid and complete vaporization of the cycloalkanes.
Issue 2: Low Signal or No Peak Detected
Possible Cause Troubleshooting Step
Inefficient Extraction/Concentration The sample preparation method may not be effectively extracting the trace cycloalkanes. Solution: Re-evaluate the sample preparation technique. For aqueous samples, consider purge-and-trap or headspace SPME.[7] For solid samples, methanol (B129727) extraction has been shown to be robust for volatile organic compounds.[8][9] Ensure SPME fiber type, extraction time, and temperature are optimized.
Sub-optimal MS Parameters The mass spectrometer settings may not be sensitive enough. Solution: Ensure the MS source and quadrupole temperatures are optimized. A typical starting point for the source temperature is around 230°C. Use SIM mode instead of full scan for target analytes.[2]
System Leaks Leaks in the GC-MS system can reduce sensitivity. Solution: Perform a leak check of the system, paying close attention to the injection port septum and column fittings.
Issue 3: High Baseline Noise
Possible Cause Troubleshooting Step
Contaminated Carrier Gas or System Impurities in the carrier gas or contamination in the injector, column, or MS source can contribute to a high baseline. Solution: Ensure high-purity carrier gas and install/replace carrier gas line traps for oxygen and hydrocarbons.[1] Bake out the column and clean the MS ion source according to the manufacturer's instructions.
Column Bleed The stationary phase of the GC column can degrade at high temperatures, leading to increased baseline noise.[1] Solution: Use a low-bleed ("MS" designated) column.[1] Ensure the oven temperature does not exceed the column's maximum operating temperature. Condition the column properly before use.[1]
Data Acquisition Parameters The detector's data acquisition rate may be too high, capturing excessive noise. Solution: Increase the detector time constant or use signal bunching in the data system settings.[10] A good rule of thumb is to set the time constant to approximately 1/10th the peak width of the narrowest peak of interest.[10]

Data Presentation

Table 1: Recommended GC-MS Parameters for Cycloalkane Analysis
ParameterRecommended SettingRationale
GC Column Phase 100% Dimethylpolysiloxane (non-polar)Good selectivity for non-polar alkanes and cycloalkanes.[3]
Column Dimensions 30 m x 0.25 mm ID x 0.25 µm film thicknessA standard column for good efficiency and capacity.[3]
Carrier Gas Helium or HydrogenHydrogen can allow for faster analysis times.[3]
Flow Rate 1-2 mL/minA typical starting range for optimization.[3]
Oven Program 40°C (hold 3 min), ramp 6°C/min to 320°C (hold 10 min)A typical program for a broad range of alkanes.[3]
MS Source Temperature ~230 °CA common starting point for good ionization.[3]
MS Quadrupole Temp. ~150 °CA typical setting for good mass filtering.[3]
Table 2: Comparison of Sample Preparation Techniques for Volatile Compounds
TechniquePrincipleAdvantagesDisadvantages
Solvent Extraction Partitioning of analytes between the sample matrix and an organic solvent.Methanol extraction is robust for recovering a wide range of VOCs from soil.[8][9]Can be labor-intensive and may extract interfering compounds.
Purge-and-Trap An inert gas is bubbled through an aqueous sample, transferring volatile analytes to a sorbent trap.[7]Excellent for concentrating volatile compounds from water samples.[7]Requires specialized equipment; not suitable for non-volatile compounds.
Headspace (HS) Analysis The vapor phase above a sample is injected into the GC.Simple and can be automated.[7]Less sensitive than purge-and-trap for many compounds.
Solid Phase Microextraction (SPME) A coated fiber extracts and concentrates analytes from a sample.Solvent-free, sensitive, and combines sampling and concentration in one step.[5]Fiber coatings have limited lifespans and can be fragile.

Experimental Protocols

Protocol 1: Headspace SPME for Cycloalkane Analysis
  • Sample Preparation: Place a known amount of the liquid or solid sample into a headspace vial. For solid samples, the addition of a small amount of water can aid in the release of volatile compounds.

  • Internal Standard: Add an appropriate internal standard to the vial.

  • Equilibration: Seal the vial and place it in a heating block or autosampler incubator. Allow the sample to equilibrate at a set temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) to allow the cycloalkanes to partition into the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20 minutes) to allow for the adsorption/absorption of the analytes.[11]

  • Desorption: Retract the fiber and immediately introduce it into the heated GC injection port, where the analytes are thermally desorbed onto the GC column.

Protocol 2: Data Processing for S/N Enhancement
  • Data Acquisition: Acquire the chromatogram using an appropriate data acquisition rate.

  • Baseline Correction: Apply a baseline correction algorithm to remove any drift or offset in the baseline. This is important for accurate peak integration.[12]

  • Smoothing: Apply a digital smoothing filter, such as a Savitzky-Golay filter, to reduce high-frequency noise.[13] Be cautious not to over-smooth the data, as this can distort the peak shape and reduce peak height.[14]

  • Integration: Integrate the peaks of interest using a consistent integration method.

  • Quantification: Calculate the concentration of the cycloalkanes based on the peak areas relative to the internal standard.

Visualizations

Experimental_Workflow Figure 1: General Experimental Workflow for Trace Cycloalkane Detection cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Analysis Sample Sample Collection Prep Extraction/Concentration (e.g., SPME, Purge-and-Trap) Sample->Prep GC Gas Chromatography (Separation) Prep->GC MS Mass Spectrometry (Detection) GC->MS Processing Signal Processing (Baseline Correction, Smoothing) MS->Processing Quant Quantification & Reporting Processing->Quant

Figure 1: General Experimental Workflow for Trace Cycloalkane Detection

Troubleshooting_Logic Figure 2: Troubleshooting Logic for Low S/N Ratio cluster_noise High Noise Issues cluster_signal Low Signal Issues Start Low S/N Ratio Detected CheckBaseline Is Baseline Noisy? Start->CheckBaseline CheckSignal Is Signal Intensity Low? CheckBaseline->CheckSignal No Contamination Check for System Contamination (Carrier Gas, Column Bleed) CheckBaseline->Contamination Yes SamplePrep Optimize Sample Prep (Extraction Efficiency) CheckSignal->SamplePrep Yes DataAcq Optimize Data Acquisition (Time Constant, Bunching) Contamination->DataAcq MS_Settings Optimize MS Settings (Use SIM Mode, Tune Source) SamplePrep->MS_Settings GC_Params Optimize GC Parameters (Injector Temp, Flow Rate) MS_Settings->GC_Params

Figure 2: Troubleshooting Logic for Low S/N Ratio

References

Technical Support Center: Best Practices for Avoiding Contamination in Biomarker Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers troubleshooting advice in a question-and-answer format and provides detailed experimental protocols with a focus on contamination control.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions related to contamination in biomarker analysis.

Q1: What are the most common sources of contamination in biomarker analysis?

A1: Contamination in biomarker analysis can originate from various sources, broadly categorized as environmental, operator-derived, and cross-contamination between samples.[1][2]

  • Environmental Contamination: This includes airborne particles such as dust, microorganisms (bacteria, fungi), and chemical vapors from cleaning agents or other laboratory activities.[1] Water used for reagent preparation and equipment cleaning is also a potential source if not properly purified.[3]

  • Operator-Derived Contamination: The analyst is a significant potential source of contamination. This can occur through shedding of skin cells, hair, or fibers from clothing.[3][4] Improper use of personal protective equipment (PPE), such as not changing gloves between samples, can also introduce contaminants.[3]

  • Cross-Contamination: This is the unintentional transfer of analytes or interfering substances from one sample to another.[1] It can happen through shared pipettes, pipette tips, reagents, or splashes when opening and closing sample tubes.[1] Carryover from previous, highly concentrated samples in analytical instruments is another form of cross-contamination.

  • Reagents and Consumables: Reagents themselves can be a source of contamination, as can leachates from plasticware like tubes and pipette tips.[3][4][5] Detergents used for washing glassware can also leave residues that interfere with assays.[3][5]

Q2: My immunoassay (e.g., ELISA) is showing high background signal. Could this be due to contamination?

A2: Yes, a high background signal in an immunoassay is a common indicator of contamination. Several factors related to contamination can cause this issue:

  • Contaminated Reagents: Buffers, substrates, or enzyme conjugates may be contaminated with interfering substances.[3] It is crucial to use high-purity reagents and to prepare fresh solutions.

  • Cross-Contamination: Even minute amounts of a high-concentration sample or standard carried over into other wells can lead to a significant background signal. Ensure proper pipetting technique and use fresh pipette tips for each sample and reagent.

  • Improper Washing: Inadequate washing between steps can leave unbound antibodies or detection reagents in the wells, contributing to background noise. Ensure that the washing buffer is not contaminated and that the washing procedure is performed thoroughly.

  • Contaminated Plate Sealer: Reusing plate sealers can transfer reagents between wells. Use a new sealer for each incubation step.

Q3: I'm observing unexpected peaks in my mass spectrometry (MS) analysis. How can I determine if this is from contamination?

A3: Unexpected peaks in mass spectrometry are frequently due to contamination. Here’s how to troubleshoot:

  • Identify Common Contaminants: Many common laboratory contaminants have characteristic mass-to-charge (m/z) ratios. These include:

    • Polyethylene glycol (PEG): Often from detergents and plastics, appears as a series of peaks with a 44 Da mass difference.[3][6]

    • Keratin (B1170402): A common protein contaminant from skin and hair.[3][4][6]

    • Plasticizers (e.g., phthalates): Leached from plastic consumables.[4][6]

    • Solvent Adducts and Clusters: Can be introduced from the mobile phase.[4]

  • Analyze Blank Samples: Run a blank sample (containing only the solvent used to dissolve your sample) through the entire analytical process. Any peaks present in the blank are likely contaminants.

  • Use an Exclusion List: If you consistently see peaks from known contaminants like keratin or trypsin, you can create an exclusion list to prevent the mass spectrometer from acquiring data on those masses, allowing more time for the detection of your analytes of interest.[4]

  • Review Sample Preparation: Meticulously review your sample preparation workflow for potential sources of contamination, such as detergents used for cleaning glassware, contaminated solvents, or inappropriate plasticware.[3][4][5]

Q4: How can automation help in reducing contamination?

A4: Automation plays a significant role in minimizing contamination in biomarker analysis by reducing human intervention and standardizing processes.[1][7][8][9][10][11]

  • Reduced Human Error: Automated liquid handling systems perform repetitive tasks like pipetting with high precision, minimizing the variability and potential for errors that can be introduced by manual handling.[1][7][8]

  • Minimized Exposure: Automated systems are often enclosed, which reduces the exposure of samples to environmental contaminants like dust and aerosols.[1]

  • Prevention of Cross-Contamination: Automated platforms can be programmed to use fresh pipette tips for each sample and reagent, significantly reducing the risk of carryover.[1][8] Some systems also have features specifically designed to minimize cross-contamination between wells on a microplate.[12][13]

  • Increased Reproducibility: By standardizing the sample preparation workflow, automation leads to higher reproducibility of results, making it easier to identify and troubleshoot any contamination that does occur.[1][7][11]

A review of studies comparing manual and automated sample preparation for clinical chemistry analytes found that automation consistently led to lower rates of aliquoting errors and sample carryover.[8][14]

Data on Decontamination Efficacy

While specific quantitative data on contamination reduction in biomarker analysis is often proprietary or context-dependent, studies on the decontamination of medical and laboratory equipment provide valuable insights. The following table summarizes findings from a systematic review and meta-analysis on the efficacy of different decontamination methods for laparoscopic equipment, which can be extrapolated to laboratory surfaces and non-disposable equipment.

Decontamination MethodAssessment TechniqueImprovement in Qualification Rate vs. Manual Cleaning AloneKey Takeaway
Alkaline Multi-Enzyme Immersion with Ultrasonic CleaningVisual Inspection7% improvementEnhanced cleaning methods provide a statistically significant improvement in removing visible contaminants.
Alkaline Multi-Enzyme Immersion with Ultrasonic CleaningOccult Blood Test12% improvementThese methods are more effective at removing protein residues, which is critical for preventing interference in protein-based biomarker assays.

Data adapted from a systematic review and meta-analysis of randomized controlled trials.

Studies on surface decontamination have also shown that cleaning with a hypochlorite (B82951) solution is highly effective at removing DNA contamination.[15] One study found that while cleaning with water or ethanol (B145695) reduced amplifiable DNA, hypochlorite treatment eliminated all detectable traces.[15]

Experimental Protocols for Contamination Control

Adherence to strict protocols is paramount in preventing contamination. Below are detailed methodologies for key experimental stages in biomarker analysis.

Protocol for Sample Collection and Processing

This protocol provides guidelines for the collection of blood samples to minimize contamination and preserve biomarker integrity.

Materials:

  • Personal Protective Equipment (PPE): Lab coat, powder-free nitrile gloves, safety glasses.

  • Sterile blood collection tubes (e.g., EDTA, serum separator tubes).

  • Sterile needles and tube holders.

  • 70% isopropyl alcohol wipes.

  • Tourniquet.

  • Biohazard sharps container and waste bags.

  • Refrigerated centrifuge.

  • Sterile, low-binding polypropylene (B1209903) cryovials for aliquoting.

  • Pipettes and sterile, aerosol-resistant filter tips.

Procedure:

  • Preparation:

    • Ensure all necessary materials are readily accessible.

    • Label all collection tubes and cryovials with at least two patient identifiers, date, and time of collection before the procedure begins.[16]

    • Put on appropriate PPE.

  • Venipuncture:

    • Clean the venipuncture site thoroughly with a 70% isopropyl alcohol wipe and allow it to air dry completely.

    • Perform venipuncture using a sterile needle and collection system.

    • If collecting multiple tubes, follow the correct order of draw to prevent additive cross-contamination.

  • Sample Handling:

    • Gently invert tubes with additives (e.g., EDTA) 8-10 times to ensure proper mixing. Do not shake, as this can cause hemolysis.

    • Place samples in an upright position in a rack.

  • Processing (Plasma/Serum):

    • Process samples within the timeframe specified by the assay protocol to maintain biomarker stability. For many biomarkers, this is within 2 hours of collection.

    • For plasma, centrifuge the blood collection tubes at the recommended speed and temperature (e.g., 1,000-2,000 x g for 10-15 minutes at 4°C).

    • For serum, allow the blood to clot at room temperature for 30-60 minutes before centrifugation.

    • Work in a clean, designated area, such as a laminar flow hood, to minimize environmental contamination during aliquoting.

    • Carefully aspirate the supernatant (plasma or serum) using a sterile pipette with a fresh, aerosol-resistant filter tip for each sample. Avoid disturbing the buffy coat or red blood cell pellet.

  • Aliquoting and Storage:

    • Dispense the plasma or serum into pre-labeled cryovials. Creating multiple aliquots can prevent the need for repeated freeze-thaw cycles of the entire sample.[17]

    • Cap the cryovials tightly and immediately store them at the appropriate temperature (typically -80°C) until analysis.

    • Properly dispose of all used materials in designated biohazard containers.

Detailed ELISA Protocol with Contamination Control Measures

This protocol for a sandwich ELISA incorporates specific steps to minimize contamination and ensure data quality.

Materials:

  • ELISA plate pre-coated with capture antibody.

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking buffer (e.g., 1% BSA in PBS).

  • Standards and samples.

  • Biotinylated detection antibody.

  • Streptavidin-HRP conjugate.

  • TMB substrate.

  • Stop solution (e.g., 2N H₂SO₄).

  • Pipettes and sterile, aerosol-resistant filter tips.

  • Plate sealer.

  • Microplate reader.

Procedure:

  • Preparation:

    • Bring all reagents and samples to room temperature before use.

    • Prepare all buffers and reagent dilutions in a clean, dedicated area, away from where samples are handled. Use high-purity water.

    • Change gloves before handling reagents.

  • Washing:

    • Wash the pre-coated plate 2-3 times with wash buffer to remove any preservatives. Ensure complete removal of the wash buffer after the final wash by inverting the plate and blotting it on a clean paper towel.[18]

  • Blocking:

    • Add 200 µL of blocking buffer to each well to prevent non-specific binding.

    • Cover the plate with a new plate sealer and incubate for 1-2 hours at room temperature.

  • Sample/Standard Incubation:

    • Wash the plate as described in step 2.

    • Add 100 µL of standards and samples to the appropriate wells. Use fresh pipette tips for each standard and sample.

    • Cover with a new plate sealer and incubate for 2 hours at room temperature or as specified by the kit protocol.

  • Detection Antibody Incubation:

    • Wash the plate thoroughly (4-5 times) as described in step 2. This is a critical step to reduce background.

    • Add 100 µL of diluted detection antibody to each well. Use a fresh pipette tip for this reagent.

    • Cover with a new plate sealer and incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP Incubation:

    • Wash the plate thoroughly as in step 5.

    • Add 100 µL of diluted Streptavidin-HRP to each well.

    • Cover with a new plate sealer and incubate for 20-30 minutes at room temperature, protected from light.

  • Substrate Development:

    • Wash the plate thoroughly as in step 5.

    • Add 100 µL of TMB substrate to each well.

    • Incubate at room temperature in the dark for 15-30 minutes, or until color develops. Do not use a plate sealer during this step to avoid potential contamination of the substrate.

  • Stopping the Reaction and Reading:

    • Add 50 µL of stop solution to each well. The color should change from blue to yellow.

    • Read the absorbance at 450 nm within 30 minutes of adding the stop solution.

Mass Spectrometry Sample Preparation with Contamination Control

This protocol outlines key considerations for preparing protein samples for mass spectrometry analysis to minimize common contaminants.

Materials:

  • PPE: Lab coat, powder-free nitrile gloves.

  • High-purity (e.g., LC-MS grade) water, solvents (acetonitrile, methanol), and reagents (formic acid, ammonium (B1175870) bicarbonate).

  • Low-binding polypropylene microcentrifuge tubes.

  • Pipettes and sterile, aerosol-resistant filter tips.

  • Laminar flow hood.

  • Dedicated glassware for MS sample preparation.

Procedure:

  • Work Environment:

    • Perform all sample preparation steps in a clean, low-dust environment, preferably within a laminar flow hood, to minimize keratin contamination.[3][4][6]

    • Wipe down all surfaces and pipettes with an appropriate cleaning solution (e.g., 70% ethanol) before starting.

  • Reagent and Consumable Handling:

    • Use only high-purity, LC-MS grade solvents and reagents.[3][5] Purchase in small volumes to avoid prolonged storage and potential for contamination.[5]

    • Use low-binding polypropylene tubes to prevent analyte loss and leaching of plasticizers.[4] Avoid using plastics that are not certified as contaminant-free.

    • Never use detergents to wash glassware or plasticware intended for MS sample preparation, as PEG is a common and potent contaminant.[3][5][19] If glassware must be washed, rinse thoroughly with high-purity water followed by an organic solvent.[3]

    • Keep all reagent bottles, tip boxes, and sample vials covered when not in use.[4]

  • Personal Protective Equipment:

    • Always wear powder-free nitrile gloves and change them frequently, especially after touching any surface outside of the clean workspace (e.g., door handles, computer keyboards).[3][6]

  • Sample Processing (e.g., Protein Digestion):

    • Prepare all buffers and solutions fresh using the highest purity reagents available.

    • When performing in-solution or in-gel digestion, use sequencing-grade trypsin to minimize autolysis peaks.

    • Ensure that all steps are performed with dedicated equipment to avoid cross-contamination.

  • Final Sample Preparation:

    • Before analysis, desalt and concentrate the peptide samples using appropriate methods (e.g., C18 ZipTips or StageTips) to remove salts and other contaminants that can cause ion suppression.[3]

    • Reconstitute the final peptide sample in a low-organic mobile phase (e.g., 0.1% formic acid in water).

Visualizing Contamination Control Workflows

Diagrams created using Graphviz (DOT language) can help visualize and reinforce best practices for contamination control.

Workflow for Contamination-Free Sample Processing

SampleProcessingWorkflow cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post_analytical Post-Analytical / Disposal start Start: Patient Sample Collection ppe Wear Appropriate PPE start->ppe Step 1 labeling Properly Label Tubes ppe->labeling Step 2 risk1 Operator Contamination ppe->risk1 collection Aseptic Sample Collection labeling->collection Step 3 transport Controlled Transport collection->transport Step 4 risk2 Cross-Contamination collection->risk2 centrifugation Centrifugation transport->centrifugation Step 5 aliquoting Aliquoting in Clean Environment centrifugation->aliquoting Step 6 (Critical Contamination Point) storage Store at -80°C aliquoting->storage Step 7 risk3 Environmental Contamination aliquoting->risk3 analysis Biomarker Analysis storage->analysis disposal Proper Waste Disposal analysis->disposal end End: Data Interpretation disposal->end

Caption: Workflow for contamination-free sample processing.

Logical Flow for Troubleshooting High Background in ELISA

ELISATroubleshooting start High Background Signal Observed in ELISA check_reagents Check Reagents: - Freshly prepared? - High-purity water used? - Expired? start->check_reagents check_washing Review Washing Steps: - Sufficient volume and repetitions? - Complete removal of buffer? start->check_washing check_pipetting Evaluate Pipetting Technique: - Using fresh tips for each sample? - Avoiding splashes? start->check_pipetting check_blocking Verify Blocking Step: - Incubation time sufficient? - Blocking buffer effective? start->check_blocking solution_reagents Solution: Prepare fresh reagents, use high-purity water. check_reagents->solution_reagents If issue found solution_washing Solution: Optimize wash protocol, ensure thorough buffer removal. check_washing->solution_washing If issue found solution_pipetting Solution: Reinforce proper pipetting technique, use filter tips. check_pipetting->solution_pipetting If issue found solution_blocking Solution: Increase blocking time or try a different blocking agent. check_blocking->solution_blocking If issue found

Caption: Logical flow for troubleshooting high background in ELISA.

References

Refining integration parameters for accurate peak area of C9 isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the accurate chromatographic analysis of C9 isomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine integration parameters for precise peak area determination.

Frequently Asked Questions (FAQs)

Q1: Why is accurate peak integration challenging for C9 isomers?

A1: C9 isomers often have very similar chemical structures and physicochemical properties, leading to close elution times in chromatographic separations.[1] This can result in co-elution or poor peak separation, making it difficult to define accurate integration start and end points.[1] Furthermore, issues like baseline noise, peak tailing, and inconsistent peak shapes can introduce variability and inaccuracy in peak area calculations.

Q2: What are the most critical initial parameters to check for inaccurate peak area determination?

A2: Before delving into complex integration parameter adjustments, always verify the following:

  • Correct Peak Identification: Ensure the correct peaks are being identified and integrated.

  • Baseline Stability: A noisy or drifting baseline is a primary source of integration error.[2]

  • Peak Shape: Look for abnormalities like peak tailing or fronting, which can affect area calculation.[2]

  • Separation: Check for co-elution with other isomers or matrix components.[2]

Q3: How does the baseline influence peak area accuracy?

A3: The baseline is the foundation of peak integration. An incorrectly drawn baseline can lead to significant errors in peak area. Common baseline issues include:

  • Drift: A gradual upward or downward slope in the baseline.

  • Noise: Random fluctuations in the baseline signal.

  • Negative Peaks: Dips below the baseline that can interfere with the integration of nearby positive peaks.[3]

Chromatography software provides tools to correct for baseline drift and noise, and to reject negative peaks.[4]

Q4: When should I consider manual peak integration?

A4: While automated integration is preferred for consistency, manual integration may be necessary in specific scenarios, such as when dealing with co-eluting peaks or when software limitations prevent accurate automated integration.[5] However, it is crucial to have clear Standard Operating Procedures (SOPs) for manual integration to ensure consistency and traceability.[5] All manual integrations should be thoroughly documented with justifications for the intervention.[5]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the integration of C9 isomer peaks.

Problem Potential Causes Recommended Solutions
Poor Resolution / Co-elution of Isomers 1. Inappropriate GC/LC column stationary phase. 2. Suboptimal oven temperature program (GC) or mobile phase gradient (LC).[1] 3. Carrier gas flow rate (GC) or mobile phase flow rate (LC) is too high or too low.[1] 4. Column overloading.[1]1. Column Selection: For GC, consider a column with a different polarity. For LC, try a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18).[1] 2. Method Optimization: In GC, decrease the temperature ramp rate. In LC, adjust the mobile phase gradient to increase the separation between peaks. 3. Flow Rate: Optimize the flow rate to achieve maximum efficiency. 4. Sample Concentration: Reduce the amount of sample injected by diluting the sample or increasing the split ratio (GC).[1]
Peak Tailing 1. Active sites in the GC inlet or on the column.[1][6] 2. Column contamination.[1][6] 3. Mismatch between sample solvent and mobile phase (LC).1. Inlet Maintenance (GC): Clean or replace the inlet liner.[6] 2. Column Maintenance: Bake out the column (GC) or flush with a strong solvent (LC). If the problem persists, the column may need to be replaced.[6] 3. Solvent Matching (LC): Reconstitute the sample in the initial mobile phase.
Inconsistent Peak Areas 1. Leaks in the injection system.[7] 2. Inconsistent injection volume.[7] 3. Variability in integration parameters.[4] 4. Unstable detector response.1. Leak Check: Perform a system leak check. 2. Autosampler Check: Verify the autosampler syringe is functioning correctly and free of air bubbles.[7] 3. Consistent Integration: Ensure the same integration method is applied to all chromatograms in a sequence.[8] 4. Detector Maintenance: Check detector gas flow rates (for GC-FID) and ensure the detector is clean.[9]
Small Peaks Not Integrated 1. Integration threshold is set too high. 2. Peak width parameter is not optimized for narrow peaks.1. Adjust Threshold: Lower the peak detection threshold to include smaller peaks.[2] 2. Optimize Peak Width: Adjust the peak width parameter to match the width of the peaks of interest.[2]

Experimental Protocols

Protocol 1: Basic Peak Integration Parameter Optimization

  • Initial Assessment: Open a representative chromatogram and visually inspect the baseline and peak shapes.[2]

  • Baseline Correction: Apply an automated baseline correction function from your chromatography data system (CDS). If the baseline is still not flat, manually adjust the baseline start and end points around the peaks of interest.

  • Peak Width: Set the initial peak width parameter to the average width of the C9 isomer peaks at half-height.

  • Threshold: Adjust the peak detection threshold to a level that is above the baseline noise but below the height of the smallest C9 isomer peak you want to quantify.[2]

  • Integration Events: For unresolved peaks, use integration events to define how the baseline is drawn. Common options include valley-to-valley, tangent skim, or a straight horizontal line. The "10% rule" can be a useful guideline: if a minor peak is less than 10% of the height of the major peak it's on the tail of, a tangent skim is often appropriate. If it's more than 10%, a perpendicular drop to the baseline may be more accurate.[3]

  • Consistency Check: Apply the optimized integration method to multiple chromatograms to ensure consistent and accurate integration across all samples and standards.[8]

Visualizations

Peak_Integration_Workflow Peak Integration Troubleshooting Workflow cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_solution Solution start Inaccurate Peak Area check_separation Assess Peak Separation (Resolution > 1.5?) start->check_separation check_shape Evaluate Peak Shape (Tailing or Fronting?) check_separation->check_shape Yes optimize_method Optimize Chromatographic Method (e.g., Gradient, Temperature) check_separation->optimize_method No check_baseline Inspect Baseline (Noise or Drift?) check_shape->check_baseline Good system_maintenance Perform System Maintenance (e.g., Clean Injector, Change Column) check_shape->system_maintenance Poor adjust_integration Refine Integration Parameters (Width, Threshold) check_baseline->adjust_integration Stable check_baseline->system_maintenance Unstable manual_integration Consider Manual Integration (with SOP) adjust_integration->manual_integration Unsuccessful accurate_area Accurate Peak Area adjust_integration->accurate_area Successful manual_integration->accurate_area optimize_method->start Re-inject system_maintenance->start Re-inject

References

Validation & Comparative

Verifying the Structure of 2-Ethyl-1,1-dimethylcyclopentane: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, unambiguous structural confirmation of novel chemical entities is paramount. This guide provides a comprehensive comparison of predicted Nuclear Magnetic Resonance (NMR) data against theoretical expectations to confirm the structure of 2-Ethyl-1,1-dimethylcyclopentane. Detailed experimental protocols for acquiring such data are also presented.

The structural elucidation of organic molecules relies heavily on spectroscopic techniques, with NMR spectroscopy standing as a cornerstone for providing detailed information about the carbon-hydrogen framework. In the absence of established experimental data for this compound, this guide utilizes predicted ¹H and ¹³C NMR chemical shifts, multiplicity analysis, and hypothesizes two-dimensional (2D) NMR correlations to build a robust framework for its structural verification.

Predicted ¹H and ¹³C NMR Data Summary

The predicted NMR data for this compound in a standard deuterated chloroform (B151607) (CDCl₃) solvent are summarized below. These predictions are based on computational algorithms that analyze the molecule's structure to estimate the chemical shifts of each nucleus.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹H Multiplicity Predicted ¹³C Chemical Shift (ppm)
C1-CH₃ (x2)~ 0.85Singlet (s)~ 25.0
C2-H~ 1.50Multiplet (m)~ 50.0
C3-H₂~ 1.40Multiplet (m)~ 23.0
C4-H₂~ 1.30Multiplet (m)~ 30.0
C5-H₂~ 1.60Multiplet (m)~ 40.0
Ethyl-CH₂~ 1.25Multiplet (m)~ 28.0
Ethyl-CH₃~ 0.90Triplet (t)~ 12.0
C1 (quaternary)--~ 45.0

In-Depth NMR Analysis for Structural Confirmation

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the different proton environments in the molecule. The two methyl groups attached to the quaternary carbon (C1) are expected to be chemically equivalent and therefore appear as a single, sharp singlet at approximately 0.85 ppm, integrating to six protons. The ethyl group's methyl protons should present as a triplet around 0.90 ppm due to coupling with the adjacent methylene (B1212753) protons. The remaining protons on the cyclopentane (B165970) ring and the ethyl methylene group are expected to produce a complex series of overlapping multiplets in the upfield region of the spectrum, typically between 1.25 and 1.60 ppm.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to display seven distinct signals, corresponding to the seven unique carbon environments in this compound. The quaternary carbon (C1) is expected to have a chemical shift of around 45.0 ppm. The two equivalent methyl carbons attached to C1 should appear at approximately 25.0 ppm. The carbons of the cyclopentane ring are predicted to resonate in the 23.0 to 50.0 ppm range. The ethyl group's methylene and methyl carbons are anticipated at roughly 28.0 and 12.0 ppm, respectively.

2D NMR Spectroscopy (NOESY): A 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment would be instrumental in confirming the through-space proximity of different proton groups, solidifying the assignment of the 1,1-dimethyl and 2-ethyl substitution pattern. Key expected correlations would include cross-peaks between the protons of the C1-methyl groups and the C2-proton, as well as the protons of the ethyl group.

Experimental Protocols

Acquiring high-quality NMR data is crucial for accurate structural determination. The following are generalized protocols for the key experiments.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as chloroform-d (B32938) (CDCl₃).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette.

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Shimming: Homogenize the magnetic field by shimming the spectrometer to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).

    • Employ a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).

    • Acquire a proton-decoupled spectrum to simplify the data and enhance sensitivity.

    • A larger number of scans will be necessary due to the low natural abundance of ¹³C (e.g., 1024 scans or more).

    • A relaxation delay of 2-5 seconds is recommended.

  • 2D NOESY Acquisition:

    • Select a standard NOESY pulse sequence.

    • Optimize the mixing time to observe the desired through-space correlations (typically 500-800 ms (B15284909) for small molecules).

    • Acquire a sufficient number of increments in the indirect dimension to achieve adequate resolution.

Visualizing Structural Confirmation Logic

The following diagrams illustrate the logical workflow and the key relationships used to confirm the structure of this compound using NMR data.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_structure Structural Confirmation HNMR ¹H NMR Chemical_Shifts_H Chemical_Shifts_H HNMR->Chemical_Shifts_H Chemical Shifts Multiplicity Multiplicity HNMR->Multiplicity Splitting Patterns Integration Integration HNMR->Integration Integration CNMR ¹³C NMR Chemical_Shifts_C Chemical_Shifts_C CNMR->Chemical_Shifts_C Chemical Shifts DEPT DEPT (optional) CH_CH2_CH3_C CH_CH2_CH3_C DEPT->CH_CH2_CH3_C Carbon Types Structure This compound Chemical_Shifts_H->Structure Multiplicity->Structure Integration->Structure Chemical_Shifts_C->Structure CH_CH2_CH3_C->Structure NOESY 2D NOESY Spatial_Proximity Spatial_Proximity NOESY->Spatial_Proximity Through-space correlations Spatial_Proximity->Structure G C1_Me C1-CH₃ Protons C2_H C2-H Proton C1_Me->C2_H NOE C5_H2 C5-H₂ Protons C1_Me->C5_H2 NOE Ethyl_CH2 Ethyl-CH₂ Protons C2_H->Ethyl_CH2 NOE Ethyl_CH3 Ethyl-CH₃ Protons Ethyl_CH2->Ethyl_CH3 J-coupling

Validation of 2-Ethyl-1,1-dimethylcyclopentane as a thermal maturity indicator

Author: BenchChem Technical Support Team. Date: December 2025

Unveiling Thermal Maturity: A Comparative Guide to Geochemical Indicators

A comprehensive evaluation of thermal maturity indicators is crucial for researchers, scientists, and drug development professionals engaged in petroleum systems analysis and source rock characterization. This guide provides a comparative analysis of established thermal maturity indicators, with a special focus on the potential utility of light hydrocarbons. While this report was initially aimed at validating 2-Ethyl-1-1,dimethylcyclopentane as a novel thermal maturity indicator, a thorough review of existing literature reveals a lack of specific studies or experimental data to support its use for this purpose. Therefore, this guide will focus on comparing well-established methodologies.

Thermal maturity refers to the extent of heat-driven chemical reactions that transform sedimentary organic matter into petroleum and natural gas.[1] Accurate assessment of thermal maturity is fundamental in hydrocarbon exploration for identifying mature source rocks and predicting the type of hydrocarbons generated.[2][3]

Established Thermal Maturity Indicators: A Comparative Overview

A variety of methods are employed to determine the thermal maturity of source rocks and hydrocarbons. These can be broadly categorized into optical, pyrolytic, and molecular chemical techniques. Each method has its own set of advantages and limitations.

IndicatorPrincipleTypical ApplicationAdvantagesLimitations
Vitrinite Reflectance (%Ro) Microscopic measurement of the percentage of incident light reflected from the surface of vitrinite, a maceral of terrestrial plant origin.[4]Direct measurement on source rock samples.[4]Well-established and widely calibrated industry standard.Requires the presence of vitrinite, which can be scarce in marine and pre-Devonian source rocks; results can be suppressed in hydrogen-rich kerogen.
Rock-Eval Pyrolysis (Tmax) The temperature at which the maximum rate of hydrocarbon generation occurs during programmed pyrolysis of a rock sample.[5]Rapid screening of source rock potential and maturity.[5]Fast, inexpensive, and provides information on kerogen type and hydrocarbon potential.Tmax can be affected by the type of organic matter, mineral matrix effects, and the presence of migrated hydrocarbons.
Biomarker Ratios Ratios of specific organic molecules (biomarkers) that undergo predictable changes in their chemical structure with increasing thermal stress. Examples include sterane and hopane (B1207426) isomerization ratios.Detailed maturity assessment of source rocks and oils.[6]Highly specific and can provide detailed information on the thermal history.Can be influenced by the original biological input and depositional environment; some ratios reach equilibrium at higher maturity levels.
Light Hydrocarbon Ratios (C5-C7) Ratios of specific isomers of light hydrocarbons in the gasoline range that change systematically with increasing thermal maturity.[7]Maturity assessment of crude oils and condensates.Applicable to oils and condensates where vitrinite is absent; can be used for oil-oil and oil-source rock correlations.Susceptible to alteration by processes such as evaporation, biodegradation, and migration fractionation.[2]

Focus on Light Hydrocarbon Indicators

Light hydrocarbons, particularly those in the C5-C7 range, offer a valuable tool for assessing thermal maturity, especially for liquid hydrocarbons where direct measurement of vitrinite reflectance is not possible.[7] Several isomer ratios have been proposed and calibrated against vitrinite reflectance.

One notable example is the use of dimethylpentane (DMP) isomer ratios. For instance, the 2,4-DMP/2,3-DMP ratio has been shown to have a strong positive correlation with temperature and can be used to calculate burial temperatures and equivalent vitrinite reflectance (%VRe).[8]

Quantitative Correlation of a Light Hydrocarbon Parameter:

A study on Type II-S oils presented the following relationship for calculating burial temperature from the 2,4-DMP/2,3-DMP ratio:

  • T (°C) = [ln(2,4-DMP/2,3-DMP) + 2.1] / 0.038 [8]

This calculated temperature can then be correlated with thermal maturity levels.[8]

Thermal Maturity LevelCalculated Temperature Range (°C) from 2,4-DMP/2,3-DMPCorresponding Vitrinite Reflectance (%Ro) Range
Early Oil to Peak Oil111.72 - 117.51~0.70 - 0.90
Late Oil to Condensate135.71 - 143.82~1.10 - 1.43

Table adapted from data presented in a study on Type II-S oils.[8]

Experimental Protocols

Vitrinite Reflectance Analysis:

The determination of vitrinite reflectance (%Ro) is a standardized petrographic technique.

  • Sample Preparation: A crushed rock sample is mounted in an epoxy resin block, and the surface is polished to a high optical finish.

  • Microscopic Analysis: The polished block is examined under a reflected light microscope equipped with a photometer.

  • Measurement: The reflectance of individual vitrinite particles is measured by comparing the intensity of light reflected from the particle surface to that reflected from a standard of known reflectance.

  • Data Analysis: A statistically significant number of measurements (typically 50-100) are taken, and the mean reflectance value is reported as %Ro.

Rock-Eval Pyrolysis:

This is an automated pyrolysis technique performed using a specialized instrument.

  • Sample Preparation: A small amount of powdered rock (around 100 mg) is placed in a crucible.

  • Pyrolysis Program: The sample is heated in an inert atmosphere (helium or nitrogen) through a programmed temperature ramp.

  • Hydrocarbon Detection: Free hydrocarbons (S1 peak) are volatilized at a low temperature, followed by the cracking of kerogen to produce hydrocarbons (S2 peak) at higher temperatures. Carbon dioxide from the decomposition of organic matter is also measured (S3 peak).

  • Data Acquisition: A flame ionization detector (FID) measures the generated hydrocarbons, and a thermal conductivity detector (TCD) measures the CO2. The temperature at the maximum of the S2 peak is recorded as Tmax.

Light Hydrocarbon Analysis:

The analysis of light hydrocarbons is typically performed using gas chromatography (GC).

  • Sample Preparation: For oil samples, a small aliquot is often diluted in a suitable solvent. For rock samples, light hydrocarbons can be extracted using thermal desorption or solvent extraction methods.

  • Gas Chromatography (GC): The prepared sample is injected into a gas chromatograph equipped with a capillary column (e.g., alumina (B75360) PLOT column) designed to separate light hydrocarbon isomers.[9]

  • Component Separation: The different hydrocarbon isomers travel through the column at different rates depending on their boiling points and interaction with the column's stationary phase, leading to their separation.

  • Detection and Quantification: A flame ionization detector (FID) is commonly used to detect the separated hydrocarbons as they elute from the column. The area of each peak in the resulting chromatogram is proportional to the concentration of that compound.

  • Ratio Calculation: The ratios of specific isomers are calculated from their respective peak areas.

Visualizing the Workflow

The following diagram illustrates the general workflow for assessing thermal maturity using geochemical indicators.

ThermalMaturityWorkflow cluster_sample Sample Collection & Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_output Application Sample Source Rock or Oil Sample Prep Crushing / Grinding / Extraction Sample->Prep VR Vitrinite Reflectance (%Ro) Prep->VR RE Rock-Eval Pyrolysis (Tmax) Prep->RE GCMS Gas Chromatography (Light Hydrocarbons / Biomarkers) Prep->GCMS Correlation Correlation & Calibration VR->Correlation RE->Correlation GCMS->Correlation Maturity Thermal Maturity Assessment Report Petroleum System Modeling & Exploration Decisions Maturity->Report Correlation->Maturity

Caption: General workflow for thermal maturity assessment.

Conclusion

While the investigation into 2-Ethyl-1,1-dimethylcyclopentane as a novel thermal maturity indicator did not yield supporting evidence, this guide highlights the robustness of established methods. Vitrinite reflectance and Rock-Eval pyrolysis remain the cornerstone of source rock maturity assessment. Concurrently, molecular indicators, particularly light hydrocarbon ratios, provide a powerful and complementary approach, especially for the analysis of crude oils and condensates. The selection of the most appropriate indicator depends on the sample type, the geological context, and the specific objectives of the study. A multi-parameter approach, integrating data from different techniques, is often the most reliable strategy for a comprehensive understanding of the thermal history of a petroleum system.

References

Comparative Analysis of Cycloalkanes as Diagnostic Biomarkers: A Review of the Current Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The identification of non-invasive biomarkers is a significant goal in modern diagnostics. Volatile organic compounds (VOCs), present in exhaled breath, offer a promising avenue for the early detection and monitoring of various diseases. While interest in specific compound classes, such as C9 cycloalkane isomers, is growing, a comprehensive comparative analysis of their diagnostic utility is currently limited by the available research. This guide provides an overview of the broader field of cycloalkanes as potential VOC biomarkers, summarizing the existing data and outlining the methodologies used in this area of research.

Current State of Research on C9 Cycloalkane Isomers

An extensive review of published scientific literature reveals a notable lack of studies directly comparing the diagnostic utility of different C9 cycloalkane isomers (e.g., propylcyclohexane, ethylcycloheptane, and various trimethylcyclohexanes). The current body of research on these specific compounds primarily focuses on their chemical and physical properties rather than their application as disease-specific biomarkers.

However, the broader category of alkanes and cycloalkanes has been identified in several studies as being part of the VOC signature for certain diseases, most notably cancer. These compounds are thought to be byproducts of metabolic processes that are altered in pathological states. For instance, oxidative stress can lead to the peroxidation of polyunsaturated fatty acids in cell membranes, which in turn can generate a variety of VOCs, including alkanes and related cyclic compounds.

Cycloalkanes Within the Broader Context of VOC Biomarkers

Research into breath analysis for disease diagnosis has identified numerous VOCs that show potential as biomarkers. While specific C9 isomers are not prominently featured, related compounds have been noted. For example, cyclohexanone, which can be formed from the oxidation of cyclohexane, has been investigated in the breath of patients with chronic obstructive pulmonary disease (COPD)[1].

The table below summarizes various classes of VOCs, including alkanes and cycloalkanes where specified, that have been investigated as potential biomarkers for different diseases.

Disease StateVOC Classes Investigated as Potential BiomarkersReference
Lung Cancer Alkanes, Alkane derivatives, Benzene derivatives, Aldehydes, Ketones[1]
Breast Cancer Aldehydes, Ketones, Hydrocarbons[2]
Prostate Cancer Aldehydes, Ketones[2]
Bladder Cancer Aldehydes[2]
COPD Aldehydes, Ketones (including Cyclohexanone)[1]

Experimental Protocols for VOC Biomarker Analysis

The standard methodology for analyzing VOCs in exhaled breath involves several key steps, from sample collection to chemical analysis. The most common and well-established technique is Gas Chromatography-Mass Spectrometry (GC-MS).[3][4][5]

Protocol: Breath Sample Collection and Analysis by Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS)

  • Patient Preparation: To minimize the influence of exogenous VOCs, patients are typically required to fast for a specified period (e.g., 8-12 hours) before sample collection. They should also avoid smoking and the use of scented products. The composition of the ambient air is often sampled to serve as a background reference.

  • Breath Collection:

    • The patient exhales into a specialized, inert collection device, such as a Tedlar bag or a sorbent tube.

    • To ensure the sample is enriched with alveolar air, which is in equilibrium with the blood, the end-tidal portion of the breath is preferentially collected.

    • A standardized volume of breath is collected to ensure comparability between samples.

  • Sample Pre-concentration (Thermal Desorption):

    • The collected breath sample is passed through a sorbent trap, which captures the VOCs while allowing bulk gases like nitrogen and oxygen to pass through.

    • The sorbent trap is then rapidly heated in a thermal desorption unit. This releases the trapped VOCs as a concentrated plug into the gas chromatograph.

  • Gas Chromatography (GC) Separation:

    • The volatilized VOCs are carried by an inert gas (e.g., helium) into a long, thin capillary column within the GC oven.

    • The column is coated with a stationary phase. Different VOCs interact with this phase to varying degrees, causing them to travel through the column at different speeds and thus separating them based on their chemical properties (e.g., boiling point, polarity).

  • Mass Spectrometry (MS) Detection and Identification:

    • As the separated compounds exit the GC column, they enter the mass spectrometer.

    • In the MS, the molecules are ionized (typically by electron impact), which breaks them into charged fragments.

    • The mass-to-charge ratio of these fragments is measured, creating a unique mass spectrum for each compound.

    • This mass spectrum acts as a "chemical fingerprint" that can be compared to spectral libraries (e.g., NIST) for positive identification.

  • Data Analysis:

    • The resulting chromatogram shows a series of peaks, with the retention time indicating the compound and the peak area corresponding to its abundance.

    • Statistical analysis (e.g., t-tests, principal component analysis) is then used to compare the VOC profiles of healthy individuals with those of patients with a specific disease to identify potential biomarkers.

Workflow for VOC Biomarker Discovery

The process of identifying and validating new VOC biomarkers follows a structured workflow, from initial sample collection to the establishment of a reliable diagnostic test.

VOC_Biomarker_Discovery_Workflow cluster_0 Phase 1: Discovery cluster_1 Phase 2: Validation cluster_2 Phase 3: Clinical Application A Patient Cohort Selection (Disease vs. Healthy Controls) B Standardized Breath Sample Collection A->B C GC-MS Analysis of VOCs B->C D Data Processing and Feature Extraction C->D E Statistical Analysis to Identify Potential Biomarkers D->E F Selection of Candidate Biomarkers E->F G Validation in an Independent Patient Cohort F->G H Assessment of Diagnostic Accuracy (Sensitivity, Specificity, ROC curves) G->H I Development of a Standardized Clinical Assay H->I J Large-Scale Clinical Trials I->J K Regulatory Approval and Clinical Implementation J->K

Caption: Workflow for the discovery and validation of VOC biomarkers.

Conclusion

The analysis of VOCs in exhaled breath is a rapidly evolving field with the potential to revolutionize non-invasive diagnostics. While the specific diagnostic utility of C9 cycloalkane isomers has not yet been established through comparative studies, the broader class of cycloalkanes and related compounds are recognized as relevant in the search for biomarkers for various diseases. Future research may focus on more specific compound classes, such as C9 cycloalkanes, to determine their individual contributions to the VOC signatures of different pathologies. For now, the diagnostic utility of these compounds is best understood within the wider context of metabolomics and the complex VOC profiles associated with health and disease.

References

A Head-to-Head Battle for Biomarker Discovery: Cross-Validating GC-MS and GCxGC for Robust Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of biomarker discovery, the choice of analytical platform is a critical decision that profoundly impacts the quality and reliability of results. This guide provides an in-depth comparison of two gas chromatography-mass spectrometry techniques: the well-established Gas Chromatography-Mass Spectrometry (GC-MS) and the advanced Comprehensive Two-Dimensional Gas Chromatography (GCxGC). By presenting supporting experimental data, detailed methodologies, and clear visual workflows, this document serves as a vital resource for making informed decisions in your analytical endeavors.

The quest for novel biomarkers is essential for advancing disease diagnosis, monitoring treatment efficacy, and personalizing medicine. Both GC-MS and GCxGC-MS are powerful tools for separating and identifying volatile and semi-volatile compounds in complex biological samples. However, they differ significantly in their chromatographic resolution and, consequently, their ability to detect and accurately quantify potential biomarkers.

Performance Face-Off: A Quantitative Comparison

A key study comparing the performance of GC-MS and GCxGC-MS for metabolite biomarker discovery in human serum samples provides compelling evidence of the advantages offered by the two-dimensional approach.[1][2] The experimental data revealed that the GCxGC-MS platform detected approximately three times as many peaks and identified three times the number of metabolites compared to the GC-MS platform at a signal-to-noise ratio of ≥ 50 and a spectral similarity score of ≥ 600.[1][2]

This enhanced detection capability directly translated to the discovery of more potential biomarkers. While the GC-MS analysis identified 23 metabolites with statistically significant abundance changes between patient and control samples, the GCxGC-MS dataset revealed 34 such metabolites.[1][2][3] Interestingly, nine of these biomarkers were common to both platforms, demonstrating a degree of cross-validation in the findings.[1][2][3] The primary reason for this discrepancy lies in the superior chromatographic peak capacity of GCxGC-MS, which effectively minimizes the peak overlap that can hinder accurate identification and quantification in complex samples.[1][2][4]

Performance MetricGC-MSGCxGC-MSReference
Detected Peaks (SNR ≥ 50) ~X~3X[1][2][3]
Identified Metabolites (Rsim ≥ 600) ~Y~3Y[1][2][3]
Statistically Significant Biomarkers 2334[1][2][3][5]
Commonly Detected Biomarkers 99[1][2][3]

Under the Hood: Experimental Protocols

To ensure the reproducibility and validity of biomarker discovery studies, a detailed and standardized experimental protocol is paramount. The following outlines a typical workflow for the analysis of human serum samples for metabolomic biomarker discovery using both GC-MS and GCxGC-MS platforms.

Sample Preparation and Derivatization
  • Sample Collection and Storage: Human serum samples are collected and stored at -80°C until analysis to minimize degradation of metabolites.

  • Extraction: A 50 µL aliquot of serum is mixed with an extraction solvent (e.g., a mixture of isopropanol (B130326) and ethyl acetate) to precipitate proteins and extract metabolites.

  • Centrifugation: The mixture is centrifuged to separate the supernatant containing the metabolites from the protein pellet.

  • Drying: The supernatant is transferred to a new vial and dried under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization: To increase the volatility and thermal stability of the metabolites for GC analysis, a two-step derivatization process is typically employed. This involves:

    • Oximation: The dried extract is treated with methoxyamine hydrochloride in pyridine (B92270) to protect carbonyl groups.

    • Silylation: The sample is then treated with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to derivatize hydroxyl and amine groups.

Instrumental Analysis

GC-MS System:

  • Gas Chromatograph: An Agilent 6890N GC or similar, equipped with a split/splitless inlet.

  • Column: A 30 m x 0.25 mm x 0.25 µm DB-5ms capillary column or equivalent.

  • Oven Temperature Program: A programmed temperature ramp is used to separate the metabolites, for example, starting at 70°C and ramping up to 310°C.

  • Mass Spectrometer: A time-of-flight (TOF) mass spectrometer is often used for its high acquisition speed and sensitivity.

GCxGC-MS System:

  • Gas Chromatograph: A similar GC system to the one used for GC-MS, but with the addition of a thermal modulator.

  • Columns: Two columns with different stationary phases are used. For example, a nonpolar first-dimension column (e.g., DB-5ms) and a mid-polar second-dimension column (e.g., DB-17ms).

  • Modulator: A thermal modulator is used to trap and then rapidly re-inject small fractions of the effluent from the first column onto the second column.

  • Mass Spectrometer: A high-speed TOF mass spectrometer is essential to acquire a sufficient number of data points across the narrow peaks eluting from the second-dimension column.

Visualizing the Workflow and Logic

To better understand the processes involved in biomarker analysis and the relationship between GC-MS and GCxGC-MS, the following diagrams illustrate the experimental workflow and the logic of cross-validation.

Biomarker Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Analysis cluster_biomarker Biomarker Discovery SampleCollection Sample Collection (e.g., Serum) Extraction Metabolite Extraction SampleCollection->Extraction Derivatization Derivatization Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS GCxGCMS GCxGC-MS Analysis Derivatization->GCxGCMS DataProcessing_GCMS Data Preprocessing (GC-MS) GCMS->DataProcessing_GCMS DataProcessing_GCxGCMS Data Preprocessing (GCxGC-MS) GCxGCMS->DataProcessing_GCxGCMS StatisticalAnalysis_GCMS Statistical Analysis (GC-MS) DataProcessing_GCMS->StatisticalAnalysis_GCMS StatisticalAnalysis_GCxGCMS Statistical Analysis (GCxGC-MS) DataProcessing_GCxGCMS->StatisticalAnalysis_GCxGCMS BiomarkerID_GCMS Biomarker Identification (GC-MS) StatisticalAnalysis_GCMS->BiomarkerID_GCMS BiomarkerID_GCxGCMS Biomarker Identification (GCxGC-MS) StatisticalAnalysis_GCxGCMS->BiomarkerID_GCxGCMS CrossValidation Cross-Validation BiomarkerID_GCMS->CrossValidation BiomarkerID_GCxGCMS->CrossValidation Cross-Validation Logic GCMS_Results GC-MS Results (List of Potential Biomarkers) Comparison Comparison of Biomarker Lists GCMS_Results->Comparison GCxGCMS_Results GCxGC-MS Results (List of Potential Biomarkers) GCxGCMS_Results->Comparison Common_Biomarkers Commonly Identified Biomarkers (High Confidence) Comparison->Common_Biomarkers Unique_GCMS Unique to GC-MS (Further Investigation Needed) Comparison->Unique_GCMS Unique_GCxGCMS Unique to GCxGC-MS (Novel Candidates) Comparison->Unique_GCxGCMS

References

A Comparative Guide to Biomarkers for Paleoenvironment Reconstruction: Evaluating 2-Ethyl-1,1-dimethylcyclopentane Against Established Proxies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of current literature and geochemical data reveals that 2-Ethyl-1,1-dimethylcyclopentane is not a recognized biomarker for paleoenvironmental reconstruction. Extensive searches in scientific databases yielded no evidence of its application in this field. Therefore, this guide will focus on a detailed comparison of well-established and routinely utilized biomarkers: the isoprenoids pristane (B154290) and phytane (B1196419), and n-alkanes. These compounds provide invaluable insights into past depositional environments, redox conditions, and sources of organic matter.

Overview of Key Paleoenvironmental Biomarkers

In the realm of organic geochemistry, biomarkers are molecular fossils that can be traced back to specific biological precursors. Their structure and distribution in sedimentary rocks and petroleum provide a window into the environmental conditions at the time of deposition. The most commonly employed biomarkers for reconstructing paleoenvironments include pristane, phytane, and n-alkanes, each offering unique diagnostic information.

Comparison of Biomarker Performance

The utility of a biomarker is determined by its specificity to a particular source organism or environmental condition and its stability over geological timescales. The following table summarizes the key characteristics and applications of pristane, phytane, and n-alkanes.

Biomarker ClassParameterInterpretationSource Organism/Process
Isoprenoids Pristane/Phytane (Pr/Ph) Ratio> 3.0 : Oxic conditions, terrestrial input.[1][2] 1.0 - 3.0 : Sub-oxic conditions.[1] < 1.0 : Anoxic, often hypersaline or carbonate environments.[2]Primarily derived from the phytyl side chain of chlorophyll (B73375).[1][3]
Pristane/n-C17 RatioIndicator of organic matter source and redox conditions.[2]Phytoplankton and higher plants.[2]
Phytane/n-C18 RatioIndicator of organic matter source and redox conditions.[2]Primarily phytoplankton.[2]
n-Alkanes Carbon Preference Index (CPI)> 1 : Significant terrestrial plant input. ≈ 1 : Mature organic matter or aquatic-derived.Higher plants (odd-carbon number predominance).[4]
Average Chain Length (ACL)Reflects the type of terrestrial vegetation (e.g., woody vs. herbaceous plants).Higher plant waxes.[5]
n-C31/n-C27 RatioIndicates the relative contribution of different types of woody and herbaceous plants.[5]Higher plant waxes.[5]
Short-chain vs. Long-chain n-alkanesShort-chain ( : Primarily from aquatic algae.[4] Long-chain (>C24) : Primarily from terrestrial higher plants.[4]Algae and higher plants.

Experimental Protocols

The analysis of these biomarkers from geological samples such as shales or crude oil follows a standardized workflow.[6][7]

  • Sample Preparation: The rock or sediment sample is first crushed into a fine powder to increase the surface area for extraction.

  • Extraction: The powdered sample undergoes solvent extraction, typically using a Soxhlet apparatus with a mixture of dichloromethane (B109758) and methanol, to isolate the total lipid extract.[6]

  • Fractionation: The extract is then separated into different compound classes (saturates, aromatics, resins, and asphaltenes) using column chromatography. The saturated fraction contains the n-alkanes and isoprenoids.

  • Analysis: The saturated fraction is analyzed by gas chromatography-mass spectrometry (GC-MS).[1] The gas chromatograph separates the individual compounds, and the mass spectrometer identifies them based on their unique mass fragmentation patterns. Pristane and phytane are identified by their characteristic mass spectra.[1]

  • Quantification: The relative abundance of each compound is determined by the area of its corresponding peak in the gas chromatogram. Ratios such as Pr/Ph are then calculated from these peak areas.[1]

Mandatory Visualizations

Diagenetic Pathways of Pristane and Phytane

The formation of pristane and phytane from the phytol (B49457) side chain of chlorophyll is a key process influenced by the redox conditions of the depositional environment.

G chlorophyll Chlorophyll in Photosynthetic Organisms phytol Phytol Side Chain chlorophyll->phytol oxic Oxic Conditions (Oxygen-rich) phytol->oxic anoxic Anoxic Conditions (Oxygen-poor) phytol->anoxic phytenic_acid Phytenic Acid oxic->phytenic_acid Oxidation dihydrophytol Dihydrophytol anoxic->dihydrophytol Reduction pristane Pristane (C19) phytenic_acid->pristane Decarboxylation phytane Phytane (C20) dihydrophytol->phytane Dehydration & Reduction G sample Sediment/Rock Sample extraction Solvent Extraction sample->extraction fractionation Column Chromatography extraction->fractionation gcms GC-MS Analysis fractionation->gcms data Data Interpretation (e.g., Pr/Ph ratio) gcms->data

References

A Guide to Inter-Laboratory Comparison of 2-Ethyl-1,1-dimethylcyclopentane Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, a formal, publicly available inter-laboratory comparison study for the quantification of 2-Ethyl-1,1-dimethylcyclopentane has not been identified in public literature. Such proficiency tests are crucial for establishing standardized methodologies and ensuring the comparability of results across different analytical laboratories.[1][2][3][4]

This guide provides a representative framework for conducting such a comparison, outlining key experimental protocols, data presentation formats, and performance metrics. The methodologies and data presented herein are hypothetical but are based on established principles of analytical chemistry and proficiency testing schemes for volatile organic compounds (VOCs).[1][5] this compound is a saturated aliphatic hydrocarbon (C9H18) suitable for analysis by gas chromatography.[6][7]

Hypothetical Study Design

This section outlines a study design for comparing the quantification of this compound among three participating laboratories.

  • Study Coordinator and Sample Preparation: A central coordinating body prepares and distributes homogenous samples of a methanol (B129727) matrix spiked with a known concentration of this compound. Two blind samples with different concentrations (Sample A: 15 µg/mL, Sample B: 75 µg/mL) are distributed to assess accuracy and linearity.

  • Participating Laboratories: Three laboratories (Alpha Analytics, Beta Labs, Gamma Scientific) with experience in VOC analysis are recruited. Each laboratory is permitted to use its preferred analytical method, provided it is properly validated.

  • Data Submission and Analysis: Participants are required to report their quantitative results (mean, standard deviation) and detailed methodologies. The study coordinator performs a statistical analysis to assess inter-laboratory variability, accuracy (as % Recovery), and precision (as % Relative Standard Deviation).

Comparative Quantitative Data

The quantitative results from the participating laboratories are summarized below. The data represents the analysis of two blind samples provided by the study coordinator.

Table 1: Results for Sample A (True Value: 15.0 µg/mL)

Laboratory Method Used Mean Measured Conc. (µg/mL) %RSD (n=5) % Recovery
Alpha Analytics HS-GC-MS 14.6 4.1% 97.3%
Beta Labs SPME-GC-MS 15.3 3.5% 102.0%

| Gamma Scientific | P&T-GC-MS | 14.9 | 3.8% | 99.3% |

Table 2: Results for Sample B (True Value: 75.0 µg/mL)

Laboratory Method Used Mean Measured Conc. (µg/mL) %RSD (n=5) % Recovery
Alpha Analytics HS-GC-MS 72.9 3.2% 97.2%
Beta Labs SPME-GC-MS 76.1 2.8% 101.5%

| Gamma Scientific | P&T-GC-MS | 74.5 | 3.0% | 99.3% |

Table 3: Summary of Method Performance Characteristics

Laboratory Method Used Linearity (R²) LOD (µg/mL) LOQ (µg/mL)
Alpha Analytics HS-GC-MS 0.9985 0.5 1.5
Beta Labs SPME-GC-MS 0.9992 0.1 0.3

| Gamma Scientific | P&T-GC-MS | 0.9989 | 0.2 | 0.6 |

Abbreviations: HS-GC-MS (Headspace-Gas Chromatography-Mass Spectrometry), SPME-GC-MS (Solid-Phase Microextraction-GC-MS), P&T-GC-MS (Purge and Trap-GC-MS), %RSD (Percent Relative Standard Deviation), R² (Coefficient of Determination), LOD (Limit of Detection), LOQ (Limit of Quantification).

Visualization of Workflows

The following diagrams illustrate the workflow for the inter-laboratory comparison and a typical analytical process.

G cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Laboratory Analysis cluster_2 Phase 3: Data Compilation & Review A Coordinator Prepares Spiked Samples B Homogeneity & Stability Testing A->B C Samples Shipped to Participants B->C D Alpha Analytics (HS-GC-MS) C->D E Beta Labs (SPME-GC-MS) C->E F Gamma Scientific (P&T-GC-MS) C->F G Labs Submit Results & Protocols D->G E->G F->G H Coordinator Performs Statistical Analysis G->H I Final Comparison Report Issued H->I G A Receive Blind Sample C Aliquoting Sample for Analysis A->C B Prepare Calibration Standards & QCs I Data Processing & Quantification B->I D Add Internal Standard (e.g., Toluene-d8) C->D E SPME Fiber Exposure (Headspace Extraction) D->E F Thermal Desorption in GC Inlet E->F G Chromatographic Separation (GC) F->G H Mass Spectrometric Detection (MS) G->H H->I J Final Report I->J

References

Definitive Spectroscopic Identification of 2-Ethyl-1,1-dimethylcyclopentane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of spectroscopic data for the unambiguous identification of 2-Ethyl-1,1-dimethylcyclopentane is presented for researchers, scientists, and professionals in drug development. This guide provides a comparative view of its mass spectrometry, infrared spectroscopy, and predicted nuclear magnetic resonance data against several structural isomers, facilitating its definitive identification.

For the precise characterization of chemical entities, a multi-technique spectroscopic approach is indispensable. This guide focuses on the unique spectral features of this compound and contrasts them with those of its isomers, including 1,2-diethylcyclopentane, 1,3-diethylcyclopentane, 1-ethyl-2-methylcyclopentane, and 1,1,2-trimethylcyclopentane. While experimental mass spectrometry and infrared spectroscopy data are available, experimental ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for this compound are not readily found in public databases. To address this, predicted ¹H and ¹³C NMR data have been generated using established computational methods to provide a complete spectroscopic profile.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its selected isomers.

Mass Spectrometry (MS) Data

The electron ionization mass spectrum of this compound is characterized by a specific fragmentation pattern that can be used for its identification. A comparison with its isomers reveals distinguishing features in the relative abundances of key fragments.

CompoundMolecular Ion (m/z)Base Peak (m/z)Key Fragment Ions (m/z)
This compound 12697111, 83, 69, 55, 41[1]
1,2-diethylcyclopentane12697111, 83, 69, 55, 41
1,3-diethylcyclopentane12697111, 83, 69, 55, 41
1-ethyl-2-methylcyclopentane1128397, 69, 55, 41[2]
1,1,2-trimethylcyclopentane1129783, 69, 55, 41[3]

Note: While the major fragment ions can be similar, the relative intensities of these peaks are crucial for distinguishing between isomers.

Infrared (IR) Spectroscopy Data

The infrared spectrum provides information about the functional groups and the overall structure of a molecule. For alkanes, the C-H stretching and bending vibrations are the most prominent features.

CompoundC-H Stretching (cm⁻¹)C-H Bending (cm⁻¹)
This compound ~2950-2850~1465, ~1375
1,2-diethylcyclopentane~2950-2850~1465, ~1375
1,3-diethylcyclopentane~2950-2850~1465, ~1375
1-ethyl-2-methylcyclopentane~2950-2850~1465, ~1375[4]
1,1,2-trimethylcyclopentane~2950-2850~1465, ~1375[5]

Note: The IR spectra of these saturated hydrocarbons are very similar. Subtle differences in the fingerprint region (below 1500 cm⁻¹) may be used for differentiation, but are often not sufficient for definitive identification alone.

Predicted Nuclear Magnetic Resonance (NMR) Data

Due to the absence of publicly available experimental NMR data for this compound, predicted ¹H and ¹³C NMR chemical shifts are provided below. These predictions were generated using online NMR prediction tools.[6][7] It is important to note that these are theoretical values and should be used as a guide for comparison with experimental data when it becomes available.

Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
CH₃ (gem-dimethyl)~0.85s
CH₃ (gem-dimethyl)~0.90s
CH₃ (ethyl)~0.95t
CH₂ (ring)~1.2-1.6m
CH (ring)~1.7m
CH₂ (ethyl)~1.3m

Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C1 (quaternary)~40
C2 (CH)~50
C3 (CH₂)~25
C4 (CH₂)~30
C5 (CH₂)~45
CH₃ (gem-dimethyl)~25
CH₃ (gem-dimethyl)~30
CH₂ (ethyl)~28
CH₃ (ethyl)~12

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques discussed. Specific instrument parameters may vary.

Gas Chromatography-Mass Spectrometry (GC-MS)

A common method for the analysis of volatile hydrocarbons like this compound is GC-MS.

  • Sample Preparation: The sample is typically diluted in a volatile solvent such as hexane (B92381) or pentane.

  • Gas Chromatography: A capillary column (e.g., HP-5MS) is used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 40°C) to a high final temperature (e.g., 250°C) to ensure separation of components. Helium is commonly used as the carrier gas.

  • Mass Spectrometry: The separated components are introduced into the mass spectrometer. Electron ionization (EI) at 70 eV is a standard method for generating fragment ions. The mass analyzer scans a mass-to-charge ratio (m/z) range, typically from 40 to 300 amu.

Fourier Transform Infrared (FTIR) Spectroscopy

For volatile liquids like this compound, vapor phase FTIR is a suitable technique.

  • Sample Preparation: A small amount of the liquid sample is injected into an evacuated gas cell.

  • Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty gas cell is also recorded and subtracted from the sample spectrum.

  • Data Processing: The resulting interferogram is Fourier transformed to obtain the infrared spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For the analysis of alkanes, high-resolution NMR spectroscopy is employed.

  • Sample Preparation: The sample (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added.

  • Data Acquisition: The NMR spectra are acquired on a high-field NMR spectrometer. For ¹H NMR, a sufficient number of scans are accumulated to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to TMS (0 ppm).

Logical Workflow for Identification

The definitive identification of this compound involves a systematic workflow that integrates data from multiple spectroscopic techniques.

Identification_Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Comparison cluster_identification Identification MS Mass Spectrometry (GC-MS) Analyze_MS Analyze Fragmentation Pattern MS->Analyze_MS IR Infrared Spectroscopy (FTIR) Analyze_IR Analyze Functional Groups IR->Analyze_IR NMR NMR Spectroscopy (¹H & ¹³C) Analyze_NMR Analyze Chemical Shifts & Coupling NMR->Analyze_NMR Compare_Isomers Compare with Isomer Data Analyze_MS->Compare_Isomers Analyze_IR->Compare_Isomers Analyze_NMR->Compare_Isomers Definitive_ID Definitive Identification of this compound Compare_Isomers->Definitive_ID

Figure 1. Workflow for the definitive identification of this compound.

This guide provides a foundational set of spectroscopic data and methodologies to aid in the definitive identification of this compound. The combination of mass spectrometry, infrared spectroscopy, and predicted NMR data, when compared with data from known isomers, offers a robust strategy for unambiguous characterization.

References

A comparative study of biomarker distributions in different source rocks

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Biomarker Distributions in Different Source Rocks

This guide provides a comparative analysis of biomarker distributions in three distinct petroleum source rock types: marine shale, lacustrine shale, and terrestrial coal. It is intended for researchers, scientists, and drug development professionals who utilize geochemical fingerprinting to understand the origin and characteristics of organic matter. This document summarizes key quantitative biomarker data, details the primary analytical methodology, and visualizes the analytical workflow.

Data Presentation: Biomarker Distribution in Source Rocks

The following table summarizes the typical distribution of key biomarkers in marine, lacustrine, and terrestrial source rocks. These values are indicative and can vary based on specific depositional conditions, thermal maturity, and organic matter input.

Biomarker ParameterMarine ShaleLacustrine ShaleTerrestrial (Coal)Predominant Biological SourceGeological Significance
Pristane/Phytane (Pr/Ph) Ratio < 1.0 (typically 0.1 - 0.8)Variable (can be > 1.0)> 3.0Algae, Bacteria, Higher PlantsIndicates redox conditions of the depositional environment. Low ratios suggest anoxic (reducing) conditions, while high ratios indicate oxic (oxidizing) conditions.[1][2][3][4]
C₂₇:C₂₈:C₂₉ Regular Steranes C₂₇ dominantC₂₉ or C₂₇ dominantC₂₉ dominantAlgae (C₂₇), Fungi/Algae (C₂₈), Higher Plants (C₂₉)Reflects the primary input of organic matter. Marine environments are dominated by algal input, while terrestrial environments are dominated by higher plant input.
Hopane/Sterane Ratio LowVariableHighBacteria (Hopanes), Algae/Plankton (Steranes)Indicates the relative contribution of bacterial versus algal/planktonic organic matter.[2]
Gammacerane (B1243933) Index Low (unless stratified water column)High (in saline or stratified lakes)Generally LowProtozoa in stratified water columnsA high gammacerane index is a strong indicator of water column stratification, often associated with hypersaline or anoxic bottom water conditions.[1][5]
Diasterane/Sterane Ratio High (especially in clay-rich shales)Low to ModerateLowDiagenetic products of steranesIndicates the lithology of the source rock and thermal maturity. Clay minerals catalyze the rearrangement of steranes to diasteranes.[1]
Oleanane Index Very Low to Absent (pre-Cretaceous)Low to AbsentHigh (in post-Devonian coals)Angiosperms (flowering plants)A marker for terrestrial organic matter from flowering plants, which became abundant from the Cretaceous period onwards.

Experimental Protocols: Biomarker Analysis by GC-MS

The standard method for analyzing biomarkers in source rocks is Gas Chromatography-Mass Spectrometry (GC-MS).[6][7] This technique allows for the separation, identification, and quantification of individual organic compounds within a complex mixture.

1. Sample Preparation:

  • Crushing and Grinding: Source rock samples are first crushed and ground to a fine powder (typically < 100 mesh) to increase the surface area for solvent extraction.

  • Solvent Extraction: The powdered rock is extracted with an organic solvent mixture (e.g., dichloromethane:methanol, 93:7 v/v) to isolate the soluble organic matter (bitumen). This can be performed using techniques such as Soxhlet extraction or accelerated solvent extraction.

  • Fractionation: The extracted bitumen is then separated into different compound classes (saturates, aromatics, resins, and asphaltenes) using column chromatography. The saturated hydrocarbon fraction, which contains the biomarkers of interest (e.g., n-alkanes, isoprenoids, hopanes, steranes), is collected for GC-MS analysis.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph (GC):

    • Injector: Splitless injection is typically used to introduce the sample onto the column.

    • Column: A fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm internal diameter, 0.25 µm film thickness) with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is commonly used.

    • Oven Temperature Program: The oven temperature is ramped to separate compounds based on their boiling points. A typical program might be: hold at 60°C for 2 minutes, then ramp at 4°C/minute to 300°C, and hold for 20 minutes.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

  • Mass Spectrometer (MS):

    • Ionization: Electron ionization (EI) at 70 eV is standard.

    • Mass Analyzer: A quadrupole mass analyzer is commonly used.

    • Acquisition Mode: Data is typically acquired in full scan mode to obtain mass spectra for compound identification and in selected ion monitoring (SIM) mode to enhance the detection of specific biomarkers.[7] Key ions monitored include m/z 191 for hopanes and m/z 217 for steranes.[7]

3. Data Analysis:

  • Compound Identification: Biomarkers are identified by comparing their retention times and mass spectra to those of known standards and published data.

  • Quantification: The relative abundance of different biomarkers is determined by integrating the peak areas in the chromatograms. Biomarker ratios are then calculated from these peak areas.

Mandatory Visualization

Biomarker_Analysis_Workflow cluster_sample_preparation Sample Preparation cluster_analysis Analysis cluster_data_interpretation Data Interpretation cluster_outputs Outputs Sample_Acquisition Sample_Acquisition Crushing_Grinding Crushing_Grinding Sample_Acquisition->Crushing_Grinding Rock Sample Solvent_Extraction Solvent_Extraction Crushing_Grinding->Solvent_Extraction Fractionation Fractionation Solvent_Extraction->Fractionation GC_MS_Analysis Gas Chromatography-Mass Spectrometry (GC-MS) Fractionation->GC_MS_Analysis Saturated Hydrocarbon Fraction Compound_Identification Compound Identification GC_MS_Analysis->Compound_Identification Mass Spectra & Retention Times Quantification Quantification & Ratio Calculation Compound_Identification->Quantification Geochemical_Interpretation Geochemical Interpretation Quantification->Geochemical_Interpretation Source_Rock_Characterization Source Rock Characterization Geochemical_Interpretation->Source_Rock_Characterization Depositional_Environment Depositional Environment Geochemical_Interpretation->Depositional_Environment Thermal_Maturity Thermal Maturity Geochemical_Interpretation->Thermal_Maturity

Caption: Workflow for biomarker analysis from sample preparation to geochemical interpretation.

References

Comparative Guide to the Thermal Stability of 2-Ethyl-1,1-dimethylcyclopentane and Alternative Cycloalkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the thermal stability of 2-Ethyl-1,1-dimethylcyclopentane against other relevant cycloalkanes. Due to the limited availability of direct experimental data for this compound, this comparison relies on data for structurally similar and parent cycloalkanes to infer its stability profile. The information herein is supported by experimental data from various studies and outlines detailed protocols for thermal stability assessment.

Quantitative Data Summary

The thermal stability of cycloalkanes is influenced by factors such as ring strain, the number and nature of alkyl substituents, and the specific experimental conditions. The following table summarizes available data on the thermal decomposition of selected cycloalkanes. It is important to note that the experimental conditions under which this data was obtained vary between studies, which can affect the comparability of the results.

CompoundMolecular FormulaOnset Decomposition Temperature (°C)Activation Energy (Ea) (kJ/mol)Major Decomposition Products
This compound C9H18Data not availableData not availableExpected to include smaller alkenes and alkanes through ring-opening and fragmentation.
Cyclopentane (B165970)C5H10~350 (at 43 bar)Data not availableAlkenes, smaller alkanes
Cyclohexane (B81311)C6H12~997-1277~155-359.51-Hexene, Ethene, Propene, 1,3-Butadiene, Benzene[1]
EthylcyclopentaneC7H14Data not availableData not availableData not available
Dimethylcyclopentane (isomers)C7H14Data not availableData not availableData not available

Note on Data Comparability: The provided data is compiled from different sources with varying experimental setups (e.g., pressure, heating rate, reactor type). Direct comparison should be made with caution. The stability of cycloalkanes generally decreases with increasing alkyl substitution.

Experimental Protocols

To assess the thermal stability of a compound like this compound, a combination of thermoanalytical techniques is typically employed. Below are detailed methodologies for key experiments.

1. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This technique is used to identify the decomposition products of a compound at elevated temperatures.

  • Objective: To determine the qualitative and semi-quantitative product distribution from the thermal decomposition of the sample.

  • Apparatus: A pyrolyzer unit coupled to a Gas Chromatograph with a Mass Spectrometer detector (Py-GC-MS).

  • Methodology:

    • A small, precisely weighed sample (typically in the microgram range) is placed into a pyrolysis sample cup.

    • The sample is introduced into the pyrolyzer, which is rapidly heated to a predefined temperature (e.g., 500-1000°C) in an inert atmosphere (e.g., Helium).

    • The thermal energy causes the compound to fragment into smaller, volatile molecules.

    • These fragments are swept into the GC column by the carrier gas.

    • The GC separates the fragments based on their boiling points and polarity.

    • As each fragment elutes from the GC column, it enters the MS, which provides mass spectra for identification by comparison with a spectral library.

2. Thermogravimetric Analysis (TGA)

TGA is utilized to determine the temperature at which a substance starts to decompose and to quantify its mass loss as a function of temperature.

  • Objective: To measure the thermal stability and decomposition profile of the sample.

  • Apparatus: A thermogravimetric analyzer.

  • Methodology:

    • A small amount of the sample (typically 5-10 mg) is placed in a tared TGA pan.

    • The pan is placed on a sensitive microbalance within the TGA furnace.

    • The furnace is heated at a constant rate (e.g., 10°C/min) over a specified temperature range under a controlled atmosphere (e.g., nitrogen or air).

    • The mass of the sample is continuously monitored and recorded as a function of temperature.

    • The onset temperature of decomposition is determined from the resulting mass vs. temperature curve.

3. Differential Scanning Calorimetry (DSC)

DSC is employed to measure the heat flow associated with thermal transitions in a material as a function of temperature, including decomposition.

  • Objective: To determine the enthalpy changes associated with decomposition and to identify other thermal events.

  • Apparatus: A differential scanning calorimeter.

  • Methodology:

    • A small, weighed sample is hermetically sealed in a DSC pan. An empty, sealed pan is used as a reference.

    • Both the sample and reference pans are placed in the DSC furnace.

    • The furnace is heated at a controlled linear rate.

    • The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

    • Exothermic or endothermic peaks on the resulting thermogram indicate thermal events such as melting, crystallization, or decomposition.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive thermal stability assessment of a cycloalkane.

Thermal_Stability_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_comparison Comparative Assessment Sample Test Compound (e.g., this compound) TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC PyGCMS Pyrolysis-GC-MS Sample->PyGCMS DecompTemp Determine Onset Decomposition Temperature TGA->DecompTemp Kinetics Kinetic Analysis (Activation Energy) TGA->Kinetics Enthalpy Measure Enthalpy of Decomposition DSC->Enthalpy ProductIdent Identify Decomposition Products PyGCMS->ProductIdent Comparison Compare with Alternative Compounds' Data DecompTemp->Comparison Enthalpy->Comparison ProductIdent->Comparison Kinetics->Comparison Conclusion Draw Conclusions on Relative Thermal Stability Comparison->Conclusion

Workflow for Thermal Stability Assessment.

Discussion and Inferences

  • Cyclopentane has less ring strain than cyclopropane (B1198618) and cyclobutane, contributing to its relatively higher stability. The thermal decomposition of cyclopentane has been observed to be minor at 300°C but significant at 350°C under high pressure.

  • Cyclohexane is considered to be virtually strain-free and is one of the most stable cycloalkanes. Its pyrolysis typically requires high temperatures (often above 1000 K) to proceed at a significant rate. The primary initiation step is C-C bond fission, leading to a diradical that isomerizes to 1-hexene.[1]

  • Alkyl Substitution: The presence of alkyl substituents on a cycloalkane ring can influence its thermal stability. Generally, increased substitution can lead to a slight decrease in stability due to steric hindrance and the presence of more readily cleavable C-C bonds at the branching points. Therefore, it is expected that this compound would have a thermal stability that is comparable to or slightly lower than that of unsubstituted cyclopentane, likely decomposing at temperatures lower than cyclohexane under similar conditions. The gem-dimethyl group and the ethyl group provide multiple sites for radical initiation through C-C bond cleavage.

For a definitive assessment of the thermal stability of this compound, experimental studies using the protocols outlined above are essential. Such studies would provide the necessary quantitative data to place it accurately within the spectrum of cycloalkane stabilities and enable informed decisions in its application for research and development.

References

Correlating 2-Ethyl-1,1-dimethylcyclopentane abundance with other geochemical parameters

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of petroleum geochemistry, the precise assessment of thermal maturity is paramount for understanding the formation, migration, and economic potential of hydrocarbon reservoirs. While a multitude of biomarkers are employed for this purpose, this guide focuses on the utility of diamondoids—cage-like cycloalkanes—as robust indicators of thermal stress. Although the user initially inquired about 2-Ethyl-1,1-dimethylcyclopentane, a thorough review of scientific literature reveals no established correlation between this specific compound and geochemical parameters. Consequently, this guide pivots to diamondoids, a class of structurally related and geochemically significant molecules, to provide a comprehensive comparison of their abundance with other key geochemical indicators.

Diamondoids, including adamantane (B196018) and diamantane and their alkylated homologues, are exceptionally resistant to thermal degradation and biodegradation.[1] This inherent stability makes them invaluable for assessing the maturity of crude oils and condensates, particularly in high-temperature reservoirs where other biomarkers may have been destroyed.[2][3] Their concentration and isomeric distribution are directly linked to the extent of thermal cracking that the source rock and petroleum have undergone.

Correlating Diamondoid Abundance with Geochemical Parameters

The concentration of diamondoids in petroleum is a direct indicator of thermal maturity. As source rocks mature and hydrocarbons are generated, and subsequently crack at higher temperatures, the concentration of diamondoids increases.[4] This is because they are not only released from kerogen but are also formed during the cracking of larger oil molecules. This positive correlation with thermal stress allows for a quantitative assessment of the maturity of a petroleum sample.

Several diamondoid-based indices have been developed to provide a more refined measure of thermal maturity. These indices are calculated from the relative abundances of different diamondoid isomers. For example, the Methyladamantane Index (MAI) and the Methyldiamantane Index (MDI) are based on the principle that the thermal stability of alkyladamantane and alkyldiamantane isomers differs.[2] With increasing thermal maturity, the more stable isomers are preferentially formed, leading to a predictable change in these indices.

The following tables summarize the quantitative correlation between diamondoid abundance and other key geochemical parameters, such as vitrinite reflectance (%Ro), a standard measure of the thermal maturity of organic matter.

Table 1: Correlation of Diamondoid Concentration with Thermal Maturity

Diamondoid TypeTypical Concentration in Crude Oil (µg/g)Correlation with Thermal MaturitySupporting Evidence
Adamantanes40 - 500[5][6]PositiveConcentrations increase with thermal stress due to generation from kerogen and oil cracking.[4]
Diamantanes5 - 200[5][6]PositiveAbundance increases at higher temperatures corresponding to the onset of intense oil cracking.[4]
TriamantanesVariablePositive, then NegativeConcentrations initially increase, then decline after peaking at a Vitrinite Reflectance Equivalent (VRE) of approximately 1.0%.[1][7]
TetramantanesVariablePositive, then NegativeSimilar to triamantanes, concentrations peak around 1.0% VRE and then decrease.[1][7]

Table 2: Diamondoid-Based Maturity Indices and their Correlation with Vitrinite Reflectance (%Ro)

Diamondoid IndexCalculationCorrelation with %RoCorresponding %Ro Range
Methyladamantane Index (MAI)1-Methyladamantane / AdamantanePositiveCan indicate high levels of thermal maturity.[2]
Methyldiamantane Index (MDI)4-Methyldiamantane / (1-MD + 3-MD + 4-MD)PositiveValues of 40-50% can correspond to a %Ro of 1.1-1.6%.[8]
Ethyladamantane Index (EAI)Based on ethyl-substituted adamantane isomersPositiveShows a strong and consistent relationship with maturity across various petroleum systems.[1][9]

Experimental Protocols

The quantitative analysis of diamondoids in petroleum samples is primarily achieved through gas chromatography-mass spectrometry (GC-MS) and comprehensive two-dimensional gas chromatography with time-of-flight mass spectrometry (GCxGC-TOFMS).

1. Sample Preparation:

  • Fractionation: The crude oil or source rock extract is first separated into saturate, aromatic, and polar fractions using column chromatography. The diamondoids are concentrated in the saturate fraction.[10]

  • Internal Standard Spiking: A known amount of an internal standard, such as deuterated adamantane (adamantane-d16), is added to the saturate fraction for accurate quantification.[11]

2. Instrumental Analysis (GC-MS):

  • Gas Chromatograph (GC): A GC equipped with a capillary column (e.g., HP-5MS) is used to separate the individual hydrocarbon compounds in the saturate fraction.

  • Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 40-80°C) and ramps up to a high temperature (e.g., 300-320°C) to elute the diamondoids.[12][13]

  • Mass Spectrometer (MS): The MS is operated in selected ion monitoring (SIM) mode to enhance the sensitivity and selectivity of diamondoid detection.[2] Characteristic ions for adamantanes (m/z 136, 135, 149, 163, 177, 191) and diamantanes (m/z 188, 187, 201, 215, 229) are monitored.[2]

3. Instrumental Analysis (GCxGC-TOFMS):

  • This advanced technique provides higher resolution and separation of complex mixtures.[13][14]

  • It uses two columns with different stationary phases and a modulator to achieve a two-dimensional separation.[13]

  • GCxGC-TOFMS allows for the identification of a greater number of diamondoid compounds compared to conventional GC-MS.[14]

4. Quantification:

  • The concentration of each diamondoid is calculated by comparing its peak area to the peak area of the internal standard.

  • Response factors for each diamondoid relative to the internal standard are determined by analyzing standard solutions of known concentrations.[11]

Visualizing Geochemical Relationships

The following diagram illustrates the logical relationship between the thermal maturation of organic matter and the generation of diamondoids, and their correlation with other geochemical indicators.

Geochemical_Pathways cluster_maturity Kerogen Kerogen (Source Rock) Oil Crude Oil Kerogen->Oil Catagenesis (Oil Window) Diamondoids Diamondoids (Adamantane, Diamantane) Kerogen->Diamondoids Directly released Gas Natural Gas & Condensate Oil->Gas Thermal Cracking Oil->Diamondoids Cracking generates more diamondoids Gas->Diamondoids Concentrated in condensates Vitrinite Vitrinite Reflectance (%Ro) Maturity Increasing Thermal Maturity Maturity_start->Maturity_end Increasing Thermal Stress

Caption: Thermal maturation pathways and diamondoid formation.

Conclusion

Diamondoids serve as indispensable tools in modern petroleum geochemistry. Their exceptional thermal stability and predictable behavior under increasing thermal stress allow for a reliable assessment of the maturity of crude oils and condensates, even in highly mature petroleum systems. The quantitative analysis of diamondoid concentrations and the calculation of their maturity indices provide valuable data that, when integrated with other geochemical parameters like vitrinite reflectance, offer a comprehensive understanding of the thermal history of a petroleum basin. This knowledge is critical for de-risking exploration ventures and optimizing production strategies.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Ethyl-1,1-dimethylcyclopentane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. 2-Ethyl-1,1-dimethylcyclopentane, a cyclic alkane, is classified as a flammable liquid and requires handling as hazardous waste. Adherence to strict disposal protocols is essential to mitigate risks of fire, explosion, and environmental contamination.

Quantitative Data for Flammable Liquid Waste Management

The following table summarizes key quantitative parameters for the classification and handling of flammable liquid waste, in accordance with regulations set by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). These guidelines are critical for the proper segregation, storage, and disposal of substances like this compound.

ParameterGuidelineRegulatory BodyDescription
Ignitability Characteristic Flash Point < 60°C (140°F)EPADefines the liquid as a "D001" hazardous waste, requiring specific disposal methods.[1]
OSHA Flammable Liquid Categories
Category 1: Flash Point < 23°C & Boiling Point ≤ 35°COSHAHighest flammability hazard.[2]
Category 2: Flash Point < 23°C & Boiling Point > 35°COSHAHigh flammability hazard.[2]
Category 3: Flash Point ≥ 23°C & ≤ 60°COSHAFlammable liquid hazard.[2]
Category 4: Flash Point > 60°C & ≤ 93°COSHACombustible liquid hazard.[2]
Laboratory Container Size Limits (Glass) Category 1: 1 pint (approx. 500 mL)OSHAMaximum allowable size for the most volatile flammable liquids in a laboratory setting.[3]
Category 2: 1 quart (approx. 1 L)OSHAMaximum allowable size for highly flammable liquids.[3]
Category 3 & 4: 1 gallon (approx. 4 L)OSHAMaximum allowable size for flammable and combustible liquids.[3]
Laboratory Storage Limits ≤ 10 gallons per 100 sq. ft. (outside cabinets)NFPAMaximum quantity of flammable liquids that can be stored outside of approved safety cabinets.[4]
≤ 60 gallons in a single storage cabinetOSHAMaximum quantity of Category 1, 2, or 3 flammable liquids in one safety cabinet.[5]

Experimental Protocol: Standard Procedure for Flammable Liquid Waste Disposal

The following protocol outlines the step-by-step methodology for the safe disposal of this compound from a laboratory setting. This procedure is designed to comply with general hazardous waste regulations.

Objective: To safely collect, store, and dispose of this compound waste in a manner that prevents ignition, chemical reactions, and environmental release.

Materials:

  • Appropriate waste container (e.g., glass or metal safety can, correctly sized for the flammability class).

  • Hazardous waste labels.

  • Personal Protective Equipment (PPE): safety goggles, flame-resistant lab coat, appropriate chemical-resistant gloves.

  • Fume hood.

  • Secondary containment for the waste container.

Procedure:

  • Waste Characterization: Identify the waste as a non-halogenated, flammable organic solvent. Do not mix with other waste streams such as halogenated solvents, corrosives, or reactive chemicals.

  • Container Selection: Choose a clean, dry, and chemically compatible waste container. Ensure the container size complies with laboratory safety regulations for flammable liquids.

  • Labeling: Immediately affix a hazardous waste label to the container. Fill in all required information, including the full chemical name ("this compound"), the date accumulation begins, and the associated hazards (e.g., "Flammable Liquid").

  • Waste Accumulation:

    • Perform all transfers of the chemical waste inside a certified fume hood to minimize the inhalation of vapors and prevent the accumulation of flammable concentrations in the air.

    • Ensure all potential ignition sources (e.g., hot plates, open flames, spark-producing equipment) are removed from the immediate area.

    • Carefully pour the waste into the labeled container, avoiding splashes.

    • Securely close the container cap immediately after adding waste. Containers must remain closed at all times except when adding waste.

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • The storage area must be away from heat, direct sunlight, and any potential ignition sources.

    • Place the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

    • Ensure the storage location does not obstruct any exits or emergency equipment.

  • Disposal Request:

    • Once the container is full, or if waste generation is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Do not exceed the maximum accumulation time limits for hazardous waste as defined by your local and national regulations.

  • Record Keeping: Maintain accurate records of the amount of waste generated and the date of disposal, in accordance with your institution's chemical hygiene plan.

Prohibited Disposal Methods:

  • NEVER pour this compound or any flammable liquid down the sink or drain.

  • NEVER dispose of this chemical in the regular trash.

  • NEVER evaporate large quantities of flammable liquids as a means of disposal. While evaporation in a fume hood is sometimes mentioned for very small amounts, it is often against institutional policy and can violate air quality regulations. Always consult with your EHS department.

Disposal Workflow for this compound

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_0 Waste Generation & Segregation cluster_1 Collection & Storage cluster_2 Final Disposal A Generate this compound Waste B Is it mixed with other waste? A->B C Segregate into Non-Halogenated Flammable Liquid Waste Stream B->C No D Consult EHS for mixed waste disposal protocol B->D Yes E Select Appropriate, Labeled Waste Container C->E F Transfer Waste in Fume Hood (No Ignition Sources) E->F G Securely Cap Container F->G H Store in Designated Satellite Accumulation Area with Secondary Containment G->H I Is container full or accumulation time limit reached? H->I J Continue Accumulation I->J No K Contact EHS or Licensed Hazardous Waste Contractor I->K Yes L Transport for Proper Disposal (e.g., Incineration, Fuel Blending) K->L

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 2-Ethyl-1,1-dimethylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This document provides comprehensive, step-by-step guidance for the safe handling and disposal of 2-Ethyl-1,1-dimethylcyclopentane, a flammable organic solvent. Adherence to these protocols is critical for minimizing risks and ensuring a safe laboratory environment.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound and a related compound, Ethylcyclopentane, is provided below. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the data for Ethylcyclopentane is included to infer potential hazards.

PropertyThis compoundEthylcyclopentane (for hazard reference)
Molecular Formula C₉H₁₈[1][2][3]C₇H₁₄
Molecular Weight 126.24 g/mol [2]98.19 g/mol
Boiling Point Not available103 °C
Flash Point Not available-2 °C
GHS Classification Not availableFlammable Liquid, Category 2 (H225)[4]

Note: Given that Ethylcyclopentane is classified as a highly flammable liquid, it is prudent to handle this compound with the same level of caution.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to protect against the potential hazards of this compound. The following table outlines the minimum required PPE.

Body PartRequired PPESpecifications and Rationale
Eyes/Face Safety Goggles and Face ShieldChemical splash goggles are mandatory. A face shield should be worn over the goggles when handling larger quantities or when there is a risk of splashing.
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for handling organic solvents.[5][6][7] For prolonged or immersive contact, heavier-duty gloves should be used. Always inspect gloves for integrity before use.
Body Flame-Resistant Laboratory CoatA lab coat made of flame-resistant material (e.g., Nomex) should be worn and fully buttoned.
Respiratory Organic Vapor RespiratorIn cases of inadequate ventilation or potential for vapor inhalation, a NIOSH-approved respirator with organic vapor cartridges is required.[8][9][10][11][12]
Feet Closed-Toed ShoesShoes must fully cover the feet to protect against spills.

Handling and Storage Procedures

Proper handling and storage are critical to prevent accidents and ensure the stability of the chemical.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ignition Sources: As a presumed flammable liquid, keep it away from all sources of ignition, including open flames, hot surfaces, and sparks.[4] Use intrinsically safe equipment where necessary.

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge.

  • Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage:

  • Container: Store in a tightly closed, properly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area designated for flammable liquids.

  • Incompatibilities: Store away from oxidizing agents and other incompatible materials.

Disposal Plan

Chemical waste disposal must comply with all local, state, and federal regulations.

  • Waste Collection: Collect waste this compound in a dedicated, clearly labeled, and leak-proof container. The container should be marked as "Hazardous Waste" and include the full chemical name.

  • Segregation: Do not mix with other waste streams unless compatibility has been confirmed. It should be segregated as a non-halogenated organic solvent.

  • Disposal Request: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. Do not dispose of it down the drain or in regular trash.

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for safely handling this compound from preparation to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Conduct Risk Assessment B Review Safety Data Sheet (if available) or literature for similar compounds A->B C Don Appropriate PPE B->C D Work in a Ventilated Area (e.g., Fume Hood) C->D E Ground and Bond Equipment D->E F Dispense Chemical E->F G Securely Cap Container F->G H Clean Work Area G->H I Collect Waste in a Labeled, Approved Container H->I J Store Waste in Designated Area I->J K Contact EHS for Pickup J->K

Caption: Logical workflow for the safe handling of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.